11-hydroxyjasmonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPBEXRQJBKPDM-JQQSAOSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1C(CCC1=O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Beyond Jasmonate Activation to Precision Signal Attenuation
An In-Depth Technical Guide to the Biological Role of 11-Hydroxyjasmonic Acid in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
The jasmonate (JA) family of lipid-derived phytohormones, including jasmonic acid and its bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile), are central regulators of plant life.[1][2] They orchestrate a vast array of physiological processes, from growth and development to mounting robust defense responses against insect herbivores and necrotrophic pathogens.[3][4][5] For decades, research has concentrated on the biosynthesis of these signaling molecules and the canonical pathway of their perception, which involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressors.[1][2]
However, the activation of potent defense signaling is metabolically expensive and can impose significant penalties on plant growth and development if left unchecked.[6][7] Therefore, the mechanisms that attenuate and ultimately terminate the JA signal are as critical as those that initiate it. This guide delves into the core biological function of a key metabolite in this process: this compound (11-OH-JA). Once conflated with other hydroxylated forms, recent high-resolution studies have redefined 11-OH-JA as a primary, biologically inert shunt product of JA catabolism.[8] Its formation represents a crucial control point for fine-tuning the amplitude and duration of JA-dependent responses, ensuring a balanced allocation of resources between growth and defense.
Section 1: The Biosynthesis of this compound via JOX Enzymes
The conversion of jasmonic acid into 11-OH-JA is a rapid, targeted hydroxylation event catalyzed by a specific class of enzymes. This metabolic step effectively removes JA from the pool available for conversion into the bioactive JA-Ile, thereby dampening the signaling cascade at its source.
Enzymatic Machinery: The Jasmonate-Induced Oxygenases (JOXs)
The enzymes responsible for this critical inactivation step are the Jasmonate-Induced Oxygenases (JOXs) , a group of 2-oxoglutarate/Fe(II)-dependent oxygenases.[6][9] In the model organism Arabidopsis thaliana, four paralogous JOX enzymes (JOX1, JOX2, JOX3, and JOX4) have been identified.[6] Crucially, detailed enzymatic assays have demonstrated that these JOX enzymes exclusively catalyze the C-11 hydroxylation of JA to form 11-OH-JA.[8] This finding revises earlier reports that had associated these enzymes with the production of 12-OH-JA.[6][8][9]
The expression of JOX genes is induced by jasmonic acid itself, creating a negative feedback loop.[6] As JA levels rise in response to a stimulus like wounding or pathogen attack, the plant ramps up the production of the very enzymes that will inactivate JA, providing a built-in mechanism to terminate the signal once the threat has been addressed.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of 11-OH-JA as a key inactivation shunt.
Experimental Protocol: In Vitro JOX Enzyme Activity Assay
This protocol describes a method to validate the catalytic activity of a recombinant JOX enzyme. The principle is to incubate the purified enzyme with its substrate (JA) and cofactors, then analyze the reaction products for the formation of 11-OH-JA using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Expression and Purification of Recombinant JOX Protein: 1.1. Clone the full-length coding sequence of a JOX gene (e.g., AtJOX2) into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag). 1.2. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). 1.3. Grow a 1 L culture to an OD₆₀₀ of 0.6-0.8 at 37°C. 1.4. Induce protein expression by adding 0.5 mM IPTG and incubate for 16-20 hours at 18°C. 1.5. Harvest cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). 1.6. Lyse cells by sonication and clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). 1.7. Purify the His-tagged JOX protein from the supernatant using a Ni-NTA affinity chromatography column. Elute with a high-imidazole buffer. 1.8. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
2. In Vitro Catalysis Reaction: 2.1. Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing:
- 50 mM MOPS buffer (pH 7.0)
- 2 mM 2-oxoglutarate (cofactor)
- 2 mM L-ascorbate (reducing agent)
- 0.2 mM (NH₄)₂Fe(SO₄)₂ (iron source)
- 100 µM Jasmonic Acid (substrate)
- 5 µg of purified recombinant JOX protein 2.2. As a negative control, prepare an identical reaction mixture but replace the active enzyme with heat-inactivated enzyme (boiled for 10 min) or buffer. 2.3. Incubate the reactions at 30°C for 1 hour with gentle shaking. 2.4. Stop the reaction by adding 10 µL of formic acid and 500 µL of ethyl acetate.
3. Product Extraction and LC-MS Analysis: 3.1. Vortex the stopped reaction mixture vigorously for 1 minute to extract the oxylipins into the ethyl acetate phase. 3.2. Centrifuge at 10,000 x g for 5 minutes. 3.3. Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen gas. 3.4. Reconstitute the dried residue in 100 µL of 50% methanol. 3.5. Analyze the sample using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). 3.6. Use a C18 reverse-phase column for separation. 3.7. Monitor the specific mass transition for 11-OH-JA. Compare the retention time and mass spectra with a chemically synthesized 11-OH-JA standard to confirm its identity.[8][10]
Section 2: The Core Biological Function: A Molecular "Off-Switch" for JA Signaling
The conversion of JA to 11-OH-JA is not merely a metabolic conversion; it is a strategic deactivation. The addition of a hydroxyl group at the C-11 position fundamentally alters the molecule's structure, rendering it incapable of participating in the core signaling cascade.
Mechanism of Inactivation: Failure to Bind the COI1-JAZ Co-Receptor
The perception of jasmonate signaling hinges on the binding of the bioactive hormone, JA-Ile, to a co-receptor complex formed by COI1 and a JAZ repressor protein.[11] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, liberating transcription factors (like MYC2) to activate downstream gene expression.[12]
Research has conclusively shown that 11-OH-JA has no binding affinity for the COI1-JAZ co-receptor.[8] By shunting JA into 11-OH-JA, the JOX enzymes deplete the substrate pool required for the synthesis of bioactive JA-Ile. This prevents the degradation of JAZ repressors, keeping JA-responsive genes switched off. This mechanism effectively terminates the hormonal signal.[8]
Physiological Consequences of Signal Termination
The tight regulation of JA levels via 11-hydroxylation is critical for balancing plant fitness. Genetic studies using an Arabidopsis quadruple mutant (joxQ) that lacks all four JOX enzymes provide clear evidence for this.[6][9] These plants exhibit:
-
Hyperaccumulation of JA: Without the JOX enzymes to inactivate it, JA levels remain excessively high after a stimulus.[6]
-
Constitutive Defense Activation: JA-responsive defense genes are constantly expressed at high levels, even in the absence of a threat.[6][9]
-
Enhanced Resistance: The joxQ mutants are highly resistant to necrotrophic fungi like Botrytis cinerea and insect herbivores like Mamestra brassicae.[6][9]
-
Stunted Growth: The most significant consequence is a severe inhibition of root and shoot growth, perfectly illustrating the "growth-defense trade-off."[6] The constant state of high alert diverts resources away from growth and development.
Data Presentation: Gene Expression in Wild-Type vs. joxQ Mutant
The following table summarizes expected results from a qRT-PCR experiment comparing the expression of JA-responsive marker genes in wild-type (WT) and joxQ mutant Arabidopsis plants, both with and without a wounding stimulus.
| Gene Marker | Plant Genotype | Condition | Relative Fold Change (vs. WT Unwounded) | Interpretation |
| VSP2 | Wild-Type | Unwounded | 1.0 | Basal expression |
| Wild-Type | Wounded | 50.0 | Strong induction by JA | |
| joxQ Mutant | Unwounded | 25.0 | High constitutive expression | |
| joxQ Mutant | Wounded | 150.0 | Hyper-induction, signal not attenuated | |
| PDF1.2 | Wild-Type | Unwounded | 1.0 | Basal expression |
| Wild-Type | Wounded | 80.0 | Strong induction by JA | |
| joxQ Mutant | Unwounded | 40.0 | High constitutive expression | |
| joxQ Mutant | Wounded | 250.0 | Hyper-induction, signal not attenuated |
JA Signaling and the 11-OH-JA Inactivation Shunt
Caption: 11-OH-JA formation prevents engagement with the COI1-JAZ receptor.
Section 3: A Layered Framework for Jasmonate Signal Termination
The 11-hydroxylation of JA is not the only catabolic pathway plants use to control jasmonate levels. It operates in parallel with another well-characterized pathway: the hydroxylation of the active hormone, JA-Ile, into 12-OH-JA-Ile by cytochrome P450 enzymes from the CYP94 family.[8]
The existence of these two distinct, non-redundant routes creates a layered and robust system for signal termination.[8]
-
JOX Pathway (acting on JA): This route acts preemptively, reducing the amount of precursor available to make the active hormone. It can be seen as a coarse level of control.
-
CYP94 Pathway (acting on JA-Ile): This route directly targets the active hormone for inactivation. It represents a more immediate, fine-tuning level of control.
This layered framework increases the robustness and speed of signal termination.[8] By having separate enzymatic systems acting on different nodes of the pathway (the precursor vs. the active hormone), the plant can more precisely modulate the JA response to different environmental inputs, thereby minimizing the fitness costs associated with defense activation.[8]
Parallel Inactivation Pathways
Caption: Layered control of JA signaling via two parallel inactivation pathways.
Conclusion and Future Directions
This compound is now understood to be a primary, biologically inert catabolite of jasmonic acid, not a minor derivative. Its formation, catalyzed by JOX enzymes, serves as a critical "off-switch" for the jasmonate signaling pathway. This mechanism is fundamental to a plant's ability to manage the delicate and essential trade-off between growth and defense. By depleting the pool of JA available for activation, 11-hydroxylation provides a robust method for attenuating defense responses, conserving resources, and ensuring proper development.
While significant progress has been made, several questions remain to guide future research:
-
Conservation Across Species: Is the JOX-mediated 11-hydroxylation of JA a universally conserved inactivation mechanism across the plant kingdom, or have different lineages evolved alternative strategies?
-
Functional Specificity: Are the four JOX isozymes in Arabidopsis fully redundant, or do they possess unique expression patterns and functions in different tissues, developmental stages, or in response to specific stressors?
-
Agronomic Application: Can the JOX pathway be manipulated through precision gene editing to develop crop varieties with enhanced resilience? For instance, could fine-tuning JOX expression lead to plants that mount a rapid and strong defense response that is then quickly attenuated to prevent yield loss?
The continued exploration of JA catabolism, with 11-OH-JA at its center, will undoubtedly provide deeper insights into the sophisticated regulatory networks that govern plant life and offer new avenues for agricultural innovation.
References
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Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. Proceedings of the National Academy of Sciences, 114(24), 6388-6393. [Link]
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Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. New Phytologist, 177(1), 114-127. [Link]
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Smirnova, E., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. PubMed, PMCID: PMC5474790. [Link]
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Poudel, A., et al. (2023). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]
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Khan, M.I.R., et al. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(23), 9232. [Link]
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Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226-1236. [Link]
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Salvatore, M.M., et al. (2020). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. FEMS Microbiology Letters, 367(15), fnaa119. [Link]
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An In-depth Technical Guide on the Discovery and Characterization of 11-Hydroxyjasmonic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates are a class of lipid-derived plant hormones that are pivotal in regulating a wide array of physiological processes, including growth, development, and, most notably, defense responses to biotic and abiotic stresses.[1][2][3][4] While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have long been the focus of research, recent investigations have shed light on the roles of their hydroxylated catabolites.[5][6][7] This guide provides a comprehensive technical overview of 11-hydroxyjasmonic acid (11-OH-JA), a significant, yet historically underappreciated, player in the intricate jasmonate signaling network. We will delve into its discovery, biosynthetic pathway, robust characterization methodologies, and its definitive role as a key attenuator of jasmonate signaling. This document is intended to serve as a foundational resource for researchers aiming to explore the nuances of jasmonate metabolism and its potential applications.
Introduction: The Expanding World of Jasmonates
The jasmonate signaling pathway is a cornerstone of plant immunity.[8] Upon perception of external threats such as wounding or pathogen attack, plants initiate a rapid synthesis of JA, which is subsequently converted to the bioactive hormone JA-Ile.[8][9] JA-Ile then binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of downstream defense gene expression.[1][9][10]
For decades, the catabolism of jasmonates was thought to be dominated by C12-hydroxylation.[6] However, recent, more precise analytical methods have corrected this long-standing model, revealing that (3R, 7S)-11-hydroxyjasmonic acid is, in fact, a major oxidative shunt product of jasmonate catabolism, particularly in the model organism Arabidopsis thaliana.[5][6][7] This discovery has redefined our understanding of how plants terminate costly defense signals, highlighting a sophisticated system of parallel, non-redundant inactivation pathways.[5][6][7] This guide will illuminate the science behind this revised understanding.
Discovery and Biosynthesis of this compound
The definitive identification of 11-OH-JA as a key metabolite was hindered by the analytical challenge of separating it from its isomer, 12-hydroxyjasmonic acid (12-OH-JA).[7] The development of advanced Ultra-High-Performance Liquid Chromatography (UPLC) techniques, coupled with the chemical synthesis of stereochemically pure standards, was instrumental in this breakthrough.[5][7]
The Enzymatic Machinery: JOX Dioxygenases
The biosynthesis of 11-OH-JA is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent dioxygenases known as Jasmonate-induced Oxygenases (JOXs).[5][6] In Arabidopsis, four members of this family (JOX1, JOX2, JOX3, and JOX4) have been shown to exclusively catalyze the conversion of JA to 11-OH-JA.[5][6][7]
Causality in Experimental Design: The exclusivity of this reaction was confirmed through a multi-pronged approach:
-
In Vitro Enzymatic Assays: Recombinant JOX1, JOX2, JOX3, and JOX4 proteins were incubated with JA. Product analysis via UPLC-MS/MS confirmed the production of 11-OH-JA, with no detectable formation of 12-OH-JA.[5][6]
-
Genetic Knockout Studies: A quadruple mutant (joxQ) lacking all four functional JOX genes was generated. When subjected to wounding stress, these joxQ plants showed a complete abolishment of 11-OH-JA accumulation, while the levels of 12-OH-JA remained unaffected.[5][6][7] This provided unequivocal genetic evidence that JOX enzymes are solely responsible for 11-hydroxylation in this context.
-
In Silico Docking: Computational modeling of the JOX enzyme active sites with JA as a substrate further supported the specific C-11 hydroxylation mechanism.[5][6]
This rigorous combination of biochemical and genetic evidence firmly establishes the JOX-mediated pathway as the primary route for 11-OH-JA synthesis.
Visualizing the Jasmonate Catabolic Pathway
The following diagram illustrates the revised understanding of JA catabolism, highlighting the distinct pathways for 11- and 12-hydroxylation.
Caption: Revised pathway of JA metabolism and signaling.
Chemical Characterization and Quantification
Accurate characterization and quantification of 11-OH-JA are critical for studying its biological relevance. This requires robust analytical methodologies capable of distinguishing it from other jasmonate derivatives.
Spectroscopic and Physicochemical Properties
The chemical properties of 11-OH-JA are essential for its identification and for designing purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [11] |
| Molecular Weight | 226.27 g/mol | [11] |
| Exact Mass | 226.120514 Da | [11] |
| Boiling Point (est.) | 417.0 ± 20.0 °C at 760 mmHg | [11] |
| Density (est.) | 1.2 ± 0.1 g/cm³ | [11] |
| LogP (est.) | -0.19 | [11] |
Protocol: Extraction and Quantification of 11-OH-JA from Plant Tissue
This protocol outlines a self-validating system for the reliable quantification of 11-OH-JA, incorporating an internal standard for accuracy.
Objective: To extract and quantify endogenous 11-OH-JA from Arabidopsis thaliana leaf tissue following wounding stress.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 wild-type and joxQ mutant)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol, 1% acetic acid
-
Internal Standard (IS): D₂-JA or a similar labeled compound
-
Solid Phase Extraction (SPE) C18 cartridges
-
UPLC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
Methodology:
-
Sample Collection & Stress Induction:
-
Select healthy, mature rosette leaves.
-
Induce mechanical wounding using forceps.
-
At designated time points (e.g., 0, 30, 60, 90 minutes), harvest wounded leaves and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Rationale: Flash-freezing is crucial to prevent enzymatic degradation or modification of jasmonates post-harvest.
-
-
Homogenization and Extraction:
-
Grind frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer ~100 mg of powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent and a known amount of the internal standard (e.g., 10 ng of D₂-JA).
-
Rationale: The internal standard is added early to account for analyte loss during sample preparation and variability in instrument response, ensuring quantitative accuracy.
-
Incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the jasmonates with 1 mL of 80% methanol.
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 10% methanol.
-
Inject a sample aliquot (e.g., 5-10 µL) onto the UPLC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient must be optimized to achieve baseline separation of 11-OH-JA and 12-OH-JA.
-
Rationale: Chromatographic separation is the most critical step. Without it, the two isomers cannot be distinguished by mass spectrometry alone as they have the same mass.[7]
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for 11-OH-JA, 12-OH-JA, and the internal standard. For example:
-
11-OH-JA/12-OH-JA: m/z 225.1 -> 59.0
-
D₂-JA (IS): m/z 211.1 -> 59.0
-
-
-
Rationale: MRM provides high selectivity and sensitivity, allowing for the detection of low-abundance compounds in a complex biological matrix.
-
-
Quantification:
-
Generate a standard curve using synthetic 11-OH-JA of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 11-OH-JA in the sample by interpolating from the standard curve.
-
Workflow Visualization
Caption: Workflow for 11-OH-JA extraction and quantification.
Biological Function: A Key Inactivation Pathway
The primary biological role of 11-OH-JA is the attenuation of jasmonate signaling. It functions as a biologically inactive shunt product, effectively removing the precursor JA from the pool available for conversion into the active hormone, JA-Ile.[5][6][7]
-
Receptor Binding Assays: Competitive binding assays were performed using the COI1-JAZ co-receptor. While JA-Ile showed strong binding, chemically synthesized 11-OH-JA exhibited no binding affinity for the receptor complex.[5][6] This demonstrates that 11-OH-JA cannot initiate the downstream signaling cascade.
-
Gene Expression Analysis: Wild-type plants treated with 11-OH-JA did not show induction of classic JA-responsive defense genes (e.g., VSP2, PDF1.2), which are strongly induced by JA or JA-Ile treatment.
-
Phenotypic Analysis: The joxQ mutant, which cannot produce 11-OH-JA, exhibits a hyper-JA-responsive phenotype, indicating that the inability to inactivate JA through 11-hydroxylation leads to a prolonged and intensified defense response.
These findings collectively establish that the JOX-mediated conversion of JA to 11-OH-JA is a crucial "off-switch" for the jasmonate signaling pathway, preventing the runaway costs of an overactive defense system.[5][6][11]
Implications for Drug Development and Future Research
While 11-OH-JA itself is biologically inactive in the canonical JA signaling pathway, understanding its formation has significant implications:
-
Target for Modulating Plant Defense: The JOX enzymes represent potential targets for agrochemical development. Inhibiting JOX activity could enhance a plant's defense response, while activators could help to switch off defenses when they are no longer needed, potentially improving growth and yield.
-
Source of Bioactive Scaffolds: Jasmonates and their derivatives possess a cyclopentanone structure that is also found in prostaglandins, which have a wide range of pharmacological activities in mammals.[12] While 11-OH-JA is inactive in plants, its structure could serve as a scaffold for the synthesis of novel therapeutic agents. The anti-inflammatory and anti-cancer properties of other jasmonate derivatives are currently being explored.[12]
-
Understanding Fungal-Plant Interactions: Some fungi, such as Lasiodiplodia theobromae (formerly Botryodiplodia theobromae), are known to produce a variety of hydroxylated jasmonic acids, including 11-OH-JA.[11][13][14][15] Studying the role of these fungal-derived jasmonates in pathogenesis could open new avenues for disease control.
Conclusion
The discovery and characterization of this compound have fundamentally altered the textbook model of jasmonate catabolism. It is now clear that JOX-mediated 11-hydroxylation is a primary, high-flux pathway for inactivating jasmonic acid, operating in parallel with other catabolic routes to provide a layered and robust mechanism for terminating defense signaling.[5][6] The elucidation of this pathway was made possible by the synergy of chemical synthesis, advanced analytical chemistry, and rigorous genetic analysis. For researchers in plant science and drug development, this revised understanding not only deepens our knowledge of plant hormonal regulation but also presents new molecular targets and chemical scaffolds for future innovation.
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The Natural Occurrence of 11-Hydroxyjasmonic Acid in Plant Species: A Technical Guide for Researchers
Abstract
11-Hydroxyjasmonic acid (11-OH-JA), a hydroxylated derivative of the pivotal phytohormone jasmonic acid (JA), has emerged as a key catabolite in the intricate web of jasmonate signaling. Initially overshadowed by its more extensively studied precursor, recent research has illuminated its definitive biosynthetic pathway and its primary role in the attenuation of jasmonate-mediated defense and developmental responses. This in-depth technical guide provides a comprehensive overview of the natural occurrence of 11-OH-JA across the plant kingdom, its biosynthesis via Jasmonate-induced Oxygenases (JOXs), its physiological functions, and detailed methodologies for its extraction, purification, and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the role of this important, yet often overlooked, jasmonate.
Introduction: The Jasmonate Family and the Significance of Hydroxylation
Jasmonates are a class of lipid-derived signaling molecules that are integral to a plant's ability to respond to a myriad of environmental and developmental cues.[1][2] From defending against herbivorous insects and necrotrophic pathogens to regulating root growth, fertility, and senescence, the influence of jasmonates is far-reaching.[3][4] The most well-characterized bioactive form is jasmonoyl-isoleucine (JA-Ile), which binds to the COI1-JAZ co-receptor complex to initiate a signaling cascade leading to the expression of jasmonate-responsive genes.[5]
The intensity and duration of these responses must be tightly controlled to prevent detrimental effects on plant growth and development.[6] One of the key mechanisms for fine-tuning jasmonate signaling is the metabolic inactivation of JA and JA-Ile.[5][7] Hydroxylation, the addition of a hydroxyl group, is a common route for the catabolism of phytohormones, often rendering them biologically inactive.[1] While 12-hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, has been recognized for its role in potato tuberization, the significance of its isomer, this compound, has only recently been clarified.[8][9] This guide focuses specifically on the natural occurrence and biological context of 11-OH-JA.
Natural Occurrence and Distribution of this compound
The presence of 11-OH-JA and its conjugated forms, such as glucosides, has been confirmed in a growing number of plant species, suggesting a conserved role in jasmonate metabolism. While a comprehensive survey across the entire plant kingdom is yet to be completed, its detection in key model organisms and agriculturally important crops underscores its significance.
| Plant Family | Species | Tissue/Organ | Notes | Reference(s) |
| Brassicaceae | Arabidopsis thaliana | Leaves | Accumulates upon wounding. | [10] |
| Solanaceae | Solanum tuberosum (Potato) | Leaflets | Detected as its glucoside. | [11][12] |
| Solanum demissum | Leaflets | Identified in studies on hydroxylated jasmonates. | [10] | |
| Solanum lycopersicum (Tomato) | Hairy root culture | General presence of hydroxylated jasmonates. | [8] | |
| Fabaceae | Vicia faba (Faba Bean) | Leaves, Pericarp | Jasmonic acid and its analogs are major phytoalexins. | [13][14] |
It is important to note that the concentration of 11-OH-JA can vary significantly depending on the plant tissue, developmental stage, and the presence of biotic or abiotic stressors.[15] For instance, in Arabidopsis thaliana, the accumulation of 11-OH-JA is markedly induced upon mechanical wounding.[10] Further quantitative studies are needed to fully map the distribution and dynamics of 11-OH-JA levels in a wider range of plant species and under diverse physiological conditions.
Biosynthesis of this compound: The Role of Jasmonate-induced Oxygenases (JOXs)
For a considerable time, the enzymatic basis for the hydroxylation of jasmonic acid was not fully understood. Recent groundbreaking research in Arabidopsis thaliana has definitively identified a family of 2-oxoglutarate/Fe(II)-dependent oxygenases, termed Jasmonate-induced Oxygenases (JOXs), as the catalysts for the specific conversion of JA to 11-OH-JA.[7][16] This finding corrected previous assumptions that these enzymes were responsible for the formation of 12-OH-JA.[16]
The biosynthesis of 11-OH-JA is a critical step in the catabolism of jasmonic acid, acting as a shunt pathway to divert JA away from the formation of the bioactive JA-Ile. The expression of JOX genes is induced by jasmonates themselves, creating a negative feedback loop that helps to attenuate the signaling response.[7]
Physiological Role: A Key Player in Signal Attenuation
The primary physiological role of this compound is the attenuation of jasmonate signaling.[10] This is achieved through its inherent biological inactivity. Studies have shown that 11-OH-JA does not bind to the COI1-JAZ co-receptor complex, which is the crucial first step in initiating the jasmonate signaling cascade.[10] By converting JA to 11-OH-JA, plants can effectively reduce the pool of JA available for conversion to the active hormone, JA-Ile, thereby dampening the defense or developmental response.[7]
This mechanism of signal attenuation is vital for plant fitness, as the constitutive activation of jasmonate signaling can lead to severe growth inhibition and reduced reproductive success.[6][17] The wound- and pathogen-inducible nature of JOX enzymes ensures that this "off-switch" is activated when and where it is needed most, allowing for a transient and localized defense response.
While the role of 11-OH-JA in signal attenuation is well-established, the possibility of other, COI1-JAZ-independent functions cannot be entirely ruled out and represents an area for future investigation. For example, the related compound 12-hydroxyjasmonic acid glucoside has been shown to activate leaf-closing movements in Samanea saman through a COI1-JAZ-independent mechanism.[8][18]
Methodologies for the Analysis of this compound
The accurate quantification of 11-OH-JA in plant tissues is essential for understanding its physiological dynamics. Due to its low endogenous concentrations and the complexity of the plant matrix, a robust and sensitive analytical workflow is required. The method of choice is typically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocol: Extraction, Purification, and Quantification
This protocol provides a generalized workflow for the analysis of 11-OH-JA from plant leaf tissue. Optimization may be required depending on the specific plant species and tissue type.
Materials and Reagents:
-
Fresh or flash-frozen plant tissue
-
Liquid nitrogen
-
Extraction Solvent: 80% methanol with 1% acetic acid
-
Internal Standard: Deuterated this compound (d-11-OH-JA) or a related labeled jasmonate
-
Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cartridges
-
SPE Conditioning Solution: 100% methanol
-
SPE Equilibration Solution: 1% acetic acid in ultrapure water
-
SPE Wash Solution: 1% acetic acid in ultrapure water
-
SPE Elution Solution: 80% acetonitrile with 1% acetic acid
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 50-100 mg of frozen plant tissue.
-
Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead mill homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent containing a known amount of the internal standard.
-
Vortex thoroughly and incubate at 4°C for 1-2 hours with gentle shaking.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Pass 1 mL of 100% methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of the equilibration solution through the cartridge.
-
Loading: Load the supernatant onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar impurities.
-
Elution: Elute the retained jasmonates, including 11-OH-JA, with 1-2 mL of the elution solution into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 10-15 minutes is typically effective.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 11-OH-JA and its internal standard must be optimized. A common precursor ion for 11-OH-JA is [M-H]⁻ at m/z 225.1. Product ions can be determined by fragmentation analysis, with a likely fragment being m/z 59, corresponding to the loss of the acetate side chain.[19]
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 225.1 | 59.0 | Optimized for instrument |
| d-11-Hydroxyjasmonic Acid | (Varies with labeling) | (Varies with labeling) | Optimized for instrument |
6. Quantification:
-
A calibration curve is generated using authentic standards of 11-OH-JA.
-
The concentration of endogenous 11-OH-JA in the sample is calculated based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.
Conclusion and Future Perspectives
This compound is a crucial, yet historically underappreciated, component of the jasmonate signaling network. Its definitive identification as the product of JOX-mediated hydroxylation of jasmonic acid solidifies its role as a key catabolite for the attenuation of jasmonate responses. For researchers in plant science and drug development, a thorough understanding of the pathways that regulate the levels of bioactive jasmonates is paramount.
Future research should focus on several key areas:
-
Broadening the Scope of Occurrence: Comprehensive profiling of 11-OH-JA across a wider range of plant species, particularly in response to various biotic and abiotic stresses, will provide a more complete picture of its distribution and dynamics.
-
Elucidating JOX Function in Other Species: Investigating the role of JOX orthologs in crops and other plant families will reveal the conservation and potential diversification of this catabolic pathway.
-
Exploring COI1-JAZ-Independent Roles: While currently viewed as inactive, the potential for 11-OH-JA or its conjugates to have subtle, COI1-JAZ-independent signaling roles warrants further investigation.
The methodologies and information presented in this guide provide a solid foundation for researchers to delve into the fascinating world of jasmonate catabolism and to further unravel the intricate mechanisms that govern plant responses to their environment.
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Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226–1236. [Link]
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Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. Proceedings of the National Academy of Sciences, 114(25), 6388-6393. [Link]
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Heitz, T., et al. (2025). Jasmonic Acid Oxidases (JAO) define a new branch in jasmonate metabolism towards 11OH-jasmonic acid and its glucosylated derivative. Sciety Labs. [Link]
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Zhang, L., et al. (2021). Structure-guided analysis of Arabidopsis JASMONATE-INDUCED OXYGENASE (JOX) 2 reveals key residues for recognition of jasmonic acid substrate by plant JOXs. Molecular Plant, 14(5), 820-828. [Link]
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Ueda, M., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226-1236. [Link]
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Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. New Phytologist, 177(1), 114-127. [Link]
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Ali, B., & Hayat, S. (2020). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 11, 584529. [Link]
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Latus, A., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. Molecules, 26(11), 3193. [Link]
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Khan, M. I. R., et al. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8569. [Link]
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D'Addazio, M., et al. (2021). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Methods in Molecular Biology, 2333, 161-172. [Link]
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Matsuura, H., et al. (2001). Occurrence of this compound Glucoside in Leaflets of Potato Plants (Solanum tuberosum L.). Bioscience, Biotechnology, and Biochemistry, 65(2), 378-382. [Link]
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Khan, M. I. R., et al. (2020). Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress. International Journal of Molecular Sciences, 21(4), 1475. [Link]
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Ueda, M., et al. (2022). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]
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Krespach, M. K. C., et al. (2023). The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes. Applied and Environmental Microbiology, 89(11), e00913-23. [Link]
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Liu, Y., et al. (2022). Combined Jasmonic Acid and Ethylene Treatment Induces Resistance Effect in Faba Bean Plants Against Frankliniella occidentalis (Pergande) (Thysanoptera: Thripidae). Frontiers in Plant Science, 13, 1008634. [Link]
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The Hydroxylation of Jasmonic Acid: A Key Catabolic Pathway Regulating Plant Responses
An In-depth Technical Guide on the Biosynthesis of 11-Hydroxyjasmonic Acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Dynamic Role of Jasmonates in Plant Biology
Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense. The most well-characterized jasmonate, jasmonic acid (JA), and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), orchestrate a wide array of physiological processes, from fertility and senescence to responses against herbivores and necrotrophic pathogens. The cellular concentration of these signaling molecules is tightly controlled, not only through biosynthesis but also through various catabolic pathways that deactivate them, ensuring a transient and localized response. This guide delves into a critical catabolic pathway: the hydroxylation of jasmonic acid to this compound (11-OH-JA), a process pivotal for attenuating JA signaling and maintaining hormonal homeostasis.
The Enzymatic Core of Jasmonic Acid Hydroxylation: The JASMONATE-INDUCED OXYGENASEs (JOXs)
The conversion of jasmonic acid to its hydroxylated form is catalyzed by a family of enzymes known as JASMONATE-INDUCED OXYGENASES (JOXs). These enzymes belong to the 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-OGD) superfamily, which are non-heme iron enzymes that utilize 2-oxoglutarate and molecular oxygen to hydroxylate their substrates.[1][2]
In the model plant Arabidopsis thaliana, this enzymatic activity is carried out by four paralogous JOX proteins: JOX1, JOX2, JOX3, and JOX4.[1][3] A significant recent discovery has been the precise regioselectivity of this hydroxylation. While initially believed to produce 12-hydroxyjasmonic acid, recent comprehensive studies have definitively shown that the Arabidopsis JOX enzymes catalyze hydroxylation at the C-11 position, yielding this compound.[4] This finding has reshaped our understanding of JA catabolism.
The expression of JOX genes is induced by jasmonic acid itself, forming a negative feedback loop that helps to dampen the JA signal once it has been initiated.[3] This self-regulatory mechanism is crucial for preventing the detrimental effects of prolonged JA signaling, which can include stunted growth.[5][6][7]
Biochemical Properties and Structural Insights
The crystal structure of Arabidopsis JOX2 has been resolved, providing valuable insights into its catalytic mechanism. The structure reveals a distorted double-stranded β-helix core, which is characteristic of the 2-OGD superfamily.[4] The active site binds Fe(II) and 2-oxoglutarate, creating a reactive environment for the hydroxylation of jasmonic acid.
| Enzyme | Gene Locus (Arabidopsis) | Substrate | Product | Cellular Localization |
| JOX1 | At3g11180 | Jasmonic Acid | This compound | Cytoplasm |
| JOX2 | At5g48550 | Jasmonic Acid | This compound | Cytoplasm |
| JOX3 | At1g48940 | Jasmonic Acid | This compound | Cytoplasm |
| JOX4 | At2g38240 | Jasmonic Acid | This compound | Cytoplasm |
Table 1: Key characteristics of the JASMONATE-INDUCED OXYGENASE (JOX) family in Arabidopsis thaliana.
The Biosynthetic Pathway: From Signal to Inactivation
The hydroxylation of jasmonic acid to this compound is a key step in the catabolism and inactivation of the jasmonate signal. This pathway is integral to the plant's ability to fine-tune its responses to environmental stimuli.
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An In-Depth Technical Guide to 11-hydroxyjasmonic Acid in Plant Defense Responses
Abstract
The jasmonate signaling pathway is a cornerstone of plant immunity, orchestrating defense against a wide array of herbivores and necrotrophic pathogens. The intensity and duration of this response must be meticulously regulated to balance the high metabolic cost of defense with the essential requirements of growth and development. Historically, the catabolism of jasmonic acid (JA) was thought to be dominated by conversion to 12-hydroxyjasmonic acid (12-OH-JA). However, recent discoveries have fundamentally reshaped this understanding, revealing 11-hydroxyjasmonic acid (11-OH-JA) as a predominant and crucial catabolite for attenuating the defense signal in model organisms like Arabidopsis thaliana. This guide provides a comprehensive technical overview of the biosynthesis, mechanism of action, and physiological function of 11-OH-JA, presenting it as a key player in the inactivation of the jasmonate cascade. We will explore the specific enzymatic pathways, the molecular basis for its inactivity, and the experimental protocols required for its study, offering a revised framework for researchers in plant science and drug development.
The Jasmonate Cascade: A Primer on Biosynthesis and Activation
The plant's response to wounding or pathogen attack initiates a rapid signaling cascade starting with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions across the chloroplast and peroxisome synthesizes jasmonic acid (JA). For JA to become a potent defense signal, it must be converted to its biologically active conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] JA-Ile is the ligand that is perceived by the co-receptor complex, initiating the downstream transcriptional reprogramming necessary for defense.
The core of JA perception lies with the SCFCOI1-JAZ co-receptor complex .[2][3] In the absence of a threat, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors. They bind to and inhibit transcription factors, such as MYC2, preventing the expression of defense-related genes.[4] Upon attack, the accumulation of JA-Ile promotes the formation of a ternary complex between COI1 (an F-box protein), JAZ, and the JA-Ile ligand itself.[3][5] This interaction targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, liberating MYC2 to activate a massive transcriptional wave of defense genes.[4][6]
Biosynthesis of this compound: The Primary Off-Switch
The activation of a potent defense response is metabolically expensive and can lead to autotoxicity if left unchecked. Therefore, plants have evolved sophisticated mechanisms to terminate the JA signal. Recent evidence has corrected a long-standing model, identifying that the direct hydroxylation of JA to 11-OH-JA is a primary inactivation pathway.[7][8]
This critical conversion is catalyzed by a family of 2-oxoglutarate/Fe(II)–dependent dioxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs) , specifically JOX1, JOX2, JOX3, and JOX4 in Arabidopsis.[7][9] Previous literature had often misattributed the product of JOX enzymes to 12-OH-JA. It is now clear that these enzymes exclusively catalyze the 11-hydroxylation of JA.[7][8] This pathway is distinct from the formation of 12-OH-JA, which arises primarily from the oxidation of the active hormone JA-Ile by CYP94 family enzymes, followed by hydrolysis.[7][9][10]
The expression of JOX genes is induced by jasmonates themselves, creating a negative feedback loop. As JA levels rise to mount a defense, the very enzymes that will deactivate it are synthesized, ensuring that the signal is transient and tightly controlled.
Mechanism of Action: A Biologically Inactive Shunt Product
The function of 11-OH-JA in plant defense is one of signal attenuation . Its efficacy as an "off-switch" stems from its inability to perform the function of the active hormone, JA-Ile. Crucially, 11-OH-JA does not bind to the COI1-JAZ co-receptor complex .[7][8]
The hydroxylation at the C-11 position alters the molecule's structure such that it can no longer be recognized by the COI1 receptor pocket. By converting the pool of JA into this inactive form, the JOX enzymes effectively divert the substrate away from the activating enzyme JAR1, which produces JA-Ile. This prevents the sustained degradation of JAZ repressors, allowing them to re-accumulate and once again suppress the transcription of defense genes. This process allows the plant to return to a state of normal growth and development once the stress has been neutralized.
Protocol: Root Growth Inhibition Bioassay
This bioassay is a classic method to determine the biological activity of different jasmonate compounds.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).
-
Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Treatment Preparation:
-
Prepare separate batches of MS medium supplemented with:
-
Control (solvent only, e.g., 0.1% ethanol)
-
JA-Ile (e.g., at 10 µM)
-
11-OH-JA (e.g., at 10 µM)
-
-
Pour these media into separate plates.
-
-
Germination and Transfer:
-
Stratify the plated seeds at 4°C for 2-3 days in the dark.
-
Germinate the seeds by placing the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) for 4-5 days.
-
Carefully transfer seedlings of uniform size from the initial plates to the treatment plates (Control, JA-Ile, 11-OH-JA), arranging them near the top.
-
-
Data Collection and Analysis:
-
Return the treatment plates to the growth chamber and grow vertically for another 5-7 days.
-
Scan the plates to create high-resolution images.
-
Measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each treatment and perform statistical analysis (e.g., ANOVA). Expected Outcome: JA-Ile will cause significant root growth inhibition compared to the control, while 11-OH-JA will show no significant inhibition, demonstrating its biological inactivity.
-
Conclusion and Future Perspectives
The identification of 11-OH-JA as the primary product of JOX-mediated JA catabolism represents a significant advancement in our understanding of plant defense signaling. This technical guide establishes that the core function of 11-OH-JA is the attenuation of the jasmonate signal, acting as a biologically inactive shunt product that is essential for balancing the plant's growth-defense trade-off. The elucidation of its specific biosynthetic pathway, separate from that of 12-OH-JA, redefines the metabolic framework of jasmonate turnover.
While these findings are foundational, they open several avenues for future research. Key questions remain regarding the regulation of the JOX enzymes themselves—what factors control the timing and intensity of their expression beyond the JA feedback loop? How does this 11-hydroxylation pathway function in other plant species, particularly in crops where manipulating defense responses has significant agricultural value? Further investigation into the parallel, non-redundant inactivation routes for jasmonates will undoubtedly reveal a more intricate and layered system of signal termination than is currently appreciated, providing new targets for the development of strategies to enhance crop resilience.
References
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Marquis, A., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]
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Sheard, L.B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature. [Link]
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Marquis, A., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. ResearchGate. [Link]
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Akai, Y., et al. (2013). Jasmonic acid and salicylic acid activate a common defense system in rice. Plant Signaling & Behavior. [Link]
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The Attenuation of Stress Signaling: A Technical Guide to the Accumulation of 11-Hydroxyjasmonic Acid Under Biotic and Abiotic Stress
Foreword
In the intricate world of plant signaling, the jasmonate family of hormones stands as a critical regulator of growth, development, and defense. Orchestrating responses to a myriad of environmental challenges, from the mechanical damage inflicted by a chewing insect to the physiological strain of water scarcity, jasmonates are central to plant survival and resilience. While the bioactive form, jasmonoyl-isoleucine (JA-Ile), has long been the focus of intense research, the metabolic fate of these signaling molecules is equally crucial for a nuanced understanding of the plant stress response. This guide delves into the accumulation of a key catabolite, 11-hydroxyjasmonic acid (11-OH-JA), providing an in-depth exploration of its biosynthesis, regulatory mechanisms, and significance in attenuating jasmonate signaling under both biotic and abiotic pressures. For researchers, scientists, and drug development professionals, a thorough comprehension of these deactivation pathways offers new avenues for modulating plant defense responses and developing novel strategies for crop improvement and therapeutic discovery.
The Jasmonate Signaling Cascade: A Primer
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in a plant's response to a wide array of stresses.[1][2] The biosynthesis of JA is initiated in the chloroplasts and culminates in the peroxisomes, with the final conversion of 12-oxo-phytodienoic acid (OPDA) to JA.[3] For signaling to occur, JA is conjugated to the amino acid isoleucine to form the bioactive hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1]
The perception of JA-Ile occurs in the nucleus through a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[3] In the absence of JA-Ile, JAZ proteins bind to and inhibit various transcription factors, including MYC2, thereby repressing the expression of JA-responsive genes.[4] Upon stress-induced accumulation, JA-Ile acts as a molecular glue, facilitating the interaction between COI1 and JAZ proteins. This interaction targets the JAZ repressor for ubiquitination and subsequent degradation by the 26S proteasome, liberating the transcription factors to activate a cascade of defense and developmental gene expression.[4][5]
Biosynthesis and Accumulation of this compound: A Primary Inactivation Pathway
The potent bioactivity of jasmonates necessitates tight regulatory control to prevent detrimental effects on plant growth and development.[6][7] One of the primary mechanisms for attenuating the JA signal is through the metabolic inactivation of jasmonic acid itself. Recent research has unequivocally identified this compound (11-OH-JA) as a major catabolite of JA, particularly in response to wounding.[8][9]
The conversion of JA to 11-OH-JA is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent dioxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[6][10] In Arabidopsis thaliana, this family consists of four members: JOX1, JOX2, JOX3, and JOX4.[6] Enzymatic assays have confirmed that these enzymes exclusively catalyze the 11-hydroxylation of JA, and not the bioactive JA-Ile.[8][9]
Caption: Biosynthesis and catabolism of jasmonates.
Biotic Stress-Induced Accumulation
The accumulation of 11-OH-JA is prominently observed in response to various biotic stressors. Mechanical wounding, simulating herbivory, leads to a significant and rapid increase in 11-OH-JA levels.[8][9] This response is a key mechanism to dampen the JA signal once the initial defense response has been mounted.
Infection with necrotrophic pathogens, such as Botrytis cinerea, also triggers the expression of JOX genes, leading to the hydroxylation of JA.[6][7] This suggests a sophisticated regulatory network where the plant actively terminates the JA signal to fine-tune its defense response and mitigate the fitness costs associated with prolonged defense activation. The expression of all four JOX genes in Arabidopsis is induced by JA itself, forming a negative feedback loop that ensures a transient and controlled JA signal.[6][11]
Abiotic Stress-Induced Accumulation
While the role of 11-OH-JA in response to wounding is well-documented, its accumulation under other abiotic stresses is an area of active investigation. The broader family of jasmonates is known to accumulate under a range of abiotic stresses, including drought, salinity, and temperature extremes.[4][6][12][13][14][15][16][17][18][19][20][21]
-
Drought and Salinity: Both drought and salt stress are known to induce the biosynthesis of JA.[12][13][14][19] The expression of JOX genes is also responsive to these stresses, suggesting that the conversion of JA to 11-OH-JA is a component of the plant's response to osmotic and ionic stress. For instance, JOX2 expression is induced by salt stress.[22] This hydroxylation likely serves to attenuate the JA signal, which, if constitutively active, can lead to growth inhibition.
-
Temperature Stress: Both cold and heat stress have been shown to modulate jasmonate levels.[6][14] Cold stress generally leads to an increase in JA accumulation.[6] Conversely, warm temperatures have been shown to upregulate the expression of JOX genes, leading to reduced levels of bioactive jasmonates and promoting growth.[17] This indicates a role for 11-OH-JA in thermomorphogenesis, where plants adjust their growth and development in response to ambient temperature.
| Stress Type | Plant Species | Observed Jasmonate Response | Key Enzymes Involved | Reference(s) |
| Biotic Stress | ||||
| Mechanical Wounding | Arabidopsis thaliana | Rapid and significant accumulation of 11-OH-JA. | JOX1, JOX2, JOX3, JOX4 | [8][9] |
| Pathogen Infection (Botrytis cinerea) | Arabidopsis thaliana | Induction of JOX gene expression. | JOX1, JOX2, JOX3, JOX4 | [6][7] |
| Herbivory (Mamestra brassicae) | Arabidopsis thaliana | Induction of JOX gene expression. | JOX1, JOX2, JOX3, JOX4 | [6] |
| Abiotic Stress | ||||
| Drought | Soybean | 5-fold increase in JA within 2 hours. | Jasmonate biosynthesis enzymes | [18] |
| Rice | Increased JA levels. | Jasmonate biosynthesis enzymes | [6] | |
| Salinity | Tomato, Rice, Wheat | Increased levels of JA in leaves and roots. | Jasmonate biosynthesis enzymes, JOX2 | [12][13][22] |
| Cold Stress (4°C) | Tomato | 580% increase in JA after 12 hours. | Jasmonate biosynthesis enzymes | [13] |
| Arabidopsis, Rice | Markedly enhanced JA accumulation. | Jasmonate biosynthesis enzymes | [6] | |
| Heat Stress | Arabidopsis, Wheat | Upregulation of JOX gene expression at warm temperatures. | JOX1, JOX2, JOX3, JOX4 | [17] |
| Rice | Reduced JA levels. | Jasmonate biosynthesis enzymes | [6] |
The Biological Inactivity of this compound
A critical aspect of 11-OH-JA is its biological inactivity. Unlike JA-Ile, 11-OH-JA does not bind to the COI1-JAZ co-receptor complex.[8][9] This lack of binding affinity means that 11-OH-JA cannot trigger the degradation of JAZ repressors and, consequently, does not activate downstream JA-responsive genes. This firmly establishes 11-OH-JA as a biologically inactive shunt product of JA catabolism.[8] Its formation serves as a terminal step in the deactivation of the JA signal, preventing a sustained and potentially harmful defense response.
Experimental Protocols for the Quantification of this compound
The accurate quantification of 11-OH-JA and other jasmonates in plant tissues is essential for understanding their roles in stress signaling. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.[3][22][23][24][25][26]
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80:20 v/v methanol:water with 0.1% formic acid) containing a known amount of a deuterated internal standard (e.g., d5-JA) to the powdered tissue.
-
Incubation and Centrifugation: Vortex the mixture and incubate on a rocking platform at 4°C for at least 1 hour. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones.
Solid-Phase Extraction (SPE) for Purification and Concentration
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) by sequentially passing through methanol and then equilibration buffer (e.g., water with 0.1% formic acid).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid) to remove interfering compounds.
-
Elution: Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation: Separate the extracted jasmonates on a reversed-phase C18 column using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to quantify 11-OH-JA and other jasmonates. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[9][18][27][28][29]
Caption: Experimental workflow for 11-OH-JA quantification.
Concluding Remarks and Future Perspectives
The hydroxylation of jasmonic acid to this compound represents a crucial mechanism for the attenuation of jasmonate signaling in plants. This catabolic process, mediated by the JOX family of enzymes, is an integral part of the plant's response to both biotic and abiotic stresses, providing a means to fine-tune defense responses and mitigate the associated fitness costs. The biological inactivity of 11-OH-JA underscores its role as a key player in the deactivation of the JA signaling cascade.
For researchers in drug development and crop science, understanding the regulation of 11-OH-JA accumulation opens up new possibilities. Modulating the activity of JOX enzymes could provide a novel strategy for enhancing or prolonging plant defense responses to pathogens and pests. Conversely, promoting the catabolism of JA could be beneficial in situations where growth and development are prioritized over defense. As our understanding of the intricate network of jasmonate metabolism and signaling continues to grow, so too will our ability to harness this knowledge for the development of more resilient and productive plants. Further research focusing on the specific quantitative accumulation of 11-OH-JA under a broader range of abiotic stresses will be invaluable in painting a more complete picture of its role in plant stress physiology.
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Topic: The Stereochemistry of Naturally Occurring 11-Hydroxyjasmonic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Jasmonates, a class of lipid-derived signaling molecules, are central to plant development and defense. Their biological activity is often exquisitely dependent on their stereochemical configuration. 11-hydroxyjasmonic acid (11-OH-JA) has recently been identified as a major catabolite of jasmonic acid (JA). This guide provides a detailed technical examination of the stereochemistry of naturally occurring 11-OH-JA. We will explore the molecule's chiral centers, the stereospecificity of its biosynthetic pathway, definitive analytical methods for stereochemical assignment, and the functional implications of its specific configuration. This document is intended for researchers in plant biology, natural products chemistry, and drug development seeking a comprehensive understanding of this key jasmonate metabolite.
Introduction: The Jasmonate Family and the Significance of Stereochemistry
The jasmonate family of phytohormones, derived from the octadecanoid pathway, includes the active signaling molecule (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) and its precursors, such as jasmonic acid (JA) and 12-oxophytodienoic acid (OPDA).[1][2] These molecules are not single entities but exist as a family of stereoisomers. The spatial arrangement of substituents around the chiral centers of the cyclopentanone ring and its side chains dictates their ability to bind to the co-receptor complex (COI1-JAZ) and elicit downstream physiological responses.
This compound (11-OH-JA) is a product of JA catabolism, a critical process for attenuating the defense signal once a stress has subsided.[3] Understanding its structure is paramount, as hydroxylation can be a key step in either bioactivation or inactivation. Recent evidence strongly indicates that 11-hydroxylation serves as a primary inactivation pathway, rendering the stereochemistry of the resulting molecule a crucial piece of the puzzle in understanding jasmonate signal termination.[3]
The Stereochemical Landscape of this compound
Jasmonic acid possesses two chiral centers at positions C-3 and C-7, leading to four possible stereoisomers. The side chains at these positions can be arranged in either a cis or trans configuration. The naturally occurring, biosynthetically produced form of JA is predominantly the (3R,7S) isomer, also known as (-)-jasmonic acid, which has a cis relationship between the two side chains. This isomer can epimerize at the C-3 position under basic conditions to the more thermodynamically stable trans isomer, (3S,7S)-jasmonic acid, known as (+)-epi-jasmonic acid.
The introduction of a hydroxyl group at the C-11 position adds a third chiral center. Therefore, this compound has 2³ = 8 possible stereoisomers. Based on recent investigations into its biosynthesis in Arabidopsis thaliana, the naturally occurring form has been identified as having the (3R,7S)-stereochemistry , inherited from its precursor, (-)-jasmonic acid.[3]
Data Presentation: Key Stereoisomers of Jasmonic Acid
| Compound Name | Systematic Name | Configuration at C3, C7 | Side Chain Orientation | Biological Activity |
| (-)-Jasmonic Acid | (3R,7S)-Jasmonic Acid | 3R, 7S | cis | Precursor to active form |
| (+)-7-iso-Jasmonic Acid | (3R,7R)-Jasmonic Acid | 3R, 7R | trans | Biologically active precursor |
| (+)-epi-Jasmonic Acid | (3S,7S)-Jasmonic Acid | 3S, 7S | trans | Less active |
| (-)-epi-Jasmonic Acid | (3S,7R)-Jasmonic Acid | 3S, 7R | cis | Less active |
| (3R,7S)-11-OH-JA | (3R,7S)-11-hydroxyjasmonic acid | 3R, 7S | cis | Inactive shunt product[3] |
The Biosynthetic Blueprint: Establishing Stereocontrol
The specific stereochemistry of naturally occurring jasmonates is not a random outcome but a result of a highly controlled enzymatic cascade. The foundation of this stereocontrol is laid down early in the octadecanoid pathway.
Plastid-Localized Steps: Cyclization
The pathway begins in the plastid with the release of α-linolenic acid (18:3) from galactolipids.[1]
-
13-Lipoxygenase (13-LOX): Introduces molecular oxygen to yield a 13-hydroperoxy derivative.
-
Allene Oxide Synthase (AOS) & Allene Oxide Cyclase (AOC): These enzymes work in concert to convert the hydroperoxide into the crucial cyclic intermediate, (9S,13S)-12-oxophytodienoic acid [(9S,13S)-OPDA].[4] This cyclization step is pivotal as it establishes the cis stereochemistry of the side chains on the cyclopentenone ring.
Peroxisomal Reduction: The Key Stereochemical Checkpoint
The pathway continues in the peroxisome, where the defining reduction of the cyclopentenone ring occurs.
-
12-Oxophytodienoate Reductase 3 (OPR3): This is the rate-limiting and highly stereospecific enzyme in the pathway.[1] While multiple OPR isozymes exist, OPR3 shows strong substrate preference and high efficiency for the naturally produced (9S,13S)-OPDA.[4][5] It catalyzes the reduction of the C10-C11 double bond, yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) with the correct (3R,7S) configuration that will be present in the final JA molecule.[4] Other isozymes like OPR1 and OPR2 are much less efficient with this natural substrate and prefer other OPDA stereoisomers, suggesting roles in different metabolic pathways.[5][6]
The superior selectivity of OPR3 is rooted in its active site architecture. Compared to the more restrictive OPR1, OPR3 possesses smaller residues (Phe74, His244) which create a wider binding pocket capable of accommodating the natural (9S,13S)-OPDA substrate.[5]
Final Hydroxylation: The Catabolic Shunt
After a series of β-oxidation steps that shorten the carboxylic acid side chain to form (3R,7S)-jasmonic acid, the final hydroxylation occurs.
-
Jasmonate-induced Oxygenases (JOX): In Arabidopsis, enzymes JOX1, JOX2, JOX3, and JOX4 have been shown to exclusively catalyze the conversion of JA to 11-OH-JA.[3] This hydroxylation acts as a catabolic "off-switch," producing a biologically inactive molecule that cannot bind to the COI1-JAZ co-receptor.[3]
Visualization: Biosynthetic Pathway of (3R,7S)-11-Hydroxyjasmonic Acid
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Evolutionary conservation of 11-hydroxyjasmonic acid biosynthesis
An In-Depth Technical Guide on the Evolutionary Conservation of 11-Hydroxyjasmonic Acid Biosynthesis
Authored by: A Senior Application Scientist
Abstract
Jasmonates (JAs) are a class of lipid-derived phytohormones that are central to plant defense and development. The precise regulation of JA signaling is critical for balancing growth with defense, a process heavily reliant on metabolic inactivation of the active hormone. This technical guide provides an in-depth exploration of the biosynthesis of this compound (11-OH-JA), a key catabolite in the jasmonate pathway. We will dissect the enzymatic machinery responsible for its formation, delve into the evolutionary conservation of this pathway across the plant kingdom, and present detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the jasmonate signaling network for applications in agriculture and medicine.
Introduction: The Jasmonate Family and the Significance of Hydroxylation
Jasmonates are indispensable signaling molecules that orchestrate a wide array of physiological processes in plants, most notably the response to herbivory and necrotrophic pathogens.[1][2][3][4] The core of this signaling pathway involves the biosynthesis of jasmonic acid (JA), which is subsequently converted to its biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][5] JA-Ile functions by facilitating the interaction between its receptor, CORONATINE INSENSITIVE 1 (COI1), and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to the degradation of JAZs and the activation of downstream transcription factors.[1]
Like all potent signaling molecules, the amplitude and duration of the JA signal must be tightly controlled to prevent detrimental effects on growth and development.[6][7] Plants have evolved sophisticated metabolic pathways to attenuate the signal, primarily through catabolism of the active hormone or its precursor. Hydroxylation represents a primary mechanism for JA inactivation.[8] For years, 12-hydroxyjasmonic acid (12-OH-JA) was considered the main hydroxylated product of JA. However, recent, definitive studies have established that in the model plant Arabidopsis thaliana, the principal product of JA hydroxylation is, in fact, this compound (11-OH-JA).[9][10] This discovery has reshaped our understanding of JA turnover, highlighting 11-OH-JA as a biologically inactive shunt product crucial for terminating the JA signal.[9][10] This guide focuses on the biosynthesis of this specific catabolite and its conserved role across plant evolution.
The Core Biosynthetic Pathway: From Jasmonic Acid to 11-OH-JA
The journey to 11-OH-JA begins with the canonical JA biosynthesis pathway, a process distributed across the chloroplast and peroxisome.[11] It starts with the release of α-linolenic acid from chloroplast membranes, which is then converted by a series of enzymes—13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC)—into 12-oxo-phytodienoic acid (OPDA).[1][12][13][14] OPDA is then transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield jasmonic acid.[1][12]
The critical inactivation step, the conversion of JA to 11-OH-JA, is catalyzed in the cytoplasm by a family of JASMONATE-INDUCED OXYGENASES (JOXs) .[6][7][15][16] These enzymes belong to the 2-oxoglutarate/Fe(II)-dependent oxygenase (2-ODD) superfamily.[6][15] In Arabidopsis, four paralogous JOX enzymes (JOX1, JOX2, JOX3, and JOX4) were identified that hydroxylate JA.[6][7] A key insight is that the expression of these JOX genes is induced by JA itself, forming a rapid negative feedback loop that allows the plant to swiftly shut down the JA response after activation, thereby conserving resources and preventing fitness costs associated with prolonged defense activation.[6][7]
It is crucial to distinguish this pathway from the hydroxylation of the active hormone, JA-Ile. The oxidation of JA-Ile to 12-OH-JA-Ile and subsequently 12-COOH-JA-Ile is catalyzed by cytochrome P450 monooxygenases from the CYP94 family, specifically CYP94B3 and CYP94C1.[17][18][19] Therefore, the plant employs distinct, non-redundant enzymatic systems to hydroxylate the precursor (JA) versus the active hormone (JA-Ile), providing layered control over the signaling pathway.
Evolutionary Conservation of the 11-OH-JA Biosynthetic Machinery
The jasmonate signaling pathway is an ancient system that was critical for the transition of plants from aquatic to terrestrial environments.[20] Its core components, including the COI1 receptor and JAZ repressors, are present in bryophytes but absent in charophyte algae, dating the origin of JA signaling to the middle Cambrian to early Ordovician periods.[20] The machinery for inactivating this potent signal appears to be similarly conserved.
Phylogenetic Analysis of JOX Enzymes: Phylogenetic studies of the 2-oxoglutarate/Fe(II)-dependent oxygenase superfamily, to which JOX enzymes belong, show distinct families across the plant kingdom.[6] The specific clades containing the Arabidopsis JOX genes have identifiable orthologs in a wide range of land plants, from bryophytes to angiosperms. This suggests that the enzymatic machinery for JA hydroxylation arose early in land plant evolution and has been maintained since. The conservation of this specific catabolic pathway underscores its fundamental importance in regulating a signaling cascade that itself is ancient. The evolutionary pressure exerted by herbivores and pathogens likely drove not only the evolution of the defense signal but also the mechanism to rapidly deactivate it.[1][20]
Comparative Metabolomics and Functional Significance: The presence of hydroxylated JAs has been documented in numerous plant species, long before the precise identity of the enzymes was known.[21] While early studies often did not distinguish between 11-OH-JA and 12-OH-JA, the widespread detection of these compounds is strong evidence for a conserved metabolic fate. The functional implication is profound: the need to balance the growth-defense trade-off is a universal challenge for plants.[6][22] By maintaining a system to rapidly hydroxylate and inactivate JA, plants across different lineages can mount a robust defense response upon attack and then quickly revert to a growth-oriented state once the threat has subsided. Genetic studies in Arabidopsis validate this concept; a quadruple mutant (joxQ) lacking all four JOX enzymes hyperaccumulates JA, exhibits stunted growth, and is hyper-resistant to attackers.[6][7][9] This phenotype clearly demonstrates that the inability to produce 11-OH-JA locks the plant in a costly, permanent defense state.
Methodologies for Studying 11-OH-JA Biosynthesis and its Conservation
Investigating the evolutionary conservation of 11-OH-JA biosynthesis requires a multi-faceted approach combining bioinformatics, molecular biology, biochemistry, and analytical chemistry.
Part A: Genetic and Molecular Approaches
Protocol 1: Phylogenetic Tree Construction for JOX Homologs
-
Causality: To establish evolutionary relationships, we must compare the protein sequences of putative JOX orthologs from diverse plant species. This allows us to infer common ancestry and potential conservation of function.
-
Sequence Retrieval: Use the protein sequences of Arabidopsis thaliana JOX1-4 as queries in a BLASTp search against genomic databases of target species (e.g., Phytozome, NCBI).
-
Homolog Selection: Select top hits based on E-value and sequence identity. Include sequences from a range of taxa (e.g., algae, bryophytes, lycophytes, gymnosperms, angiosperms) to build a comprehensive tree.
-
Multiple Sequence Alignment: Align the collected sequences using a robust algorithm like MUSCLE or Clustal Omega. Visually inspect the alignment for conserved domains characteristic of 2-ODD enzymes.
-
Phylogenetic Inference: Construct the phylogenetic tree using a method such as Maximum Likelihood (e.g., with IQ-TREE or RAxML) or Bayesian Inference (e.g., with MrBayes). Use an appropriate substitution model selected by model testing software.
-
Tree Visualization: Visualize and annotate the tree using software like FigTree or the Interactive Tree Of Life (iTOL) to identify clades containing JOX orthologs.
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Methodological & Application
Application Notes & Protocols for the Chemical Synthesis of Stereochemically Pure 11-Hydroxyjasmonic Acid
Introduction: The Significance of Stereochemistry in Jasmonate Signaling
Jasmonates are a class of lipid-derived signaling molecules that play critical roles in plant development, defense against pathogens, and responses to environmental stress. Among these, 11-hydroxyjasmonic acid (11-OH-JA) has emerged as a key metabolite. The biological activity of jasmonates is intrinsically linked to their stereochemistry, with different stereoisomers often exhibiting distinct or even antagonistic functions. Therefore, the availability of stereochemically pure this compound isomers is paramount for elucidating their specific roles in plant signaling pathways and for the development of novel agrochemicals or therapeutic agents that modulate these pathways. This document provides a comprehensive guide to the stereoselective chemical synthesis of this compound, offering detailed protocols and the scientific rationale behind the synthetic strategies.
Strategic Approach to Stereocontrol in this compound Synthesis
The synthesis of stereochemically pure this compound presents a significant challenge due to the presence of multiple chiral centers. A successful synthetic strategy must address the stereoselective formation of the cyclopentanone core and the controlled introduction of the hydroxyl group at the C11 position. Two principal approaches have proven effective:
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, to construct the chiral cyclopentanone scaffold.[1][2][3] This approach elegantly transfers the existing stereochemistry of the starting material to the final product.
-
Asymmetric Catalysis: This approach employs chiral catalysts to induce stereoselectivity in key bond-forming reactions, allowing for the construction of the chiral centers with high enantiomeric excess from achiral or racemic precursors.[4]
The protocol detailed below is based on a convergent synthesis that leverages a key chiral building block, often derived from a chiral pool, to establish the stereochemistry of the cyclopentanone ring, followed by diastereoselective reactions to install the C11 hydroxyl group.
Visualizing the Synthetic Pathway
The following diagram outlines the key transformations in the stereoselective synthesis of this compound.
Caption: Synthetic workflow for stereochemically pure this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the naturally occurring (3R,7S) stereoisomers of this compound.
Part 1: Synthesis of the Chiral Cyclopentanone Core
The synthesis of the chiral cyclopentanone core is foundational for establishing the desired stereochemistry at C3 and C7. A well-established strategy involves the use of a Corey lactone analogue, which provides a rigid framework to control the stereochemical outcome of subsequent reactions.
Protocol 1: Preparation of the Key Aldehyde Intermediate
This protocol is adapted from established methods for the synthesis of jasmonate precursors.[5]
-
Starting Material: Commercially available (-)-Corey lactone diol.
-
Protection of Diols: Protect the diol functionalities as their tert-butyldimethylsilyl (TBDMS) ethers using TBDMS-Cl and imidazole in DMF. This step is crucial to prevent unwanted side reactions in subsequent steps.
-
Lactone Reduction: Reduce the lactone to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). Careful control of temperature and stoichiometry is essential to prevent over-reduction to the diol.
-
Wittig Reaction: Subject the lactol to a Wittig reaction with the appropriate phosphorane to introduce the acetic acid side chain precursor.
-
Oxidation and Deprotection: A two-step sequence of oxidation of the primary alcohol to the aldehyde, followed by selective deprotection of the silyl ethers, yields the key chiral aldehyde intermediate.
| Reagent/Parameter | Quantity/Condition | Purpose |
| (-)-Corey lactone diol | 1.0 equiv | Chiral starting material |
| TBDMS-Cl | 2.2 equiv | Diol protection |
| Imidazole | 2.5 equiv | Base for silylation |
| DIBAL-H | 1.1 equiv, -78 °C | Lactone to lactol reduction |
| (Ph3P=CH(CH2)3CO2Me) | 1.2 equiv | Wittig reagent |
| Dess-Martin periodinane | 1.5 equiv | Oxidation to aldehyde |
| TBAF | 2.5 equiv | Silyl ether deprotection |
Part 2: Introduction of the Pentenyl Side Chain and C11 Hydroxylation
With the chiral core established, the next phase involves the introduction of the pentenyl side chain and the stereoselective hydroxylation at C11.
Protocol 2: Diastereoselective Hydroxylation
This protocol employs a Sharpless Asymmetric Epoxidation to introduce the C11 hydroxyl group with high stereocontrol.
-
Grignard Addition: React the aldehyde from Protocol 1 with a vinylmagnesium bromide to form an allylic alcohol.
-
Sharpless Asymmetric Epoxidation: Subject the allylic alcohol to Sharpless asymmetric epoxidation conditions using either (+)- or (-)-diethyl tartrate (DET) to selectively form one of the two possible epoxide diastereomers. The choice of DET dictates the stereochemistry at the newly formed chiral centers.
-
Regioselective Epoxide Opening: The epoxide is then opened regioselectively using a hydride source, such as Red-Al, to yield the desired 1,3-diol.
-
Oxidation and Ester Hydrolysis: The secondary alcohol is oxidized to the ketone, and the methyl ester is hydrolyzed to afford a mixture of the (11R)- and (11S)-hydroxyjasmonic acids.
| Reagent/Parameter | Quantity/Condition | Purpose |
| Vinylmagnesium bromide | 1.5 equiv | Formation of allylic alcohol |
| Ti(OiPr)4 / (+)- or (-)-DET | Catalytic, -20 °C | Asymmetric epoxidation |
| t-BuOOH | 1.5 equiv | Oxidant |
| Red-Al | 1.2 equiv | Regioselective epoxide opening |
| PCC or DMP | 1.5 equiv | Oxidation to ketone |
| LiOH | 2.0 equiv, aq. THF | Ester hydrolysis |
Part 3: Purification and Stereochemical Analysis
The final stage of the synthesis involves the separation of the diastereomeric products and the confirmation of their absolute stereochemistry.
Protocol 3: Diastereomer Separation and Analysis
-
Purification: The diastereomeric mixture of 11-hydroxyjasmonic acids is separated using medium-pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC) on a silica gel column.[6]
-
Stereochemical Assignment (Mosher's Ester Analysis): The absolute configuration of the C11 stereocenter for each separated isomer is determined by Mosher's ester analysis.[7][8] This involves derivatizing the secondary alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and analyzing the ¹H NMR spectra of the resulting diastereomeric esters. The differences in chemical shifts of protons near the chiral center allow for unambiguous assignment of the absolute configuration.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the key steps of the synthesis.
| Step | Product | Expected Yield | Stereoselectivity (dr or ee) |
| Sharpless Epoxidation | Epoxide Intermediate | >80% | >95% de |
| Final Product (after separation) | (3R,7S,11R)- and (3R,7S,11S)-11-OH-JA | >98% pure diastereomer | >99% ee |
Conclusion: A Robust Pathway to Stereochemically Pure Jasmonates
The synthetic strategy outlined in these application notes provides a reliable and stereocontrolled route to pure stereoisomers of this compound. The combination of a chiral pool-derived starting material to set the stereochemistry of the cyclopentanone core, followed by a highly diastereoselective Sharpless epoxidation, ensures the production of the target molecules with high stereochemical purity. The detailed protocols for synthesis, purification, and analysis will enable researchers to access these important signaling molecules for their studies in plant biology, drug discovery, and agrochemical development.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 17947966. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
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Katsura, K., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]
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Katsura, K., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. ResearchGate. [Link]
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de Lera, Á. R., & Al-Tel, T. H. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(16), 9319–9389. [Link]
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Kim, D. H., & Lee, J. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
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Ionica, I., & Niculescu-Duvaz, I. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(18), 4149. [Link]
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PharmatoonZ. (2020, April 26). ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II) [Video]. YouTube. [Link]
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Lee, J., & Kim, D. H. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed, 27455215. [Link]
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Dick, G. R., & Jacobsen, E. N. (2013). Natural Products as Inspiration for the Development of Asymmetric Catalysis. Accounts of Chemical Research, 46(6), 1244–1255. [Link]
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Hayashi, T., & Kobayashi, Y. (2000). Cyclopentanoids From Cyclopentadiene: Synthesis of (-)-Methyl Jasmonate and (+)-12-oxophytodienoic Acid. The Journal of Organic Chemistry, 65(23), 7854–7860. [Link]
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CABI. (2017). Applications of medium pressure liquid chromatography in separation and purification of natural products. CABI Digital Library. [Link]
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Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Nonaka, H., Ogawa, N., Maeda, N., Wang, Y. G., & Kobayashi, Y. (2010). Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA. Organic & Biomolecular Chemistry, 8(22), 5212–5223. [Link]
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Protocol for the Extraction of 11-Hydroxyjasmonic Acid from Plant Tissue: An Application Note for Researchers
Introduction: The Significance of 11-Hydroxyjasmonic Acid
Jasmonates are a class of lipid-derived phytohormones that are pivotal in regulating a plant's life cycle, from growth and development to defense responses against biotic and abiotic stresses. Among the diverse family of jasmonates, hydroxylated forms such as this compound (11-OH-JA) are emerging as key players in the intricate signaling networks of plants. First identified as a naturally occurring substance in higher plants in Solanum demissum[1], 11-OH-JA and its counterpart, 12-hydroxyjasmonic acid (12-OH-JA), are metabolites of jasmonic acid (JA). The hydroxylation of JA is a critical metabolic step that can modulate the bioactivity of the hormone, often leading to a partial switch-off in jasmonate signaling for a subset of genes[2]. Accurate quantification of 11-OH-JA is therefore essential for elucidating its precise physiological roles and for the development of novel therapeutic agents and agricultural products.
This application note provides a comprehensive, field-proven protocol for the efficient extraction, purification, and quantification of this compound from plant tissues. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible workflow.
The Jasmonate Signaling Pathway: A Brief Overview
The action of jasmonates is mediated through a well-characterized signaling cascade. The process is initiated by the conversion of jasmonic acid (JA) to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This active form then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This binding event targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a multitude of JA-responsive genes, triggering various defense and developmental responses. The hydroxylation of JA to form 11-OH-JA is a key metabolic step that can influence the pool of JA available for conversion to the active JA-Ile, thereby modulating the downstream signaling pathway.
Sources
- 1. Occurrence of hydroxylated jasmonic acids in leaflets of Solanum demissum plants grown under long- and short-day conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Method for the Quantitative Analysis of 11-Hydroxyjasmonic Acid in Plant Tissues using LC-MS/MS
Abstract
This application note presents a detailed and validated method for the reliable quantification of 11-hydroxyjasmonic acid (11-OH-JA) in plant tissues. As a significant catabolite of the phytohormone jasmonic acid (JA), accurate measurement of 11-OH-JA is crucial for understanding the intricate regulation of jasmonate signaling pathways in plant development and stress responses. This document provides a comprehensive protocol, including sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and method validation, to ensure scientific integrity and reproducibility for researchers in plant biology, drug discovery, and agricultural science.
Introduction
Jasmonates are a class of lipid-derived phytohormones that play a central role in regulating a wide array of physiological processes in plants, including growth, development, and defense against biotic and abiotic stresses.[1][2] The bioactivity of jasmonates is tightly controlled through a combination of biosynthesis, conjugation, and catabolism. Hydroxylation is a key step in the catabolism and inactivation of jasmonic acid, leading to the formation of various hydroxylated derivatives.[3]
Recent research has identified this compound (11-OH-JA) as a major oxidative shunt product of jasmonate catabolism in plants like Arabidopsis thaliana.[4] Unlike its precursor, 11-OH-JA exhibits no binding affinity for the COI1-JAZ co-receptor, suggesting it is a biologically inactive metabolite that contributes to the attenuation of jasmonate signaling.[4] Therefore, the ability to accurately quantify 11-OH-JA alongside JA and other jasmonates is essential for a complete understanding of the dynamics of this critical signaling pathway.
This application note addresses the need for a reliable analytical standard for 11-OH-JA by providing a detailed, step-by-step protocol for its quantification in plant tissues. The method utilizes a robust extraction and purification procedure followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Experimental
Materials and Reagents
-
Analytical Standard: this compound (CAS: 140447-14-9) reference standard can be sourced from suppliers such as ChemFaces (CFN99457).[5] It is recommended to use a certified reference material (CRM) when available to ensure the highest accuracy.[6]
-
Internal Standard (IS): A stable isotope-labeled jasmonic acid, such as d5-Jasmonic acid, is recommended as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Chemicals: Ethyl acetate, hydrochloric acid (HCl).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Plant Tissue: Fresh plant material (e.g., leaves, roots, seedlings) flash-frozen in liquid nitrogen and stored at -80°C until analysis.
Standard Solution Preparation
Rationale: The preparation of accurate standard solutions is fundamental to the quantification of the analyte. A stock solution is prepared in a pure solvent and then serially diluted to create a calibration curve that covers the expected concentration range of 11-OH-JA in the samples.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol. Store at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A typical concentration range would be from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Stock Solution (1 µg/mL): Prepare a stock solution of d5-Jasmonic acid in methanol. This stock will be used to spike samples and calibration standards.
Sample Preparation
Rationale: The goal of sample preparation is to efficiently extract 11-OH-JA from the complex plant matrix while minimizing degradation and removing interfering substances. The use of an internal standard added at the beginning of the extraction process is critical for accurate quantification.
Protocol:
-
Homogenization: Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or ethyl acetate).
-
Add a known amount of the internal standard (e.g., 10 µL of 1 µg/mL d5-JA).
-
Homogenize the sample using a bead beater or a mortar and pestle on ice.
-
Vortex thoroughly and incubate at 4°C for 30 minutes with occasional shaking.
-
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Add another 0.5 mL of the extraction solvent to the pellet, vortex, and centrifuge again. Combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen or using a vacuum concentrator.
-
Acidification and SPE Purification:
-
Reconstitute the dried extract in 1 mL of 1% formic acid.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid to remove polar impurities.
-
Elute the 11-OH-JA and other jasmonates with 1 mL of methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Caption: Workflow for the extraction and purification of this compound from plant tissue.
LC-MS/MS Analysis
Rationale: Liquid chromatography is used to separate 11-OH-JA from other compounds in the extract, particularly its isomers and other jasmonates. Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification at the low concentrations typically found in plant tissues.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 11-OH-JA and the internal standard should be optimized by infusing the standard solutions into the mass spectrometer.
Table 1: Example MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 225.1 | 59.0 | 15 |
| This compound (Confirmation) | 225.1 | 165.1 | 10 |
| d5-Jasmonic Acid (IS) | 214.1 | 59.0 | 15 |
Note: The exact m/z values and collision energies should be empirically determined on the specific instrument used.
Rationale for MRM Transitions: In negative ion mode, the precursor ion for 11-OH-JA will be the deprotonated molecule [M-H]⁻, which has a theoretical m/z of 225.1 (for C12H18O4). The product ion at m/z 59.0 corresponds to the loss of the carboxyl group as CO2 and a water molecule from the cyclopentanone ring. A second, confirmatory transition should also be monitored to ensure specificity.
Method Validation
Rationale: Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[7] The validation parameters outlined below are based on widely accepted guidelines.[8]
Validation Parameters:
-
Linearity: The linearity of the method should be assessed by analyzing the calibration standards at a minimum of five different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision: Accuracy (trueness) is determined by recovery experiments, where a known amount of 11-OH-JA is spiked into a blank matrix at different concentration levels (low, medium, and high). The recovery should typically be within 80-120%. Precision is assessed by the relative standard deviation (RSD) of replicate measurements, which should be ≤ 15%.
-
Specificity (Selectivity): The ability of the method to differentiate and quantify 11-OH-JA in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of 11-OH-JA in blank matrix samples and by the consistent ratio of the quantifier and qualifier MRM transitions.
-
Matrix Effect: The effect of co-eluting compounds from the sample matrix on the ionization of 11-OH-JA. This can be evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a pure standard solution. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.
-
Stability: The stability of 11-OH-JA in the stock solutions and in processed samples under different storage conditions (e.g., room temperature, 4°C, -20°C) should be evaluated to ensure that the analyte does not degrade during the analytical process.
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| LOD (S/N) | ≥ 3 |
| LOQ (S/N) | ≥ 10 |
Results and Discussion
This application note provides a framework for developing a reliable analytical standard for this compound. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and method validation, researchers can obtain accurate and reproducible quantitative data. The use of a commercially available reference standard and a stable isotope-labeled internal standard is paramount for achieving high-quality results. The provided LC-MS/MS parameters serve as a starting point and should be optimized for the specific instrumentation available in the laboratory. The comprehensive validation of this method will ensure its suitability for various research applications, from fundamental plant science to crop improvement and drug discovery.
Conclusion
The analytical method described in this application note provides a robust and reliable tool for the quantification of this compound in plant tissues. The detailed protocols and validation guidelines will enable researchers to generate high-quality data, contributing to a deeper understanding of the role of jasmonate catabolism in plant biology.
References
-
(3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. (2023). [Link]
-
Eng, F., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ, 9, e10873. [Link]
-
Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. National Institutes of Health. (2021). [Link]
- Dhandhukia, P., & Thakkar, V. (2008). Separation and Quantitation of Jasmonic Acid Using HPTLC.
-
Flors, V., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]
-
Chemical synthesis and biosynthesis of jasmonic acid metabolite 11-OH-JA. J-GLOBAL. (n.d.). [Link]
-
Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. The New Phytologist, 177(1), 114–127. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
Sources
- 1. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]
- 2. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | CAS:140447-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. 認証標準物質 [sigmaaldrich.com]
- 7. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Use of 11-hydroxyjasmonic acid as a reference compound in metabolomics
Application Note & Protocol
Topic: The Strategic Use of 11-Hydroxyjasmonic Acid as a Reference Compound in Targeted Metabolomics for Phytohormone Profiling
Introduction: The Imperative for Precision in Phytohormone Quantification
Jasmonates (JAs) are a class of lipid-derived phytohormones that serve as central regulators of plant growth, development, and, most notably, defense responses to biotic and abiotic stresses.[1][2][3] The jasmonate family is chemically diverse, encompassing jasmonic acid (JA), its volatile methyl ester (MeJA), the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), and various hydroxylated and catabolic forms.[2][4] This chemical complexity, coupled with their typically low endogenous concentrations, presents a significant analytical challenge.[1][5]
Metabolomics, particularly targeted analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for accurately profiling these critical signaling molecules.[6][7] The reliability of any quantitative method, however, hinges on the proper use of reference compounds for calibration and internal standardization.[8][9] Internal standards are particularly crucial as they are added at the beginning of sample preparation and co-purify with the analyte of interest, correcting for analyte loss and variations in instrument response.
This guide details the application of this compound (11-OH-JA), a key hydroxylated metabolite of JA, as a reference compound for the robust quantification of the jasmonate family in plant tissues. We will explore the scientific rationale for its selection and provide a validated, step-by-step protocol for its implementation.
Scientific Rationale: Why this compound?
The selection of a reference compound is a critical decision that directly impacts data quality. This compound is an exemplary choice for several reasons rooted in analytical chemistry and plant biology.
-
Biological Relevance: 11-OH-JA is not an artificial analogue but an endogenous metabolite in the jasmonate signaling pathway.[10] Its formation is a key step in the catabolism and deactivation of JA signals, making its quantification relevant for understanding the dynamics of plant stress responses.[11]
-
Structural & Chemical Similarity: As a hydroxylated derivative of JA, 11-OH-JA shares the core cyclopentanone structure. This ensures that its chemical properties—such as polarity, acidity, and ionization efficiency—closely mimic those of other jasmonates. This similarity is paramount for an internal standard, as it ensures the standard behaves almost identically to the target analytes during extraction, purification, and chromatographic separation, providing the most accurate correction for experimental variability.
-
Distinct Mass: Despite its structural similarity, the addition of a hydroxyl group gives 11-OH-JA a distinct mass-to-charge ratio (m/z) from other key jasmonates like JA and JA-Ile. This mass difference is essential for its unambiguous detection and quantification by mass spectrometry without interfering with the target analytes.
-
Use in Isotope Dilution: The most powerful application of 11-OH-JA is as a stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled (D-11-OH-JA) or carbon-13-labeled (¹³C-11-OH-JA). Isotope dilution mass spectrometry (IDMS) is the premier method for quantification, where a known concentration of the SIL-IS is spiked into the sample at the initial extraction step.[8] Because the SIL-IS is chemically identical to the endogenous analyte, it provides the ultimate correction for all procedural losses and matrix effects, leading to unparalleled accuracy and precision.[9]
The Jasmonate Biosynthesis and Signaling Pathway
To appreciate the context of measuring 11-OH-JA, it is useful to visualize its place within the broader jasmonate pathway. The following diagram illustrates the synthesis of JA from α-linolenic acid and the subsequent signaling cascade that leads to the activation of defense genes. 11-OH-JA represents a downstream metabolite involved in signal attenuation.
Experimental Protocol: Targeted Quantification of Jasmonates
This protocol provides a robust workflow for the simultaneous quantification of JA, JA-Ile, and 11-OH-JA from plant tissue using a stable isotope-labeled 11-OH-JA internal standard.
Workflow Overview
Part A: Sample Preparation
The goal of sample preparation is to efficiently extract the target analytes while removing interfering matrix components. The inclusion of an internal standard at the earliest stage is non-negotiable for accurate quantification.[12][13]
1. Sample Harvest and Quenching:
-
Rationale: Plant metabolic activity continues post-harvest and can rapidly alter phytohormone levels. Immediate quenching is essential to preserve the in-vivo metabolic snapshot.
-
Protocol:
-
Excise plant tissue of interest (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen.
-
Record the fresh weight of the tissue.
-
Store samples at -80 °C until further processing.[14]
-
2. Lyophilization (Freeze-Drying):
-
Rationale: Removing water concentrates the sample and improves extraction efficiency. Lyophilization is the gentlest drying method, minimizing thermal degradation of sensitive metabolites.[14][15]
-
Protocol:
-
Place frozen samples in a lyophilizer until all water has sublimated (typically 48-72 hours).
-
Record the final dry weight for normalization purposes.
-
3. Homogenization:
-
Rationale: Grinding the brittle, lyophilized tissue into a fine powder dramatically increases the surface area for solvent extraction.
-
Protocol:
-
Place the lyophilized tissue in a 2 mL tube with two sterile steel beads.
-
Homogenize using a bead beater (e.g., TissueLyser) for 2-3 cycles of 30 seconds at 30 Hz, chilling the samples on dry ice between cycles to prevent heating.
-
4. Metabolite Extraction & Internal Standard Spiking:
-
Rationale: A two-phase solvent system is effective for extracting semi-polar compounds like jasmonates.[1][5] This is the most critical step for adding the internal standard, as it will correct for any analyte loss from this point forward.
-
Protocol:
-
To 10-20 mg of homogenized powder, add 1 mL of pre-chilled (-20 °C) extraction solvent (80:20 Methanol:Water with 0.1% formic acid).
-
Spike each sample with 10 µL of the internal standard working solution (e.g., 100 ng/mL of D₄-11-hydroxyjasmonic acid in methanol).
-
Vortex thoroughly and incubate at 4 °C for 30 minutes with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Carefully collect the supernatant for purification.
-
5. Solid-Phase Extraction (SPE) Cleanup:
-
Rationale: Plant extracts are complex mixtures. SPE is used to selectively bind the acidic jasmonates and wash away interfering compounds like pigments and lipids, reducing matrix effects during MS analysis.[16][17] A weak anion exchange (WAX) sorbent is ideal for this purpose.
-
Protocol:
-
Condition a WAX SPE cartridge (e.g., Oasis WAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4 onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic compounds.
-
Elute the jasmonates with 1 mL of 80:20 Methanol:Water with 1% formic acid. Collect the eluate.
-
6. Final Preparation:
-
Rationale: The eluate is evaporated and reconstituted in a smaller volume of a solvent compatible with the LC system to concentrate the analytes.
-
Protocol:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.
-
Part B: UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS) provides the speed, resolution, and sensitivity required for phytohormone analysis.[6][16] The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and quantitative performance.
Table 1: Recommended UPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| UPLC System | Waters ACQUITY, Agilent 1290, or equivalent | Provides high-pressure capabilities for sub-2-µm particle columns, enabling fast and efficient separations. |
| Column | Reversed-Phase C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) | Excellent retention and separation for semi-polar to non-polar acidic molecules like jasmonates.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation of analytes for better peak shape and aids in positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate 3 min | A standard gradient that effectively separates jasmonates from other matrix components. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 5 µL | A standard volume to avoid column overloading while providing sufficient analyte for detection. |
| MS System | Triple Quadrupole (e.g., Sciex QTRAP, Agilent 6400 Series, Waters Xevo TQ) | The gold standard for quantitative analysis due to its sensitivity, selectivity, and wide dynamic range in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Jasmonates contain a carboxylic acid group that readily deprotonates to form [M-H]⁻ ions, providing high sensitivity in negative mode. |
| Key MS Parameters | Capillary Voltage: -3.5 kV, Source Temp: 150 °C, Desolvation Temp: 450 °C | These are starting points and must be optimized for the specific instrument to maximize signal. |
Table 2: Example MRM Transitions for Jasmonate Analysis (Negative Ion Mode)
Note: These values are illustrative. Collision energies (CE) and other parameters must be optimized for the specific instrument and compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Jasmonic Acid (JA) | 209.1 | 59.0 | 50 | -20 |
| Jasmonoyl-Isoleucine (JA-Ile) | 322.2 | 130.1 | 50 | -22 |
| This compound | 225.1 | 59.0 | 50 | -25 |
| D₄-11-Hydroxyjasmonic Acid (IS) | 229.1 | 59.0 | 50 | -25 |
Part C: Data Processing and Method Validation
1. Quantification:
-
Calibration Curve: Prepare a series of calibration standards by serially diluting a certified this compound stock solution in the reconstitution solvent. Spike each calibrant with the same fixed concentration of the internal standard (D₄-11-OH-JA).
-
Data Analysis: For each injection (calibrant and sample), integrate the peak areas for the analyte (e.g., 11-OH-JA) and the internal standard (D₄-11-OH-JA).
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).
-
Curve Generation: Plot the calculated area ratio against the known concentration of each calibrant. Perform a linear regression (typically with 1/x weighting) to generate the calibration curve.
-
Sample Quantification: Determine the area ratio for the unknown samples and use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.
2. Method Validation:
-
Rationale: A protocol must be validated to be trustworthy.[19] This ensures the method is reliable, reproducible, and fit for its intended purpose.[20][21] Key validation parameters should be assessed.
-
Table 3: Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Linearity (R²) | The ability of the method to elicit results that are directly proportional to concentration. | R² > 0.99 |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise > 10; Precision < 20% |
| Precision (%RSD) | The closeness of agreement between a series of measurements from multiple samplings. | Intraday & Interday RSD < 15% |
| Accuracy (%Recovery) | The closeness of the measured value to the true value. | 80-120% recovery in spiked quality control samples. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting compounds from the sample. | Assessed by post-column infusion or comparing slopes in solvent vs. matrix. |
Conclusion
The accurate quantification of jasmonates is fundamental to advancing our understanding of plant defense signaling. This compound serves as an outstanding reference compound for this purpose, particularly when used as a stable isotope-labeled internal standard. Its inherent biological relevance and chemical similarity to the target analytes ensure that it provides superior correction for experimental variability compared to non-related standards. The detailed protocol provided herein offers a validated, high-throughput method for researchers in plant science, agriculture, and drug discovery to reliably profile jasmonates, paving the way for deeper insights into plant physiology and the development of novel crop protection strategies.
References
-
Glauser, G., & Gfeller, A. (2020). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology, 2085, 169–187. [Link]
-
Kim, H. K., & Verpoorte, R. (2010). Sample preparation for plant metabolomics. Phytochemical Analysis, 21(1), 4–13. [Link]
-
Šimura, J., et al. (2018). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Plant Physiology, 177(2), 476–489. [Link]
-
ResearchGate. (n.d.). A simplified schematic presentation of jasmonate (JA) signaling. Retrieved from [Link]
-
MDPI. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Retrieved from [Link]
-
Begum, P., & Barbas, C. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography A, 1353, 73–82. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the JA signaling pathway in monocot plants. Retrieved from [Link]
-
Glauser, G., & Gfeller, A. (2020). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology. [Link]
-
Wang, L., et al. (2020). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 21(3), 1059. [Link]
-
Ali, B., & Baek, K. H. (2020). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621. [Link]
-
ResearchGate. (n.d.). Schematic representation of the jasmonic acid (JA) biosynthetic pathway. Retrieved from [Link]
-
Šimura, J., et al. (2018). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Plant Physiology. [Link]
-
Lifeasible. (n.d.). Targeted Metabolomics of Plant Hormone. Retrieved from [Link]
-
Begum, P., & Barbas, C. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography A. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Sample preparation for plant metabolomics. Retrieved from [Link]
-
Pan, Q., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 46. [Link]
-
MDPI. (2023). Metabolomic Analysis of Plant Hormone-Related Metabolites in Medicago sativa Under Low-Temperature Stress. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation for Plant Metabolomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Method validation strategies involved in non-targeted metabolomics. Retrieved from [Link]
-
Liu, X., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(20), 2231–2235. [Link]
-
Pan, Q., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods. [Link]
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Zadra, C., et al. (2006). Quantification of jasmonic acid by SPME in tomato plants stressed by ozone. Journal of Agricultural and Food Chemistry, 54(25), 9317–9321. [Link]
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Application Notes and Protocols for 11-Hydroxyjasmonic Acid in Plant Physiology Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Role of 11-Hydroxyjasmonic Acid (11-OH-JA)
Within the complex network of plant signaling molecules, jasmonates (JAs) are critical regulators of growth, development, and defense. The primary bioactive form, jasmonoyl-L-isoleucine (JA-Ile), triggers a signaling cascade by promoting the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][2] However, the plant must tightly control this signaling to prevent fitness costs associated with constitutive defense activation. This is achieved through various metabolic inactivation pathways, including hydroxylation of jasmonic acid (JA).
Historically, 12-hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, was a well-characterized hydroxylated JA.[3][4] More recent and comprehensive investigations in model organisms like Arabidopsis thaliana have revealed that this compound (11-OH-JA) is, in fact, a predominant catabolite.[5][6] Specific Jasmonate-induced Oxygenases (JOXs) catalyze the conversion of JA to 11-OH-JA.[5][6] Crucially, studies have demonstrated that 11-OH-JA does not bind to the COI1-JAZ co-receptor, rendering it biologically inactive in canonical JA signaling pathways.[5][6]
Therefore, the primary application of 11-OH-JA in plant physiology research is not as an elicitor of responses, but as a critical negative control and an analytical marker for studying JA metabolism and signaling attenuation. Its use allows researchers to dissect the specificity of the JA signaling pathway and to quantify the rate of JA catabolism under various conditions.
Part 1: Core Applications of 11-OH-JA in Experimental Design
The application of 11-OH-JA is centered on validating the specificity of jasmonate-induced physiological responses and investigating the dynamics of JA metabolism.
Application 1: Validating Specificity of JA-Induced Phenotypes (Negative Control)
Scientific Rationale: Many physiological responses, such as root growth inhibition, senescence, and defense gene activation, are triggered by bioactive JAs like JA-Ile.[7][8] To prove that an observed response is specifically due to the activation of the canonical JA signaling pathway, it is essential to show that a structurally similar but inactive analog does not elicit the same effect. 11-OH-JA is the ideal molecule for this purpose. By treating plants with 11-OH-JA alongside JA or MeJA, researchers can confidently attribute any observed phenotypes to the active hormone.
Experimental Use Cases:
-
Root Growth Inhibition Assays: Comparing the effects of JA vs. 11-OH-JA on primary root length.
-
Gene Expression Analysis: Using 11-OH-JA to confirm that the induction of defense genes (e.g., PDF1.2, VSP2) is dependent on active JA signaling.
-
Senescence Assays: Demonstrating that chlorophyll degradation and senescence-associated gene expression are not triggered by 11-OH-JA.[7]
Application 2: Investigating JA Catabolism and Signaling Attenuation
Scientific Rationale: The conversion of JA to 11-OH-JA represents a key pathway for turning off the JA signal.[5][6] Studying the dynamics of this conversion is crucial for understanding how plants terminate defense responses. By quantifying the endogenous levels of both JA and 11-OH-JA over time after a stimulus (e.g., wounding, herbivory), researchers can determine the rate of JA inactivation. This is particularly powerful when comparing wild-type plants to mutants with defects in JA signaling or metabolism.
Experimental Use Cases:
-
Wounding Response Time-Course: Measuring the levels of JA and 11-OH-JA in leaf tissue at various time points after mechanical damage to map the metabolic flux.
-
Characterizing Mutant Phenotypes: Analyzing 11-OH-JA levels in mutants of JA biosynthesis or catabolism (e.g., jox mutants) to understand the function of specific enzymes.[5][6]
-
Metabolite Profiling: Using 11-OH-JA as a standard in UPLC-MS/MS analyses for the absolute quantification of JA catabolites in various plant tissues.[9][10]
Part 2: Experimental Protocols
Protocol 1: Comparative Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol details a method to compare the effects of a bioactive jasmonate (MeJA) and an inactive catabolite (11-OH-JA) on seedling development.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) agar plates
-
Methyl jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol)
-
This compound (11-OH-JA) stock solution (e.g., 100 mM in ethanol)
-
Sterile water and ethanol
-
Growth chamber (22°C, 16h light/8h dark)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Tween-20 for 10 minutes, and 4-5 rinses with sterile water).
-
Plating: Resuspend seeds in sterile 0.1% agar and sow them in straight lines on MS agar plates.
-
Stratification: Wrap plates and store at 4°C for 2-4 days to synchronize germination.
-
Germination: Transfer plates to a growth chamber and grow vertically for 4-5 days until roots are established.
-
Transfer to Treatment Plates: Prepare MS agar plates containing the final concentrations of your treatments. A common concentration for MeJA is 10-50 µM. Use an equimolar concentration of 11-OH-JA.
-
Control Plate: MS agar + equivalent volume of ethanol (solvent control).
-
MeJA Plate: MS agar + desired concentration of MeJA.
-
11-OH-JA Plate: MS agar + equimolar concentration of 11-OH-JA.
-
-
Seedling Transfer: Carefully transfer seedlings of uniform size from the germination plates to the treatment plates (approximately 10-15 seedlings per plate).
-
Incubation: Return the plates to the growth chamber and grow vertically for an additional 5-7 days.
-
Data Acquisition: Scan the plates using a flatbed scanner. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each treatment. Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences.
Expected Outcome: Seedlings grown on MeJA will show significant root growth inhibition compared to the solvent control. Seedlings grown on 11-OH-JA should show no significant difference in root length compared to the solvent control, demonstrating the biological inactivity of 11-OH-JA and the specificity of the response to active jasmonates.
Protocol 2: Quantification of Endogenous JA and 11-OH-JA Following Wounding
This protocol provides a workflow for extracting and quantifying JA and 11-OH-JA from plant tissue to study metabolic turnover. Analysis is performed by UPLC-MS/MS.
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Internal standards (e.g., D2-JA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
UPLC-MS/MS system
-
Analytical standards: JA and 11-OH-JA
Procedure:
-
Plant Treatment: Select healthy, mature plants. For the wounding treatment, crush one or more leaves with forceps. Use untreated plants as a control.
-
Sample Collection: At designated time points post-wounding (e.g., 0, 30, 60, 120 minutes), collect the wounded leaves (and systemic, unwounded leaves if desired). Immediately flash-freeze the tissue in liquid nitrogen.[11]
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg fresh weight). Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add cold extraction solvent containing internal standards to the powdered tissue. Vortex thoroughly and incubate at 4°C with shaking for 1 hour.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Purification (SPE): Condition a C18 SPE cartridge. Load the supernatant onto the cartridge. Wash with a non-polar solvent to remove impurities. Elute the jasmonates with a suitable solvent like methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the sample in a small, known volume of the initial mobile phase for LC-MS analysis.
-
UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system. Develop a method for separating JA and 11-OH-JA and use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification against a standard curve.[9][12][13]
-
Data Analysis: Calculate the concentration of JA and 11-OH-JA in the tissue (e.g., in ng/g fresh weight) based on the standard curve and normalize using the recovery of the internal standard.
Expected Outcome: Following wounding, the concentration of JA is expected to rise sharply and then decline. The concentration of 11-OH-JA should increase as JA levels begin to fall, demonstrating the catabolic relationship between the two molecules. This provides direct evidence for the inactivation of the JA signal via 11-hydroxylation.
Part 3: Visualization of Pathways and Workflows
Diagram 1: Simplified Jasmonate Signaling and Inactivation Pathway
This diagram illustrates the core JA signaling cascade and highlights the specific role of 11-OH-JA as an inactive catabolite.
Caption: Core JA signaling pathway and the role of 11-OH-JA as an inactive catabolite.
Diagram 2: Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow for using 11-OH-JA as a negative control to validate a physiological response.
Caption: Workflow for using 11-OH-JA as a negative control in physiological assays.
Part 4: Quantitative Data Summary
This table summarizes typical concentration parameters for designing experiments. Actual values are species- and condition-dependent and should be optimized.
| Compound | Application Type | Typical Exogenous Concentration (in vitro) | Notes |
| Methyl Jasmonate (MeJA) | Bioactive Elicitor | 10 - 100 µM | A volatile ester often used for ease of application. Elicits strong physiological responses like root inhibition.[14][15][16] |
| Jasmonic Acid (JA) | Bioactive Elicitor | 10 - 100 µM | The direct precursor to JA-Ile. Less volatile than MeJA. |
| This compound (11-OH-JA) | Negative Control | 10 - 100 µM (Equimolar to active JA) | Used to demonstrate that the observed effect is not due to a general response to the jasmonate molecular backbone.[5][6] |
| This compound (11-OH-JA) | Analytical Standard | 1 - 1000 ng/mL (for standard curve) | Used for absolute quantification of endogenous levels in plant tissue via LC-MS.[9][12] |
Conclusion
This compound is a pivotal, yet often overlooked, metabolite in the study of plant physiology. Its significance lies not in its biological activity, but in its inactivity. As the primary product of JA catabolism in species like Arabidopsis, it serves as an indispensable tool for researchers. By employing 11-OH-JA as a negative control, scientists can ensure the rigor and specificity of their findings related to jasmonate signaling. Furthermore, as an analytical standard, it allows for the precise quantification of JA turnover, providing critical insights into how plants dynamically regulate their defense and developmental responses. The proper application of 11-OH-JA, as outlined in these notes, is essential for advancing our understanding of the intricate and vital jasmonate signaling network.
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Pacifico, D., et al. (2023). Exogenous Application of Methyl Jasmonate Affects the Phytochemical Accumulation and the Antioxidant Activity in Hemp (Cannabis sativa L.) Inflorescences. Plants, 12(13), 2517. [Link]
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Li, Y., et al. (2021). Exogenous Methyl Jasmonate Improves Heat Tolerance of Perennial Ryegrass Through Alteration of Osmotic Adjustment, Antioxidant Defense, and Expression of Jasmonic Acid-Responsive Genes. PMC. [Link]
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Application Notes and Protocols: In Vitro Enzymatic Assays for 11-Hydroxyjasmonic Acid Biosynthesis
Introduction: The Significance of 11-Hydroxyjasmonic Acid in Plant Biology
Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense against biotic and abiotic stresses.[1][2] The bioactivity of jasmonates is tightly controlled through a complex network of biosynthesis, catabolism, and signaling.[3][4] this compound (11-OH-JA) has been identified as a key catabolite of jasmonic acid (JA), playing a crucial role in attenuating jasmonate signaling.[5][6] The formation of 11-OH-JA from JA is a critical step in turning over the active hormone pool, thereby preventing detrimental effects on plant growth that can result from sustained defense activation.[7][8]
The biosynthesis of 11-OH-JA is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent oxygenases known as Jasmonic Acid Oxidases (JAOs), also referred to as JASMONATE-INDUCED OXYGENASES (JOXs).[8][9] These enzymes directly hydroxylate JA at the C-11 position, rendering it inactive.[5][6] Understanding the kinetics and regulation of JAO/JOX enzymes is therefore of paramount importance for researchers in plant science, agriculture, and drug development who are interested in modulating plant defense responses and growth characteristics.
This comprehensive guide provides detailed application notes and step-by-step protocols for performing in vitro enzymatic assays to study the biosynthesis of 11-OH-JA. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize JAO/JOX enzymes, screen for potential inhibitors or activators, and elucidate the mechanisms of jasmonate catabolism.
The Enzymatic Conversion of Jasmonic Acid to this compound
The core of this protocol is the in vitro reconstitution of the enzymatic reaction that converts JA into 11-OH-JA. This reaction is catalyzed by JAO/JOX enzymes, which belong to the superfamily of 2-oxoglutarate/Fe(II)-dependent dioxygenases. The reaction mechanism requires the presence of specific cofactors, including 2-oxoglutarate, ascorbate, and ferrous iron (FeSO₄), which are essential for the catalytic activity of the enzyme.
Figure 1: Enzymatic conversion of Jasmonic Acid to this compound.
PART 1: Recombinant Enzyme Expression and Purification
A prerequisite for a robust in vitro assay is a highly purified and active enzyme. This protocol outlines the expression of recombinant JAO/JOX enzymes in Escherichia coli and their subsequent purification.
Materials and Reagents
-
E. coli expression strain (e.g., Rosetta 2(DE3)pLysS)
-
Expression vector containing the coding sequence for the JAO/JOX of interest (e.g., pET-based vector with an N-terminal His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM Dithiothreitol (DTT))
-
Ni-NTA affinity chromatography resin
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 5 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole, 5 mM DTT)
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
SDS-PAGE reagents
-
Protein concentration determination assay (e.g., Bradford or BCA)
Protocol for Recombinant JAO/JOX Expression and Purification
-
Transformation: Transform the expression vector into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1][3] Incubate for 4-16 hours at 20°C with shaking. The lower temperature helps to improve protein solubility.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 17,000 x g for 30 minutes at 4°C to pellet cell debris.[10]
-
Affinity Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the His-tagged JAO/JOX protein with Elution Buffer.
-
Dialysis and Storage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange. Determine the protein concentration, aliquot, and store at -80°C.
PART 2: In Vitro Enzymatic Assay for 11-OH-JA Biosynthesis
This section provides a detailed protocol for the in vitro enzymatic reaction to produce and analyze 11-OH-JA.
Materials and Reagents
-
Purified recombinant JAO/JOX enzyme
-
Jasmonic Acid (JA) substrate (10 mM stock in ethanol)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5)[10]
-
2-Oxoglutarate (1 M stock in water)
-
Ascorbate (1 M stock in water, freshly prepared)
-
Ferrous Sulfate (FeSO₄) (100 mM stock in water, freshly prepared)
-
Bovine Serum Albumin (BSA) (10 mg/mL stock)
-
Reaction Termination Solution (1 M HCl)
-
Ethyl Acetate
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., D₆-JA)
Experimental Workflow
Figure 2: Step-by-step workflow for the in vitro 11-OH-JA biosynthesis assay.
Protocol for the In Vitro Assay
-
Reaction Master Mix: Prepare a master mix containing the reaction buffer, cofactors, and BSA. For a 200 µL final reaction volume, the final concentrations should be:
-
Substrate Addition: Add JA to the master mix to a final concentration of 100 µM.[10]
-
Enzyme Initiation: Initiate the reaction by adding 5-10 µg of purified JAO/JOX enzyme.[10] It is crucial to include a negative control reaction without the enzyme to account for any non-enzymatic conversion.
-
Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.[10]
-
Reaction Termination: Stop the reaction by adding 20 µL of 1 M HCl.[10]
-
Extraction: Add an equal volume (200 µL) of ethyl acetate to the reaction mixture. Vortex vigorously and centrifuge to separate the phases.[10]
-
Sample Preparation for LC-MS: Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 150 µL of methanol for UPLC-MS/MS analysis.[10]
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Enzyme Concentration | 5-10 µg per 200 µL reaction | [10] |
| Substrate (JA) Conc. | 100 µM | [10] |
| 2-Oxoglutarate Conc. | 13.3 mM | [10] |
| Ascorbate Conc. | 13.3 mM | [10] |
| FeSO₄ Conc. | 0.67 mM | [10] |
| Incubation Temperature | 30°C | [10] |
| Incubation Time | 1 hour | [10] |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | [10] |
PART 3: UPLC-MS/MS Analysis of this compound
The accurate detection and quantification of 11-OH-JA is achieved using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity for the analysis of phytohormones.[7][11]
Materials and Reagents
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
C18 reversed-phase UPLC column (e.g., 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound analytical standard
-
Jasmonic Acid analytical standard
-
Internal Standard (e.g., D₆-JA)
Protocol for UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
JA: Precursor ion (m/z) 209 -> Product ion (m/z) 59
-
11-OH-JA: Precursor ion (m/z) 225 -> Product ion (m/z) 59
-
Internal Standard (D₆-JA): Precursor ion (m/z) 215 -> Product ion (m/z) 62
-
-
Optimize cone voltage and collision energy for each compound using analytical standards.
-
-
Quantification: Generate a standard curve using the 11-OH-JA analytical standard. Quantify the amount of 11-OH-JA produced in the enzymatic assay by comparing the peak area ratio of 11-OH-JA to the internal standard against the standard curve.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for the in vitro study of this compound biosynthesis. By employing recombinant JAO/JOX enzymes and sensitive UPLC-MS/MS analysis, researchers can accurately characterize the enzymatic activity, determine kinetic parameters, and screen for modulators of this important metabolic pathway. These assays are invaluable tools for advancing our understanding of jasmonate signaling and for the development of novel strategies to enhance plant resilience and productivity. Future applications may include the adaptation of these protocols for high-throughput screening platforms and the investigation of JAO/JOX orthologs from various plant species to explore the diversity of jasmonate catabolism in the plant kingdom.
References
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Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. PNAS, 114(24), 6388-6393. [Link]
-
Ndecky, A., et al. (2024). Rice JASMONIC ACID OXIDASES (OsJAO) control resting jasmonate metabolism to promote development and repress basal immune responses. bioRxiv. [Link]
-
Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]
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Howe, G. A., & Jander, G. (2008). Plant immunity to insect herbivores. Annual Review of Plant Biology, 59, 41-66. [Link]
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Heitz, T., et al. (2012). Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone jasmonoyl-isoleucine for catabolic turnover. Journal of Biological Chemistry, 287(9), 6296-6306. [Link]
-
Smirnova, E., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. bioRxiv. [Link]
-
Zhang, L., et al. (2021). Structure-guided analysis of Arabidopsis JASMONATE-INDUCED OXYGENASE (JOX) 2 reveals key residues for recognition of jasmonic acid substrate by plant JOXs. Molecular Plant, 14(4), 684-696. [Link]
-
Marques, J., et al. (2025). Rice JASMONIC ACID OXIDASES control resting jasmonate metabolism to promote growth and repress basal immune responses. Plant Physiology. [Link]
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Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 12, 229. [Link]
-
Caarls, L., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. PNAS, 114(24), 6388-6393. [Link]
-
Heitz, T., et al. (2025). Jasmonic Acid Oxidases (JAO) define a new branch in jasmonate metabolism towards 11OH-jasmonic acid and its glucosylated derivative. bioRxiv. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Marques, J., et al. (2025). Jasmonic Acid Oxidase (JAO): Balancing growth and defense in rice. Plant Physiology. [Link]
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Smirnova, E., et al. (2017). Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid. PNAS. [Link]
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Agilent Technologies. (2010). LC-MS/MS Quantitation in Drug Discovery & Development. [Link]
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Dermastia, M., et al. (2015). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. In Plant-Pathogen Interactions (pp. 165-174). Humana Press. [Link]
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Schilmiller, A. L., et al. (2007). Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action. Plant Physiology, 143(2), 894-906. [Link]
-
Heitz, T., et al. (2025). Jasmonic Acid Oxidases (JAO) define a new branch in jasmonate metabolism towards 11OH-jasmonic acid and its glucosylated derivative. bioRxiv. [Link]
-
Lombardi, A., et al. (2014). Cofactor binding and enzymatic activity in an unevolved superfamily of de novo designed 4-helix bundle proteins. Protein Science, 23(5), 625-636. [Link]
-
Heitz, T., et al. (2025). Jasmonic Acid Oxidases (JAO) define a new branch in jasmonate metabolism towards 11OH-jasmonic acid and its glucosylated derivative. bioRxiv. [Link]
-
Pollegioni, L., et al. (2021). Effect of pH, temperature, protein concentration, and cofactor on enzyme activity and stability in TdDDO. ResearchGate. [Link]
-
Marques, J., et al. (2025). Rice JASMONIC ACID OXIDASES control resting jasmonate metabolism to promote growth and repress basal immune responses. PubMed. [Link]
-
Shapiro, A. B. (2019). What are the essential cofactors to perform in vitro assay using alpha/beta hydrolase enzyme?. ResearchGate. [Link]
-
Priyadharshini, S., & Vasanth, K. (2016). One Factor at A Time based optimization of protease from poultry associated Bacillus licheniformis. Journal of Applied Pharmaceutical Science, 6(3), 173-179. [Link]
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Application Note & Protocol: Stable Isotope Labeling of 11-Hydroxyjasmonic Acid for Advanced Metabolic Studies
Introduction: Unveiling the Dynamics of Jasmonate Catabolism
Jasmonates are a class of lipid-derived hormones that are central to plant defense and development. The bioactivity of this signaling pathway is tightly regulated, not only through biosynthesis but also via catabolic inactivation of the active hormone, jasmonoyl-L-isoleucine (JA-Ile), and its precursor, jasmonic acid (JA). Recent research has identified 11-hydroxyjasmonic acid (11-OH-JA) as a major, biologically inactive catabolite of JA in plants such as Arabidopsis thaliana.[1][2][3] The conversion of JA to 11-OH-JA is catalyzed by JASMONATE-INDUCED OXYGENASE (JOX) enzymes, acting as a crucial shunt to attenuate jasmonate signaling.[1][2][3]
Understanding the flux through this catabolic pathway is critical for elucidating the intricate mechanisms of jasmonate homeostasis. Stable isotope labeling is a powerful technique for such metabolic studies, enabling the precise tracing of molecules through biological systems. By introducing a "heavy" version of 11-OH-JA, researchers can distinguish the exogenously applied compound from the endogenous pool and accurately quantify its metabolic fate.
This application note provides a comprehensive guide to the synthesis of stable isotope-labeled 11-OH-JA and its application in metabolic studies using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: Synthesis of Stable Isotope-Labeled this compound
The chemical synthesis of stereochemically defined 11-OH-JA is a multi-step process.[1] To create a stable isotope-labeled internal standard, isotopes such as deuterium (²H or D) or carbon-13 (¹³C) can be incorporated. Deuterium labeling is often synthetically more accessible. The following protocol outlines a proposed strategy for the synthesis of D₂-11-hydroxyjasmonic acid, adapted from a known synthesis of the unlabeled compound.[1][4] The labeling is introduced at a position that is not expected to be metabolically active, ensuring the tracer maintains its isotopic signature throughout the experiment.
Proposed Synthetic Scheme for D₂-11-Hydroxyjasmonic Acid
The synthesis begins with a suitable precursor to the cyclopentanone ring of jasmonic acid. Deuterium can be introduced via the reduction of an alkyne to a deuterated alkene, which is then carried through the subsequent synthetic steps.
Experimental Protocol: Synthesis of D₂-(3R, 7S)-11-hydroxyjasmonic acid
Materials and Reagents:
-
Precursor molecule (e.g., a protected cyclopentenone derivative)
-
Deuterium gas (D₂)
-
Lindlar's catalyst (or other suitable catalyst for cis-alkene formation)
-
Standard organic synthesis reagents and solvents (THF, CH₂Cl₂, etc.)
-
Reagents for subsequent steps to build the side chains of 11-OH-JA as described in the literature[1]
-
Silica gel for column chromatography
-
HPLC system for purification
Step-by-Step Methodology:
-
Alkyne Precursor Synthesis: Synthesize an alkyne precursor to the side chain of what will become 11-OH-JA. This can be achieved through standard organic chemistry methods.
-
Deuteration of the Alkyne: In a specialized reaction vessel, dissolve the alkyne precursor in a suitable solvent (e.g., ethyl acetate) with Lindlar's catalyst. Purge the vessel with D₂ gas and maintain a positive pressure of D₂. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS). This step introduces two deuterium atoms across the triple bond to form a cis-alkene.
-
Filtration and Solvent Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the deuterated alkene intermediate.
-
Completion of the 11-OH-JA Synthesis: Utilize the deuterated intermediate in the subsequent steps of the published synthetic route for (3R, 7S, 11R/S)-11-OH-JA.[1] This will involve the formation of the second side chain and the eventual hydrolysis of any protecting groups to yield D₂-11-hydroxyjasmonic acid.
-
Purification: Purify the final product using silica gel column chromatography followed by preparative HPLC to ensure high purity and to separate any stereoisomers if necessary.
-
Structural Verification: Confirm the structure and isotopic enrichment of the final product using high-resolution mass spectrometry and ¹H- and ¹³C-NMR spectroscopy.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of D₂-11-hydroxyjasmonic acid.
Part 2: Metabolic Studies Using Stable Isotope-Labeled 11-OH-JA
The synthesized D₂-11-OH-JA can be used as a tracer to investigate its metabolic fate in various biological systems, such as plant seedlings, cell cultures, or even fungal systems that are known to produce jasmonates.[5][6]
Experimental Protocol: Tracing the Metabolism of D₂-11-OH-JA in Arabidopsis thaliana
Materials and Reagents:
-
Arabidopsis thaliana seedlings (e.g., wild-type Col-0)
-
D₂-11-hydroxyjasmonic acid (from Part 1)
-
Murashige and Skoog (MS) liquid medium
-
Extraction solvent (e.g., 80% methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode)[7][8]
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Step-by-Step Methodology:
-
Plant Material Preparation: Grow Arabidopsis thaliana seedlings in sterile liquid MS medium under controlled environmental conditions (e.g., 16h light/8h dark photoperiod).
-
Application of Labeled Compound: Prepare a stock solution of D₂-11-OH-JA in a suitable solvent (e.g., ethanol) and add it to the liquid medium to a final concentration (e.g., 10 µM). Include a vehicle control (medium with the same amount of ethanol).
-
Time-Course Experiment: Harvest the seedlings at various time points after the application of D₂-11-OH-JA (e.g., 0, 1, 4, 8, 24 hours). At each time point, rinse the seedlings with distilled water, blot dry, and immediately freeze in liquid nitrogen.
-
Extraction of Metabolites: Homogenize the frozen plant tissue and extract the metabolites with cold 80% methanol. Centrifuge the samples to pellet the cell debris.
-
Sample Purification: Purify the supernatant using a mixed-mode SPE cartridge to enrich for acidic phytohormones and remove interfering compounds.[7][8] Elute the jasmonates with a suitable solvent (e.g., methanol with formic acid).
-
LC-MS/MS Analysis: Analyze the purified extracts using a high-sensitivity UPLC-MS/MS system.
LC-MS/MS Analysis Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Unlabeled 11-OH-JA: Precursor ion (m/z) → Product ion (m/z) (e.g., 225.1 → 59.0) D₂-11-OH-JA: Precursor ion (m/z) → Product ion (m/z) (e.g., 227.1 → 59.0) Potential Metabolites: e.g., Glucoside conjugates (higher m/z) |
Note: The exact m/z values for MRM transitions should be optimized using authentic standards.
Workflow for Metabolic Study and Analysis
Caption: Workflow for the metabolic tracing of D₂-11-hydroxyjasmonic acid in plants.
Part 3: Data Interpretation and Expected Outcomes
By monitoring the disappearance of the D₂-11-OH-JA parent compound and the appearance of new deuterated metabolites over time, researchers can map the metabolic pathways of 11-OH-JA. Potential metabolic conversions include:
-
Glycosylation: The formation of sugar conjugates, such as this compound glucoside, has been reported.[9] This would be detected as a new peak with a higher mass corresponding to D₂-11-OH-JA + a hexose moiety.
-
Further Oxidation: Additional hydroxylations or other oxidative modifications could occur.
-
Conjugation with Amino Acids: While less common for hydroxylated forms, conjugation with amino acids is a known metabolic route for JA.[10]
The use of a stable isotope-labeled standard allows for accurate quantification by correcting for any sample loss during preparation and for matrix effects during ionization.[11] The ratio of the labeled metabolite to the initial labeled precursor provides a direct measure of the metabolic conversion rate.
Conclusion
This application note provides a framework for the synthesis and use of stable isotope-labeled this compound in metabolic research. This powerful tool will enable researchers to dissect the dynamics of jasmonate catabolism with high precision and sensitivity. The insights gained from such studies will contribute to a more complete understanding of how plants regulate this vital hormone signaling pathway, with potential applications in crop improvement and the development of novel plant protectants.
References
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Floková, K., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central. Available at: [Link]
-
Kitaoka, N., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. Available at: [Link]
-
Kitaoka, N., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. Available at: [Link]
-
Kitaoka, N., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. ResearchGate. Available at: [Link]
-
Floková, K., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. ResearchGate. Available at: [Link]
-
Pan, X., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Cottier, V., et al. (2019). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Springer Protocols. Available at: [Link]
-
Eng, F., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. National Institutes of Health. Available at: [Link]
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Eng, F., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ. Available at: [Link]
-
Miersch, O., et al. (2001). Occurrence of this compound glucoside in leaflets of potato plants (Solanum tuberosum L.). PubMed. Available at: [Link]
-
Kitaoka, N., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. Available at: [Link]
-
Human Metabolome Database. (2012). beta-D-Glucopyranosyl-11-hydroxyjasmonic acid. HMDB. Available at: [Link]
-
Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Hypha Discovery. Available at: [Link]
-
Kitaoka, N. (2025). Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Deciphering Molecular Pathways of Bletilla striata Seeds Symbiotic Germination with Tulasnella sp. bj1. MDPI. Available at: [Link]
-
Camps, F., et al. (1993). Synthesis of [14,14,14-2H3] 12-hydroxytetradecanoic acid and [13,14-2H2] 11-hydroxytetradecanoic acid useful as tracers to study a (11E)-desaturation reaction in Spodoptera littoralis. Sci-Hub. Available at: [Link]
-
Hossain, Z., & Veenstra, T. D. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. PubMed. Available at: [Link]
-
Takeda, R., et al. (1991). Synthesis of a deuterium-labeled cortisol for the study of its rate of 11 beta-hydroxy dehydrogenation in man. PubMed. Available at: [Link]
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Application Notes and Protocols: High-Throughput Screening for Modulators of 11-Hydroxyjasmonic Acid Levels
Introduction
Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense mechanisms.[1][2] Among the various derivatives, 11-hydroxyjasmonic acid (11-OH-JA) and its conjugates are involved in specialized signaling pathways, although their precise roles are still under active investigation.[3] Modulation of 11-OH-JA levels can have significant implications for plant stress responses and potentially yield novel agrochemicals or therapeutic agents.[4] High-throughput screening (HTS) offers a powerful platform to efficiently interrogate large chemical libraries for compounds that can alter the biosynthesis or degradation of 11-OH-JA.[5][6]
This guide provides a comprehensive framework for developing and executing a high-throughput screening campaign to identify modulators of 11-OH-JA levels. We will delve into the rationale behind experimental design, provide detailed protocols for both cellular and biochemical assays, and outline robust data analysis and hit validation strategies.
The Jasmonate Signaling Pathway: A Brief Overview
Jasmonic acid (JA) biosynthesis is initiated from α-linolenic acid in the chloroplast and peroxisome.[7][8] A series of enzymatic steps leads to the production of JA, which can then be further metabolized into a variety of active or inactive compounds.[7] The most well-characterized bioactive form is jasmonoyl-isoleucine (JA-Ile), which binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins and the activation of downstream gene expression.[1][9] Hydroxylation of jasmonic acid at the C-11 or C-12 position can alter its biological activity.[4] Understanding this pathway is crucial for designing assays to screen for modulators of 11-OH-JA.
Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.
Assay Development: The Cornerstone of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[10] For identifying modulators of 11-OH-JA, two primary approaches can be considered: a cell-based assay and a biochemical (enzyme) assay.
Cell-Based Assay Strategy
A cell-based assay offers the advantage of screening compounds in a more physiologically relevant context. This approach measures the net effect of a compound on all cellular processes that influence 11-OH-JA levels, including enzyme activity, substrate availability, and cofactor concentrations.
Rationale for Cell Line Selection: A plant cell suspension culture, such as from Arabidopsis thaliana or tomato (Solanum lycopersicum), is an ideal system. These cells can be cultured in large quantities, are amenable to liquid handling, and can be induced to produce jasmonates upon elicitation.
Elicitation: To stimulate the jasmonate pathway, cells can be treated with elicitors like methyl jasmonate (MeJA) or fungal cell wall extracts. This ensures a detectable basal level of 11-OH-JA that can be either enhanced or diminished by test compounds.
Biochemical Assay Strategy
A biochemical assay provides a more direct measure of a compound's effect on a specific enzyme involved in 11-OH-JA metabolism. This approach is particularly useful for identifying direct enzyme inhibitors or activators.[6][11]
Target Enzyme: The primary target for this assay would be the specific hydroxylase responsible for converting JA to 11-OH-JA. If the enzyme is not commercially available, it may need to be recombinantly expressed and purified.
Assay Principle: The assay would involve incubating the purified enzyme with its substrate (JA) and any necessary cofactors in the presence of test compounds. The reaction would then be stopped, and the amount of 11-OH-JA produced would be quantified.
High-Throughput Screening Workflow
A typical HTS workflow involves several automated steps to ensure efficiency and minimize variability.[12][13]
Caption: General High-Throughput Screening Workflow.
Quantitative Analysis by LC-MS/MS
Due to its high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like jasmonates in complex biological samples.[14][15][16]
Sample Preparation: A crucial step is the efficient extraction of jasmonates from the cell lysate or reaction mixture. Solid-phase extraction (SPE) is a commonly used technique for this purpose, as it allows for the concentration and purification of the analytes.[14][16]
Instrumentation and Method: An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer provides the necessary resolution and sensitivity for this analysis.[14][16] A validated method with optimized chromatographic separation and mass spectrometric parameters is essential for accurate quantification.[14]
| Parameter | Typical Value/Condition |
| Chromatography Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MS/MS Transition (MRM) | Precursor ion (m/z) -> Product ion (m/z) for 11-OH-JA |
| Internal Standard | Labeled 11-OH-JA (e.g., D2-11-OH-JA) |
Table 1: Example LC-MS/MS Parameters for 11-OH-JA Analysis.
Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires robust statistical analysis to identify true "hits."
Data Normalization: Raw data should be normalized to control for plate-to-plate and well-to-well variability. This is typically done using the signals from negative (vehicle) and positive controls on each plate.
Hit Criteria: A common threshold for hit identification is a signal that is three standard deviations away from the mean of the negative controls.[17] Both inhibitors (decreased 11-OH-JA) and activators (increased 11-OH-JA) can be identified.
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Hit Validation and Follow-up Studies
Primary hits from the HTS campaign must be validated through a series of follow-up experiments to confirm their activity and eliminate false positives.
Confirmation Screens: Hits should be re-tested at the same concentration to confirm their activity.
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).
Secondary Assays: Orthogonal assays should be employed to confirm the mechanism of action. For example, if a hit was identified in a cell-based assay, its direct effect on the target hydroxylase can be tested in a biochemical assay.
Selectivity Profiling: Hits should be tested against related enzymes or pathways to assess their selectivity.
Detailed Protocols
Protocol 1: Cell-Based HTS Assay
-
Cell Culture: Maintain an Arabidopsis thaliana cell suspension culture in a suitable growth medium under sterile conditions.
-
Cell Plating: Dispense a defined volume of the cell suspension into 384-well microplates using an automated liquid handler.
-
Compound Addition: Transfer test compounds and controls from a compound library plate to the cell plate using an acoustic liquid handler or a pin tool.
-
Elicitation: Add a solution of methyl jasmonate (final concentration 50 µM) to each well to induce jasmonate biosynthesis.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at a controlled temperature and with gentle shaking.
-
Cell Lysis and Extraction:
-
Centrifuge the plates to pellet the cells.
-
Remove the supernatant.
-
Add a lysis/extraction buffer (e.g., 80% methanol with an internal standard).
-
Vortex the plates to ensure complete lysis and extraction.
-
-
Sample Clarification: Centrifuge the plates to pellet cell debris.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
Protocol 2: Biochemical HTS Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the purified hydroxylase, a solution of the substrate (jasmonic acid), and a solution of any necessary cofactors.
-
Enzyme and Compound Dispensing: Dispense the enzyme solution into 384-well microplates. Add test compounds and controls.
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at the optimal temperature for the enzyme for a set period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or a strong acid).
-
Analysis: Directly analyze the reaction mixture by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of 11-OH-JA
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5 µL) of the sample extract onto a C18 UPLC column.
-
Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Introduce the column effluent into the mass spectrometer with an ESI source operating in negative ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transition for 11-OH-JA and the internal standard.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration of 11-OH-JA in each sample using a standard curve prepared with known concentrations of the analyte.
-
Conclusion
This application note provides a comprehensive guide for establishing a high-throughput screening platform to identify novel modulators of this compound. By combining a well-designed assay, robust automation, and sensitive analytical techniques, researchers can efficiently screen large compound libraries and identify promising lead compounds for further development in agriculture and medicine. The detailed protocols and workflow presented here serve as a foundation that can be adapted and optimized for specific research needs.
References
- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058.
- Howe, G. A., & Jander, G. (2008). Plant immunity to insect herbivores. Annual Review of Plant Biology, 59, 41–66.
- Glauser, G., & Wolfender, J. L. (2013). UPLC-MS/MS for the fast and sensitive analysis of phytohormones in crude plant extracts. Methods in Molecular Biology, 1041, 141–153.
- Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., ... & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling.
- Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of jasmonic acid by several plant species. Plant Physiology, 75(2), 458–461.
- Creelman, R. A., & Mullet, J. E. (1997). Biosynthesis and action of jasmonates in plants. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355–381.
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195.
- Pan, X., Welti, R., & Wang, X. (2010). Quantitative analysis of major phytohormones and related compounds in crude plant extracts by liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 71(14-15), 1773–1781.
- Fu, J., Sun, X., Wang, J., & Li, Y. (2012). A highly sensitive and selective method for the simultaneous determination of 12 phytohormones by high performance liquid chromatography–tandem mass spectrometry. Talanta, 99, 554–561.
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
- Iven, T., Feussner, K., Herrfurth, C., & Herbig, E. (2016).
- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.
- Liu, X., et al. (2012). Simultaneous determination of jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry.
- Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Flescher, E. (2007). Jasmonates in cancer therapy. Cancer Letters, 245(1-2), 1–10.
-
PubChem. (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside. Retrieved from [Link]
- Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226-1236.
-
Sanford Burnham Prebys Medical Discovery Institute. High-Throughput Screening. Retrieved from [Link]
- Miersch, O., Neumerkel, J., Dippe, M., Stenzel, I., & Wasternack, C. (2008). This compound is a natural constituent of tomato (Solanum lycopersicum) and its levels are induced by wounding. Phytochemistry, 69(1), 102–109.
-
Nuvisan. High-throughput high-content screening. Retrieved from [Link]
- Xiong, X. J., et al. (2026). A high-throughput reporter assay for screening potential gasdermin D inhibitors from natural products. International Journal of Biological Macromolecules, 298, 150110.
- Mabasa, L., et al. (2023). Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics. Metabolites, 13(3), 384.
- Zhao, Y., et al. (2014). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. Journal of Analytical Methods in Chemistry, 2014, 804021.
- CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate - Google Patents. (n.d.).
- Xiong, X. J., et al. (2012). Ultrasensitive Determination of Jasmonic Acid in Plant Tissues Using High-Performance Liquid Chromatography With Fluorescence Detection. Journal of Agricultural and Food Chemistry, 60(20), 5107-11.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Signaling pathways for the Biosynthesis and action of Jasmonates | Semantic Scholar [semanticscholar.org]
- 3. Occurrence of this compound glucoside in leaflets of potato plants (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
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- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
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- 17. researchgate.net [researchgate.net]
Commercial Sources and Application Protocols for 11-Hydroxyjasmonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of commercial sources for procuring 11-hydroxyjasmonic acid (11-OH-JA), along with comprehensive application notes and protocols for its use in scientific research. As a critical metabolite in the jasmonate signaling pathway, 11-OH-JA is a key compound for investigating plant defense mechanisms, developmental processes, and potential therapeutic applications. This document is designed to equip researchers with the necessary information to confidently source and effectively utilize this compound in their experimental workflows.
Introduction to this compound
This compound is a hydroxylated derivative of jasmonic acid, a central phytohormone involved in a wide array of plant stress responses and developmental regulation. The hydroxylation of jasmonic acid is a key metabolic step, often associated with the attenuation and fine-tuning of the jasmonate signal. Research indicates that the conversion of jasmonic acid to its hydroxylated forms, including 11-OH-JA and its isomer 12-hydroxyjasmonic acid (tuberonic acid), can be a mechanism to inactivate excess jasmonic acid, thereby controlling the intensity and duration of the hormonal response.[1]
In the model plant Arabidopsis thaliana, a specific hydroxyjasmonate sulfotransferase, AtST2a, has been identified that shows high specificity for both 11-OH-JA and 12-OH-JA.[1] The expression of the gene encoding this enzyme is induced by methyljasmonate, suggesting a feedback loop for regulating jasmonate levels.[1] Understanding the biological role of 11-OH-JA is therefore crucial for dissecting the complexities of jasmonate signaling and its downstream effects.
Commercial Suppliers of this compound
Sourcing high-purity this compound is the foundational step for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this compound for research purposes. Below is a comparative table of prominent vendors.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Formats |
| ChemFaces | This compound | CFN99457 | 140447-14-9 | >98% | Solid powder, pre-dissolved solutions in DMSO |
| MedChemExpress | (11S)-(-)-Hydroxyjasmonic acid | HY-N8621 | 140447-14-9 | >98% | Solid powder |
| Clinivex | This compound | - | 140447-14-9 | Research Grade | Inquire |
| Pharmaffiliates | This compound | PA PHY 001325 | 140447-14-9 | - | Inquire |
Note: Purity levels are as stated by the supplier and may vary between batches. It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Quality Control and Certificate of Analysis
For scientific rigor, obtaining and scrutinizing the Certificate of Analysis (CoA) for the specific lot of this compound being purchased is imperative. A comprehensive CoA should include:
-
Compound Identification: Confirmation of the chemical structure and identity, typically through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should be reviewed for the presence of any significant impurities.
-
Physical Properties: Information such as appearance, melting point, and solubility.
-
Storage and Handling Recommendations: Specific instructions for long-term and short-term storage to maintain compound stability.
ChemFaces, for instance, states that their natural products, with a purity of greater than 98%, come with a certificate of analysis that includes HPLC-DAD chromatographic measurements, as well as spectroscopic data from NMR and MS with interpretation.[2]
Handling and Storage Protocols
Proper handling and storage are critical to preserving the integrity and biological activity of this compound.
Receiving and Initial Handling
Upon receipt, it is advisable to briefly centrifuge the vial to ensure that all the material is at the bottom, especially for powdered products. This minimizes loss during opening and handling.
Storage Conditions
-
Long-term Storage (Solid): For the solid compound, storage at -20°C is recommended for optimal stability. The container should be tightly sealed to prevent moisture absorption.
-
Long-term Storage (in Solvent): If stored in a solvent like DMSO, aliquots should be prepared to avoid repeated freeze-thaw cycles and stored at -80°C. MedChemExpress suggests that solutions in solvent can be stored for up to 6 months at -80°C.[3]
-
Short-term Storage: For solutions that will be used within a few days to a week, storage at -20°C is generally acceptable.
Recommended Solvents
This compound is soluble in a range of organic solvents.
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions.
-
Ethanol: Another suitable solvent for stock solution preparation.
-
Other Organic Solvents: Chloroform, dichloromethane, and ethyl acetate are also listed as suitable solvents by suppliers like ChemFaces.[4]
When preparing for biological assays, the final concentration of the organic solvent in the experimental medium must be carefully controlled to avoid solvent-induced artifacts. A solvent-only control group should always be included in experiments.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the preparation and application of this compound in common research settings.
Preparation of Stock Solutions
The accurate preparation of stock solutions is fundamental to achieving desired final concentrations in experiments.
Protocol 5.1.1: Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 226.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 226.27 g/mol = 0.0022627 g = 2.26 mg
-
-
Weigh the compound: Accurately weigh out 2.26 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Caption: Workflow for preparing a stock solution of this compound.
Application in Plant Seedling Treatment
This protocol describes a general method for treating Arabidopsis thaliana seedlings with this compound to study its effects on gene expression or physiological responses.
Protocol 5.2.1: Treatment of Arabidopsis thaliana Seedlings
-
Seedling Growth: Grow Arabidopsis thaliana seedlings on sterile half-strength Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C). 5-day-old seedlings are often used for such treatments.[5]
-
Prepare Treatment Medium: Prepare a liquid MS medium containing the desired final concentration of this compound. To do this, dilute the DMSO stock solution into the liquid MS medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of liquid MS medium.
-
Control Group: Prepare a control medium containing the same concentration of DMSO as the treatment group, but without this compound. This is crucial to account for any effects of the solvent.
-
Treatment: Carefully transfer the seedlings from the solid medium to the liquid treatment or control medium in sterile multi-well plates or petri dishes.
-
Incubation: Incubate the seedlings for the desired treatment duration (e.g., 1 to 24 hours), depending on the biological question being addressed.
-
Harvesting and Analysis: After the treatment period, harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis, such as RNA extraction for gene expression studies or metabolite analysis.
In Vitro Bioassays
This compound can be used in various in vitro bioassays to investigate its biological activity. The following is a general guideline.
Protocol 5.3.1: General Guideline for In Vitro Bioassays
-
Assay Preparation: Prepare the components of your specific bioassay (e.g., cell cultures, enzymes, receptor preparations) in an appropriate buffer system.
-
Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in the assay buffer. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and does not interfere with the assay.
-
Treatment: Add the this compound working solution to the assay system to achieve the desired final concentrations. Include a vehicle control (assay buffer with the same concentration of solvent).
-
Incubation: Incubate the assay under the appropriate conditions (temperature, time) as required for the specific bioassay.
-
Data Acquisition: Measure the assay endpoint using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).
Caption: Simplified pathway of jasmonic acid inactivation via hydroxylation and sulfonation.
Conclusion
The availability of high-purity this compound from commercial suppliers provides researchers with a vital tool to explore the intricacies of jasmonate signaling. By following the detailed protocols for handling, storage, and experimental application outlined in this guide, scientists can ensure the integrity of their experiments and contribute to a deeper understanding of the role of this important phytohormone metabolite. The causality behind these experimental choices lies in the need for precise and reproducible conditions to accurately probe the subtle but significant functions of this compound in biological systems.
References
-
Gidda, S. K., Miersch, O., Levitin, A., Schmidt, J., Wasternack, C., & Varin, L. (2003). Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana. The Journal of biological chemistry, 278(20), 17895–17900. [Link]
-
Jiang, Z., Liu, X., Wang, Y., et al. (2021). Jasmonic Acid Impairs Arabidopsis Seedling Salt Stress Tolerance Through MYC2-Mediated Repression of CAT2 Expression. Frontiers in Plant Science, 12, 764303. [Link]
Sources
- 1. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:140447-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Jasmonic Acid Impairs Arabidopsis Seedling Salt Stress Tolerance Through MYC2-Mediated Repression of CAT2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing the Yield of 11-Hydroxyjasmonic Acid
Welcome to the technical support center for the extraction and purification of 11-hydroxyjasmonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this compound from complex biological matrices.
Introduction to this compound Extraction
This compound is a hydroxylated derivative of jasmonic acid, a critical signaling molecule in plants that regulates a wide array of physiological processes, including growth, development, and defense responses.[1] Accurate and efficient extraction is paramount for studying its biological functions and for potential therapeutic applications. However, being a phytohormone, it is present in low concentrations and its extraction is often hampered by its chemical properties and the complexity of the plant matrix. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the extraction of this compound?
A1: The most critical first step is the immediate and thorough disruption of plant tissue under cryogenic conditions. Plant material should be flash-frozen in liquid nitrogen immediately after harvesting to halt all metabolic and enzymatic activity that could degrade the target analyte.[2][3] Incomplete homogenization is a primary cause of low yield as it prevents the extraction solvent from accessing the entirety of the cellular contents.
Q2: Which solvent system is recommended for the initial extraction?
A2: A mixture of methanol and water, often in a ratio of 80:20 (v/v) and acidified with a small amount of acetic or formic acid (e.g., 0.1-1%), is a widely used and effective solvent for extracting jasmonates.[4] Methanol is efficient at disrupting cell membranes and solubilizing a broad range of metabolites, including hydroxylated jasmonates. The addition of a small amount of acid helps to keep the carboxylic acid group of this compound in its protonated, less polar form, which improves its partitioning into the organic solvent. Some protocols also successfully utilize a three-solvent mixture of methanol, isopropanol, and acetic acid.[5]
Q3: Why is a stable isotope-labeled internal standard essential?
A3: Due to the multi-step nature of the extraction and purification process, some loss of the analyte is inevitable. A stable isotope-labeled internal standard, such as d6-11-hydroxyjasmonic acid (if available) or a closely related labeled jasmonate, is chemically identical to the analyte but has a different mass.[4] Adding a known amount of the internal standard to the sample at the very beginning of the extraction process allows for the accurate quantification of the endogenous compound by correcting for losses during sample preparation and for matrix effects during LC-MS analysis.
Q4: What are "matrix effects" in LC-MS analysis and how can they be minimized?
A4: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[4] This can result in inaccurate quantification. To minimize matrix effects, a robust sample cleanup using Solid-Phase Extraction (SPE) is crucial to remove interfering substances like pigments and lipids.[4] Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting compounds is also important.
Troubleshooting Guide
This section addresses common problems encountered during the extraction of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | 1. Incomplete Cell Lysis: Plant tissue not thoroughly homogenized. 2. Suboptimal Solvent Choice: Extraction solvent is not efficiently solubilizing the analyte. 3. Analyte Degradation: Exposure to high temperatures, extreme pH, or light. 4. Inefficient SPE Cleanup: Analyte loss during the loading, washing, or elution steps. | 1. Improve Homogenization: Ensure the plant tissue is ground to a fine, homogenous powder in liquid nitrogen.[2][3] 2. Optimize Extraction Solvent: Use an acidified methanol/water mixture (e.g., 80% methanol with 0.1% formic acid).[2] Experiment with different solvent ratios. 3. Control Extraction Conditions: Perform all extraction steps at low temperatures (4°C) and protect samples from light.[6][7][8] Avoid strongly acidic or basic conditions. 4. Optimize SPE Protocol: Systematically optimize the wash and elution solvents for your SPE cartridge. (See detailed protocol below). |
| High Variability Between Replicates | 1. Inconsistent Sample Homogenization: Different samples are not ground to the same consistency. 2. Inaccurate Pipetting: Errors in adding internal standard or solvents. 3. Inconsistent SPE Procedure: Variations in flow rates during loading, washing, or elution. | 1. Standardize Homogenization: Use a consistent method and duration for grinding all samples. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 3. Control SPE Flow Rates: Use a vacuum manifold with a flow regulator to maintain consistent flow rates across all samples. |
| Poor Chromatographic Peak Shape or Resolution | 1. Matrix Effects: Co-eluting compounds interfering with the analyte. 2. Incompatible Reconstitution Solvent: The final extract is not fully soluble in the injection solvent. 3. Contaminated LC System: Buildup of matrix components on the column or in the system. | 1. Enhance Sample Cleanup: Improve the SPE wash steps to remove more interferences. 2. Optimize Reconstitution Solvent: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your LC method. 3. Implement System Cleaning: Regularly flush the LC system and column with a strong solvent wash. |
| Suspected Enzymatic Degradation | 1. Endogenous Plant Enzymes: Lipoxygenases or other oxidative enzymes released during homogenization. 2. Microbial Contamination: Growth of microorganisms in the sample or extracts. | 1. Immediate Freezing and Cold Extraction: Flash-freeze tissue immediately and keep samples cold throughout the extraction to minimize enzyme activity.[2][3] 2. Use of Enzyme Inhibitors (with caution): Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent, but validate for potential interference with analysis.[2] 3. Work in Sterile Conditions: Use sterile tubes and filtered solvents to prevent microbial growth. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
This protocol provides a robust method for the extraction of this compound from plant leaf tissue.
1. Sample Preparation and Homogenization: a. Harvest plant leaves and immediately flash-freeze them in liquid nitrogen.[2][3] b. Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine, homogenous powder. c. Weigh out approximately 50-100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
2. Extraction: a. To the frozen powder, add 1 mL of ice-cold extraction solvent (80% methanol, 19.9% water, 0.1% formic acid). b. Add a known amount of a suitable stable isotope-labeled internal standard (e.g., d6-jasmonic acid). c. Vortex the tube vigorously for 1 minute to ensure thorough mixing. d. Incubate the sample at 4°C for 30 minutes on a rocking platform. e. Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet cell debris.[4] f. Carefully transfer the supernatant to a new microcentrifuge tube.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol details the purification of the crude extract using a C18 SPE cartridge.
1. Cartridge Conditioning: a. Place a C18 SPE cartridge (e.g., 50 mg) onto a vacuum manifold. b. Pass 1 mL of 100% methanol through the cartridge.[4] c. Do not allow the cartridge to go dry.
2. Cartridge Equilibration: a. Pass 1 mL of ultrapure water with 0.1% formic acid through the cartridge.[4] b. Ensure the cartridge does not go dry.
3. Sample Loading: a. Dilute the crude extract from Protocol 1 with 1 mL of ultrapure water containing 0.1% formic acid. b. Load the diluted extract onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approximately 1 drop per second).
4. Washing: a. Wash the cartridge with 1 mL of 10% methanol in water (with 0.1% formic acid) to remove polar impurities. b. A second wash with a slightly stronger organic solvent (e.g., 20-40% methanol) can be performed to remove less polar interferences. The optimal percentage should be determined experimentally to maximize impurity removal without eluting the analyte.[4][9]
5. Elution: a. Elute the this compound from the cartridge with 1 mL of 80% methanol containing 0.1% formic acid into a clean collection tube.[4] b. A second elution with 1 mL of 100% methanol can be performed to ensure complete recovery.
6. Final Preparation for LC-MS Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas. b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase of your LC-MS method (e.g., 10% acetonitrile in water with 0.1% formic acid). c. Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations and Data
Workflow for this compound Extraction
Caption: A logical diagram for the systematic optimization of SPE wash and elution steps.
Comparative Data on Phytohormone Recovery
While specific recovery data for this compound is scarce, the following table presents recovery data for the closely related 12-hydroxyjasmonic acid (12-OH-JA) and other phytohormones using a validated LC-MS/MS method with SPE cleanup, which can serve as a benchmark. [2]
| Phytohormone | Recovery without Plant Matrix (%) | Recovery with Plant Matrix (%) |
|---|---|---|
| 12-Hydroxyjasmonic Acid (12-OH-JA) | 95.3 ± 4.7 | 91.5 ± 5.1 |
| Jasmonic Acid (JA) | 98.2 ± 3.9 | 94.6 ± 4.3 |
| Jasmonoyl-isoleucine (JA-Ile) | 97.5 ± 4.1 | 93.8 ± 4.8 |
| Salicylic Acid (SA) | 92.1 ± 5.6 | 88.9 ± 6.2 |
| Abscisic Acid (ABA) | 96.4 ± 4.5 | 92.7 ± 5.5 |
Data adapted from a study on high-throughput phytohormone analysis. [2]The values represent mean ± standard deviation.
References
- BenchChem. (n.d.). Optimizing (-)-Dihydrojasmonic acid extraction efficiency from complex matrices.
- Pan, X., Welti, R., & Wang, X. (2010). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Protocols.io.
- Vital, C. E., Gómez, J. D., Vidigal, P. M., Barros, E., Pontes, C. S. L., Vieira, N. M., & Ramos, H. J. O. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. dx.doi.org/10.17504/protocols.io.wxeffje
- LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction.
- Creative Proteomics. (n.d.). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites.
- ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance.
- Agilent. (n.d.). SPE Method Development Tips and Tricks.
- ChemFaces. (n.d.). This compound.
- National Institutes of Health. (2023). Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays.
- MedchemExpress. (n.d.). 12-Hydroxyjasmonic acid.
- SciSpace. (n.d.). Separation and quantitation of jasmonic acid using HPTLC.
- MedKoo. (n.d.). 12-Hydroxyjasmonic acid.
- MDPI. (2023). Optimization and Kinetic Modelling of Hydroxycinnamic Acid Extraction from Anethum graveolens Leaves. Molecules.
- National Institutes of Health. (2020). Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds.
- Frontiers. (2023). Comparative analysis of extraction technologies for plant extracts and absolutes. Frontiers in Plant Science.
- ResearchGate. (2021). Optimized extraction method enables quantitative analysis of surface metabolite recovery for exposomics and behavioral studies.
- MDPI. (2021). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Molecules.
- MDPI. (2023).
- BrJAC. (n.d.). Air-assisted Liquid-Liquid Microextraction Procedure to access Mono-Hydroxylated Polycyclic Aromatic Hydrocarbons Metabolites in Human Urine Samples. Brazilian Journal of Analytical Chemistry.
- MDPI. (2021).
- Food Technology and Biotechnology. (n.d.). Enzymatic Extraction of Hydroxycinnamic Acids from Coffee Pulp.
- National Institutes of Health. (2020). The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes.
- ResearchGate. (n.d.). The structures of target phytohormones: 12-hydroxyjasmonic acid,....
- MDPI. (2023). Deciphering Molecular Pathways of Bletilla striata Seeds Symbiotic Germination with Tulasnella sp. bj1.
Sources
- 1. The plant stress hormone jasmonic acid evokes defensive responses in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS for 11-Hydroxyjasmonic Acid
Welcome to the technical support resource for the quantitative analysis of 11-hydroxyjasmonic acid (11-OH-JA) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust starting parameters for your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in developing an LC-MS method for this compound?
A1: The foundational step is understanding the physicochemical properties of this compound. It is a hydroxylated fatty acid derivative, making it a relatively polar, acidic molecule. This dictates that for mass spectrometry, Electrospray Ionization (ESI) in negative ion mode is the most effective choice, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. This understanding informs all subsequent choices in sample preparation, chromatography, and mass spectrometer settings.
Q2: How should I prepare plant tissue samples for 11-OH-JA analysis to minimize matrix effects?
A2: Due to the low endogenous concentrations of phytohormones and the complexity of plant matrices, a robust sample preparation protocol is crucial.[1][2] A common and effective approach involves a two-stage process: extraction followed by solid-phase extraction (SPE) for cleanup and enrichment.
A validated starting protocol involves:
-
Homogenizing flash-frozen plant tissue (typically 50-100 mg fresh weight) in a cold extraction solvent, such as 80% methanol or an ethyl acetate/methanol mixture.
-
Including a stable isotope-labeled internal standard (e.g., d₆-JA) at the very beginning of the extraction process is highly recommended to accurately account for analyte loss during sample preparation and to correct for matrix-induced ionization suppression or enhancement.[3]
-
After centrifugation, the supernatant is collected and can be concentrated.
-
The extract is then purified using a mixed-mode or reversed-phase (e.g., C18) SPE cartridge. This step is critical for removing interfering compounds like pigments and highly abundant primary metabolites.
Q3: Which LC column and mobile phase combination is best suited for this compound?
A3: A reversed-phase C18 column is the most common and reliable choice for separating jasmonates. Given the polar nature of 11-OH-JA, a column that offers good retention for polar compounds is advantageous. Look for modern C18 phases that are stable in highly aqueous mobile phases.
For the mobile phase, a binary gradient system is typically used:
-
Mobile Phase A: Water with an additive to acidify the solution and improve peak shape. 0.1% formic acid is a common choice as it is volatile and compatible with mass spectrometry.
-
Mobile Phase B: Acetonitrile or Methanol, also typically containing 0.1% formic acid.
Using a buffer like ammonium formate or ammonium acetate (e.g., 0.3 mmol/L) instead of formic acid can sometimes enhance ionization efficiency in negative mode ESI. However, this should be tested empirically for your specific instrument and conditions.
Experimental Protocols & Starting Parameters
Protocol 1: Sample Preparation from Plant Tissue
-
Weigh approximately 50 mg of flash-frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of cold extraction solvent (e.g., 80% aqueous methanol) containing your internal standard.
-
Homogenize the sample using a bead beater or mortar and pestle at 4°C.
-
Agitate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For enrichment, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 200 µL) of an appropriate solvent for SPE loading (e.g., 10% methanol).
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove highly polar interferences.
-
Elute the 11-OH-JA with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Centrifuge the final sample to pellet any particulates before transferring to an LC vial.
Protocol 2: Suggested LC-MS Method Parameters
The following are robust starting parameters. Optimization, particularly of collision energies, is essential for achieving the best sensitivity.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Gradient Program | 0.0 min: 5% B |
| 1.0 min: 5% B | |
| 8.0 min: 80% B | |
| 9.0 min: 95% B | |
| 10.0 min: 95% B | |
| 10.1 min: 5% B | |
| 12.0 min: End Run (Re-equilibration) |
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -2700 to -4500 V (Instrument dependent) |
| Source Temperature | 500-550°C |
| Nebulizer Gas (Gas 1) | 40 psi |
| Heater Gas (Gas 2) | 40 psi |
| Curtain Gas | 25 psi |
| Collision Gas | Argon |
Scientific Rationale: The molecular weight of this compound (C₁₂H₁₈O₄) is 226.27. The expected deprotonated precursor ion [M-H]⁻ is therefore m/z 225.1. The fragmentation pattern is predicted to be very similar to its structural isomer, 12-hydroxyjasmonic acid. Common losses for carboxylic acids include the carboxyl group (-44 Da) and water (-18 Da). A characteristic fragment for jasmonic acid itself is m/z 59, corresponding to the acetate ion [CH₃COO]⁻ resulting from cleavage of the pentenyl side chain. This fragment is expected to be conserved.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 11-OH-JA (Quantifier) | 225.1 | 59.0 | 50 | 30 | 22 |
| 11-OH-JA (Qualifier) | 225.1 | 165.1 | 50 | 30 | 15 |
Note: The Cone Voltage and Collision Energy values are starting points derived from closely related compounds and must be optimized empirically on your specific instrument for maximum sensitivity.
Visualized Workflows and Logic
Troubleshooting Guide
Issue 1: I am seeing no peak or a very low-intensity signal for 11-OH-JA.
This is a common issue that can stem from the sample preparation, the LC, or the MS. A systematic approach is required to diagnose the root cause.
Detailed Q&A for Low Signal:
-
Q: My internal standard (IS) is also missing. What should I check first? A: If both your analyte and IS are missing, the issue is likely systemic.
-
MS System: Verify the mass spectrometer is acquiring data. Check for error messages, ensure gas supplies are on, and confirm the ESI probe is correctly positioned and spraying.
-
Sample Preparation: A catastrophic failure during sample prep (e.g., incorrect solvent used for SPE elution, sample spill) could be the cause. Prepare a fresh sample.
-
LC System: Check for major leaks or a complete blockage in the LC path. Ensure the injection system is working correctly.
-
-
Q: My IS is present, but my 11-OH-JA peak is tiny or absent. What's next? A: This points to a problem specific to the analyte.
-
Analyte Stability: 11-OH-JA may have degraded. Ensure samples are kept cold and analysis is performed promptly after preparation.
-
MS Parameters: The MRM transitions or collision energies may be incorrect or suboptimal. Infuse a pure standard of 11-OH-JA directly into the mass spectrometer to confirm the precursor mass and optimize the product ion intensities by ramping the collision energy.
-
Chromatography: The analyte might be co-eluting with a significant matrix interference that is causing ion suppression. Adjust the LC gradient to move the 11-OH-JA peak to a cleaner region of the chromatogram.
-
Sample Source: The analyte may simply not be present in your sample, or its concentration is below the instrument's limit of detection.
-
Issue 2: My chromatographic peak shape is poor (tailing, fronting, or broad).
Poor peak shape compromises both resolution and sensitivity.
-
Q: My peaks are tailing. What are the common causes? A: Peak tailing is often caused by secondary interactions or issues with the flow path.
-
Column Health: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replace it.
-
Mobile Phase pH: The pH of the mobile phase may not be low enough to fully protonate the carboxylic acid group, leading to interactions with active sites on the silica. Ensure your formic acid concentration is correct (e.g., 0.1%).
-
Extra-column Volume: Excessive tubing length or poorly made fittings between the column and the MS source can cause peak broadening and tailing. Use pre-cut tubing and ensure all fittings are zero-dead-volume.
-
-
Q: My peaks are broad or split. What should I investigate? A: This often points to a problem at the point of injection or column inlet.
-
Injection Solvent: The sample must be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent (like 100% methanol) will cause the sample band to spread on the column, resulting in broad or split peaks. Always reconstitute your final sample in the starting mobile phase conditions.
-
Column Frit Blockage: A partially blocked frit at the head of the column can distort the peak shape. Try back-flushing the column (if the manufacturer allows) or replace it.
-
Column Void: A void or channel may have formed at the column inlet. This is irreversible, and the column must be replaced.
-
References
-
Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology. Available at: [Link]
- Pan, X., et al. (2010). A rapid and sensitive method for the simultaneous determination of multi-class phytohormones in plant tissues using UPLC–ESI–MS/MS.
-
Šimura, J., et al. (2018). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Plant Physiology. Available at: [Link]
- Forcat, S., et al. (2008). A rapid and robust method for quantitative analysis of jasmonates and related compounds in plants. The Plant Journal.
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
- Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology.
- Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. Journal of Plant Physiology.
-
SCIEX. (n.d.). How to select precursor and fragment ions. SCIEX Now Learning Hub. Available at: [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting Guide. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 11-hydroxyjasmonic acid in different solvents and temperatures
Document ID: TSC-11OHJA-STAB-20260114
Version: 1.0
Introduction
This guide takes an experience-based approach, providing you with the foundational knowledge and actionable protocols to assess the stability of 11-OH-JA within your specific experimental context. As a Senior Application Scientist, my goal is to empower you to move beyond troubleshooting and proactively validate the stability of your compound, ensuring the integrity and reproducibility of your data. We will address common questions, provide detailed troubleshooting workflows, and equip you with the methodologies to perform your own stability assessments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 11-hydroxyjasmonic acid.
Question 1: What is the best solvent for preparing a stock solution of this compound?
Answer: The choice of solvent is critical and depends on your downstream application. For analytical purposes and long-term storage, high-purity organic solvents are recommended.
-
Primary Recommendation: Ethanol or Acetonitrile. These solvents are volatile, compatible with reverse-phase chromatography (e.g., UPLC-MS/MS), and generally provide good solubility for jasmonates.
-
Secondary Options: For biological assays, Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) can be used.[1][2] However, it is crucial to ensure the final concentration of these solvents in your assay is negligible, as they can have physiological effects.
-
Aqueous Solutions: Direct dissolution in aqueous buffers (e.g., PBS) is generally not recommended for creating stock solutions due to the lower solubility and potential for faster degradation of jasmonate compounds.[1] Aqueous working solutions should be prepared fresh from an organic stock solution immediately before use. We do not recommend storing aqueous solutions for more than one day.[1]
Causality Explained: Using a high-purity, volatile organic solvent for stock solutions minimizes the introduction of water and other reactive contaminants that can initiate degradation. Purging the solvent of choice with an inert gas like nitrogen or argon before dissolving the compound can further enhance stability by removing dissolved oxygen.[1]
Question 2: What are the recommended short-term and long-term storage conditions for this compound?
Answer: Proper storage is paramount to preserving the integrity of your 11-OH-JA.
-
Solid Form: As a solid or neat oil, store at -20°C or colder, protected from light and moisture.[3] Product information for related jasmonates suggests stability for at least two to four years under these conditions.[1]
-
Stock Solutions (in Organic Solvent): Prepare aliquots to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C, where they can be stable for at least 6 months.[1] For short-term (daily or weekly) use, storage at -20°C is acceptable for up to one month.[1]
-
Working Solutions (Aqueous): As stated above, always prepare fresh. Any unused portion should be discarded at the end of the day.
Trustworthiness Principle: Aliquoting your stock solution into single-use volumes is a self-validating practice. It ensures that the main stock is not compromised by temperature fluctuations or potential contamination from repeated access, thereby preserving its integrity for future experiments.
Troubleshooting Guide: Is My this compound Degrading?
This section provides a logical, step-by-step approach to diagnosing and solving stability-related issues.
Scenario 1: My quantitative results are inconsistent from day to day.
If you observe poor reproducibility in your UPLC-MS/MS or other quantitative assays, compound instability in your prepared solutions is a likely culprit.
Troubleshooting Steps:
-
Evaluate Bench-Top Stability: Analyte degradation can occur at room temperature on the lab bench or in an autosampler.
-
Action: Prepare a fresh working solution of 11-OH-JA. Immediately analyze a sample (T=0). Leave the vial in the autosampler (or on the bench, if that better mimics your workflow) and re-analyze it every 2-4 hours over a 24-hour period.
-
Expected Outcome: If the peak area of 11-OH-JA decreases by more than 10-15% over the time course of your typical analytical run, bench-top instability is a significant issue.
-
-
Assess Freeze-Thaw Stability: The physical stress of freezing and thawing can degrade sensitive molecules.
-
Action: Take a single aliquot of your stock solution. Analyze it (Freeze-Thaw Cycle 1). Then, freeze it completely (e.g., -80°C for 2 hours) and thaw it completely to room temperature. Re-analyze. Repeat this process for 3-5 cycles.
-
Expected Outcome: A stable compound will show minimal (<10%) change in concentration across the cycles. If you see a progressive decline, you must avoid reusing thawed aliquots.
-
Caption: Conceptual overview of a forced degradation study.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials: this compound (solid), HPLC-grade acetonitrile, microcentrifuge tubes, volumetric flasks.
-
Stock Solution (1 mg/mL): a. Accurately weigh 1 mg of 11-OH-JA. b. Dissolve in 1 mL of acetonitrile in a glass vial. c. Vortex until fully dissolved. d. Dispense into 50 µL single-use aliquots in amber microcentrifuge tubes. e. Store at -80°C.
-
Working Solution (10 µg/mL): a. Thaw one aliquot of the 1 mg/mL stock solution. b. Pipette 10 µL of the stock into a volumetric flask or tube. c. Add solvent (e.g., acetonitrile, or your mobile phase starting condition) to a final volume of 1 mL. d. Vortex thoroughly. This solution is now ready for injection or further dilution to create a calibration curve.
Protocol 2: UPLC-MS/MS Quantification Method
This protocol provides a robust starting point for the quantification of 11-OH-JA, based on established methods for other jasmonates. [4][5][6]
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to starting conditions and re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (ESI Negative Mode):
-
Ionization Mode: ESI- (Jasmonates ionize efficiently in negative mode).
-
MRM Transitions: You will need to determine the optimal transitions for 11-OH-JA.
-
Parent Ion (Q1): The expected [M-H]⁻ for 11-OH-JA (C₁₂H₁₈O₄) is m/z 225.1.
-
Product Ions (Q3): Infuse a standard solution to determine the most abundant and stable fragment ions following collision-induced dissociation (CID). A common fragment for jasmonates is related to the loss of the cyclopentanone ring structure.
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific 11-OH-JA transitions.
-
Protocol 3: Forced Degradation Study Framework
-
Preparation: Prepare a 100 µg/mL solution of 11-OH-JA in acetonitrile:water (50:50).
-
Stress Conditions:
-
Acid: Mix equal volumes of the drug solution and 0.2 M HCl (final concentration: 50 µg/mL drug in 0.1 M HCl). Incubate at 60°C for 2, 4, 8 hours.
-
Base: Mix equal volumes of the drug solution and 0.2 M NaOH. Incubate at 60°C for 2, 4, 8 hours.
-
Oxidation: Mix equal volumes of the drug solution and 6% H₂O₂. Incubate at room temperature for 8, 24 hours.
-
Control: Mix the drug solution with water only and keep it alongside the stressed samples.
-
-
Analysis: a. At each time point, take an aliquot of each stressed sample and the control. b. Neutralize the acid and base samples with an equivalent amount of base/acid. c. Dilute all samples with the initial mobile phase to a final concentration of ~1 µg/mL. d. Analyze by the validated UPLC-MS/MS method (Protocol 2). e. Examine the chromatograms for a decrease in the 11-OH-JA peak and the appearance of new peaks (degradation products).
Data Presentation & Interpretation
When conducting a stability study, organize your results clearly. Use a table to summarize the percentage of the initial 11-OH-JA remaining under each condition at each time point.
Table 1: Example Stability Data Summary for 11-OH-JA in 'Solvent X'
| Storage Temp. | T=0 hr | T=4 hr | T=8 hr | T=24 hr | T=48 hr |
| 4°C | 100% | 99.5% | 99.2% | 98.5% | 97.8% |
| 25°C (RT) | 100% | 97.1% | 95.3% | 90.4% | 85.1% |
| 37°C | 100% | 92.5% | 88.1% | 75.6% | 64.3% |
| % Remaining calculated relative to the T=0 concentration. |
Interpretation: The data in this example table would suggest that 11-OH-JA is stable for at least 48 hours at 4°C in 'Solvent X', but significant degradation occurs at room temperature and is accelerated at 37°C. This would inform the researcher to keep all solutions on ice and to use them within an 8-hour workday.
References
-
Glauser G., et al. (2020). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology, 2085:169-187. ([Link])
-
Pan, X., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 12:192. ([Link])
-
Floková, K., et al. (2014). An UPLC-MS/MS-based method for analysis of plant hormones in roots of cereal seedlings. Plant Methods, 10:23. ([Link])
-
SGS Life Science. (2011). How to Approach a Forced Degradation Study. Technical Bulletin, Issue N°31. ([Link])
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. ([Link])
-
BioCrick. (n.d.). 12-Hydroxyjasmonic acid Technical Data Sheet. ([Link])
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low recovery of 11-hydroxyjasmonic acid during purification
Welcome to the technical support center for the purification of 11-hydroxyjasmonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize recovery rates during the isolation of this important plant signaling molecule. Here, we address specific issues in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
I. Extraction & Sample Preparation
This initial stage is critical for the successful purification of this compound. Inadequate extraction can lead to significant losses before chromatography even begins.
Question 1: My initial crude extract shows very low levels of this compound. What could be causing this?
Answer:
Low recovery from the initial extraction is a common problem and can be attributed to several factors, primarily incomplete extraction from the plant matrix and potential degradation of the target molecule.
Causality: this compound, like other jasmonates, is a secondary metabolite often present in low concentrations within complex plant tissues.[1][2] The efficiency of its extraction depends on disrupting the plant cells and using a solvent that effectively solubilizes the compound without degrading it. Factors such as the choice of solvent, temperature, and exposure to light can all impact your yield.[3][4]
Troubleshooting Steps:
-
Optimize Your Extraction Solvent: The polarity of your extraction solvent should be well-matched to this compound. While it is soluble in a range of organic solvents, a mismatch with the sample matrix can lead to poor extraction.[3][5]
-
Protocol 1: Solvent Optimization for Extraction
-
Homogenize your plant material (e.g., in liquid nitrogen) to a fine powder.
-
Divide the homogenized sample into equal aliquots.
-
Extract each aliquot with a different solvent system (see Table 1). A common starting point is 80% methanol.[6]
-
Incubate the samples with the solvent, for example, overnight at 4°C.[6]
-
Centrifuge and collect the supernatant.
-
Analyze a small portion of each extract (e.g., by LC-MS) to determine which solvent yielded the highest concentration of this compound.
-
-
-
Enhance Extraction Efficiency: Passive extraction may not be sufficient.
-
Sonication: Use a sonication bath or probe to improve cell disruption and solvent penetration.
-
Multiple Extractions: Instead of a single, large-volume extraction, perform two to three sequential extractions with smaller volumes of the optimized solvent. Pool the supernatants to maximize recovery.[3]
-
-
Prevent Degradation: Jasmonates can be sensitive to heat and light.[3]
-
Work in a cold environment: Perform extractions on ice or in a cold room.
-
Protect from light: Use amber-colored tubes or wrap your containers in aluminum foil.
-
Consider antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent can prevent oxidative degradation.
-
Table 1: Suggested Solvent Systems for Extraction Optimization
| Solvent System | Polarity | Rationale |
| 80% Methanol in Water | High | Commonly used for phytohormone extraction.[6] |
| 80% Acetonitrile in Water | High | Another effective solvent for polar compounds. |
| Ethyl Acetate | Intermediate | Good for extracting moderately polar compounds after acidification of the aqueous extract.[2][7] |
| Dichloromethane | Low | Can be used for less polar derivatives, but may be less effective for the hydroxylated form.[5] |
II. Solid-Phase Extraction (SPE) Clean-up
SPE is a crucial step for removing interfering compounds from your crude extract before HPLC analysis. Poor recovery at this stage can significantly impact your final yield.
Question 2: I'm losing my this compound during the C18 SPE step. How can I improve its recovery?
Answer:
Loss of this compound during reversed-phase SPE (like C18) is often due to improper column conditioning, incorrect sample pH, or an inappropriate elution solvent.
Causality: Reversed-phase SPE relies on hydrophobic interactions between the analyte and the stationary phase. For acidic compounds like this compound (predicted pKa ≈ 4.52), its retention is highly dependent on its ionization state.[8] In its ionized (deprotonated) form at higher pH, it is more polar and will have weak retention on a C18 column, leading to premature elution and loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Protocol 2: Optimized SPE Protocol for this compound
-
Column Conditioning:
-
Wash the C18 cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of acidified water (e.g., water with 0.1% formic acid, pH ≈ 2.7). Do not let the column run dry.
-
-
Sample Preparation and Loading:
-
Ensure your crude extract is in an aqueous phase. If it's in an organic solvent, evaporate the solvent and reconstitute in a small volume of the equilibration buffer (acidified water).
-
Adjust the pH of your sample to ~3.0 with a suitable acid (e.g., formic acid). This protonates the carboxylic acid group, making the molecule more hydrophobic and enhancing its retention on the C18 sorbent.[9]
-
Load the sample onto the equilibrated C18 cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with one to two column volumes of acidified water to remove highly polar impurities.
-
-
Elution:
-
Elute the this compound with a suitable organic solvent. A common choice is methanol or acetonitrile. You may need to test different percentages. A sequential elution with increasing methanol concentrations (e.g., 40% then 60%) can be effective, with jasmonates often eluting in the 60% methanol fraction.[2]
-
Collect the eluate and evaporate the solvent under a stream of nitrogen before reconstituting for HPLC analysis.
-
III. High-Performance Liquid Chromatography (HPLC) Purification
The final HPLC step is where you achieve high purity. Poor peak shape, low resolution, and incorrect retention times are common hurdles.
Question 3: My this compound peak is broad and tailing during reversed-phase HPLC analysis. How can I improve the peak shape?
Answer:
Poor peak shape for acidic compounds on a reversed-phase column is almost always related to mobile phase pH and its relationship to the analyte's pKa.
Causality: When the mobile phase pH is close to the pKa of this compound (~4.52), the compound exists as a mixture of its protonated (neutral) and deprotonated (ionized) forms. These two forms have different hydrophobicities and interact differently with the stationary phase, leading to peak broadening and tailing.[9][10] To achieve a sharp, symmetrical peak, you need to ensure the analyte is in a single, stable ionic state.
Solution:
The most effective solution is to suppress the ionization of the carboxylic acid group by acidifying the mobile phase. A general rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[9]
Protocol 3: Optimizing Mobile Phase pH for HPLC
-
Prepare Acidified Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2.0).
-
Mobile Phase B: Acetonitrile or Methanol with the same concentration of the same acid (e.g., 0.1% formic acid).
-
Note: Formic acid is generally preferred for mass spectrometry (MS) detection as TFA can cause ion suppression.
-
-
Run a Gradient:
Table 2: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Analyte State | Expected Peak Shape | Rationale |
| pH > 6.0 | Mostly Ionized (Deprotonated) | May be sharp, but with very early elution and low retention. | The polar, ionized form has little affinity for the non-polar stationary phase. |
| pH ≈ 4.5 | Mixed Ionic States | Broad, Tailing | Co-elution of protonated and deprotonated forms. |
| pH < 3.0 | Fully Protonated (Neutral) | Sharp, Symmetrical | The neutral, more hydrophobic form interacts consistently with the stationary phase. |
Question 4: I'm not getting good separation between this compound and other similar compounds. What can I do?
Answer:
Improving resolution in HPLC requires optimizing selectivity, which is the degree of separation between adjacent peaks. This can be achieved by modifying the mobile phase, stationary phase, or temperature.
Causality: Co-elution occurs when compounds have very similar affinities for the stationary phase under the current chromatographic conditions. To improve separation, you need to alter these interactions.
Troubleshooting Decision Tree:
Caption: Strategies for improving HPLC resolution.
Recommended Actions:
-
Adjust the Gradient: Make the gradient shallower (i.e., increase the run time over which the organic solvent concentration changes). This gives more time for compounds to interact with the stationary phase and resolve from one another.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. If you are using acetonitrile, try switching to methanol, and vice versa.[12]
-
Consider a Different Stationary Phase: While C18 is the workhorse of reversed-phase chromatography, other column chemistries can provide unique selectivities.[12] A phenyl-hexyl or biphenyl column, for example, offers pi-pi interactions which can be beneficial for separating compounds with aromatic rings or double bonds.
-
Temperature Control: Column temperature affects viscosity and reaction kinetics. Increasing the temperature (e.g., from 25°C to 40°C) can decrease viscosity, improve peak efficiency, and sometimes alter selectivity.
By systematically addressing these common issues in extraction, clean-up, and final purification, you can significantly improve the recovery and purity of your this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Jasmonate Samples.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
- LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- ChemicalBook. (n.d.). This compound.
- Biotage. (2023). Using pH to optimize reversed-phase flash chromatography separations.
- WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- Creative Biolabs. (n.d.). Content Analysis and Separation and Purification of Secondary Metabolites in Plant Culture.
- ChemFaces. (n.d.). This compound.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Separation and Quantitation of Jasmonic Acid Using HPTLC.
- PubMed. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants.
- ResearchGate. (2024). Techniques Used in Isolation of Secondary Metabolites.
- Google Patents. (2013). CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate.
Sources
- 1. Content Analysis and Separation and Purification of Secondary Metabolites in Plant Culture - Lifeasible [lifeasible.com]
- 2. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:140447-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of jasmonic acid compounds in lycoris radiate - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | 140447-14-9 [amp.chemicalbook.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. selectscience.net [selectscience.net]
Technical Support Center: Method Refinement for Separating 11-Hydroxyjasmonic Acid and Its Isomers
Welcome to the technical support center dedicated to the challenging yet critical task of separating 11-hydroxyjasmonic acid from its isomers. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods, troubleshoot common issues, and achieve baseline separation of these closely related compounds. Drawing upon established principles of chromatography and field-proven insights, this document provides a comprehensive resource in a readily accessible question-and-answer format.
Understanding the Challenge: The Stereochemistry of this compound
This compound is a hydroxylated derivative of jasmonic acid, a key phytohormone in plants. The complexity of its separation arises from the presence of multiple chiral centers in the molecule. Jasmonic acid itself has two chiral centers, and the addition of a hydroxyl group at the 11th carbon introduces another, leading to a mixture of diastereomers. These isomers often exhibit subtle differences in their physicochemical properties, making their separation a non-trivial chromatographic challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating this compound isomers?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for the separation of this compound and its isomers. When coupled with mass spectrometry (LC-MS/MS), these methods provide the sensitivity and selectivity required for accurate identification and quantification in complex biological matrices. Gas chromatography (GC) can also be used, but typically requires derivatization to increase the volatility of the analytes.
Q2: What type of HPLC column is recommended for the separation of this compound isomers?
A2: Due to the stereoisomeric nature of this compound, a chiral stationary phase (CSP) is often necessary to achieve separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are a highly recommended starting point. Columns like Chiralpak® and Chiralcel® have demonstrated broad applicability for a wide range of chiral compounds, including those with hydroxyl and carboxyl functional groups. For initial method development, a reversed-phase C18 column can be used to separate some diastereomers, but complete resolution of all stereoisomers will likely require a chiral column.
Q3: What are the recommended starting mobile phases for method development?
A3: For normal-phase chromatography on a polysaccharide-based chiral column, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[1] Since this compound is an acidic compound, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution.[2] For reversed-phase chromatography, a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent like acetonitrile or methanol is a good starting point. The pH of the aqueous phase can be a critical parameter to optimize for achieving separation.
Q4: Is derivatization necessary for the analysis of this compound and its isomers?
A4: Derivatization is not always necessary, especially for LC-MS/MS analysis where the mass spectrometer provides high selectivity. However, it can be a valuable tool to improve chromatographic separation and detection sensitivity. For GC analysis, derivatization to form more volatile esters (e.g., methyl esters) is typically required. For HPLC, derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or to create diastereomers that can be separated on a non-chiral column.
Troubleshooting Guide
Problem 1: Poor Peak Resolution or Co-elution of Isomers
Poor peak resolution is the most common challenge in separating closely related isomers. This can manifest as overlapping peaks or a single broad peak containing multiple isomers.
Possible Causes and Solutions:
-
Inappropriate Column Selection: The stationary phase may not have sufficient selectivity for the isomers.
-
Solution: If using a C18 column, switch to a chiral stationary phase. If already using a chiral column, screen other types of chiral columns (e.g., different polysaccharide derivatives or macrocyclic glycopeptide-based columns).[1]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in the interaction between the analytes and the stationary phase.
-
Solution: Systematically vary the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol modifier to the non-polar solvent (in normal-phase). Experiment with different organic modifiers (e.g., methanol vs. acetonitrile in reversed-phase; ethanol vs. isopropanol in normal-phase).[2]
-
-
Incorrect Mobile Phase pH: For ionizable compounds like carboxylic acids, the pH of the mobile phase can significantly impact retention and selectivity.
-
Solution: Adjust the pH of the aqueous mobile phase. For acidic compounds, a lower pH (around 2.5-3.5) often leads to better peak shape and retention. Ensure the pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state.
-
-
Inadequate Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
-
Solution: Optimize the column temperature. Lower temperatures often increase resolution in chiral separations, but this can also lead to broader peaks and longer run times. Experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimal balance.
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak shape with a trailing edge that slowly returns to the baseline. This can compromise integration accuracy and resolution.
Possible Causes and Solutions:
-
Secondary Interactions: The acidic carboxyl group of this compound can interact with active sites on the silica support of the stationary phase, leading to tailing.
-
Solution: Add a competitive acidic modifier to the mobile phase, such as 0.1% TFA or formic acid. This will protonate the silanol groups and reduce secondary interactions.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample concentration was too high.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. For polysaccharide-based chiral columns that have been exposed to aggressive mobile phases, a regeneration procedure may restore performance.[3]
-
Problem 3: Peak Splitting
Peak splitting can appear as a "double peak" or a "shoulder" on the main peak and can be caused by several factors.
Possible Causes and Solutions:
-
Co-elution of Isomers: What appears to be a split peak may actually be two closely eluting isomers.
-
Solution: Follow the troubleshooting steps for poor peak resolution to improve the separation of the two components. A smaller injection volume can sometimes help to confirm if there are two separate components.[4]
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to split peaks.
-
Solution: Reverse-flush the column (if permitted by the manufacturer) to try and dislodge any blockage. If a void is suspected, the column will likely need to be replaced.
-
Troubleshooting Logic for Peak Shape Issues
Caption: Troubleshooting logic for common peak shape problems.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissues
This protocol is a general guideline for the extraction of jasmonates from plant tissues, which can be adapted for this compound.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol with 1% acetic acid)
-
Internal standard (e.g., deuterated jasmonic acid)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Flash-freeze the plant tissue in liquid nitrogen immediately after harvesting.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the powdered tissue and transfer to a centrifuge tube.
-
Add a known amount of internal standard.
-
Add ice-cold extraction solvent and vortex thoroughly.
-
Incubate on ice with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant.
-
For further purification, pass the supernatant through a conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the jasmonates with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: General Method Development Strategy for Chiral HPLC
This protocol outlines a systematic approach to developing a chiral separation method for this compound isomers.
Step 1: Column Screening
-
Select a set of 2-3 chiral columns with different selectivities. A good starting point would be one amylose-based and one cellulose-based polysaccharide CSP.
Step 2: Mobile Phase Screening (Normal Phase)
-
Prepare mobile phases with a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Screen different ratios of hexane to alcohol (e.g., 90:10, 80:20, 70:30).
-
For each solvent combination, run an injection with and without an acidic additive (e.g., 0.1% TFA).
Step 3: Mobile Phase Screening (Reversed Phase)
-
Prepare mobile phases with an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Screen different ratios of aqueous buffer to organic modifier (e.g., 70:30, 60:40, 50:50).
-
Experiment with different pH values for the aqueous buffer.
Step 4: Temperature Optimization
-
Once a promising column and mobile phase combination is identified, investigate the effect of column temperature on the separation.
-
Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition for resolution and peak shape.
Step 5: Flow Rate Optimization
-
If necessary, adjust the flow rate to further improve resolution. Lower flow rates can sometimes enhance separation, but at the cost of longer analysis times.
Quantitative Data Summary
The following table provides a hypothetical example of how to summarize quantitative data from method development experiments for the separation of two this compound diastereomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralpak AD-H | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | Hexane:IPA (80:20) + 0.1% TFA | Hexane:Ethanol (85:15) + 0.1% TFA | ACN:H₂O (60:40) + 0.1% FA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 20°C | 30°C |
| Retention Time (Isomer 1) | 10.2 min | 12.5 min | 8.7 min |
| Retention Time (Isomer 2) | 11.5 min | 14.2 min | 9.1 min |
| Resolution (Rs) | 1.8 | 2.2 | 1.2 |
References
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Czauderna, M., & Kowalczyk, J. (2001). Separation of some mono-, di- and tri-unsaturated fatty acids containing 18 carbon atoms by high-performance liquid chromatography and photodiode array detection.
- Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Sigma-Aldrich.
- Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant methods, 8(1), 1-11.
- Michalak, M., & Wicha, J. (2009). Enzymatic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one. Tetrahedron: Asymmetry, 20(10), 1144-1147.
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Rosenfeld, J. M. (2002). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Analytica Chimica Acta, 465(1-2), 9-34.
- Czauderna, M., & Kowalczyk, J. (2001). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 10(4), 519-526.
- BenchChem. (2025). Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers.
- Floková, K., et al. (2014). A robust and sensitive UPLC–MS/MS method for the simultaneous analysis of a broad range of phytohormones in small samples. Talanta, 130, 233-241.
- Kovač, D., et al. (2006). Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. Tetrahedron, 62(48), 11215-11222.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Wang, L., et al. (2012). Simultaneous determination of jasmonic acid epimers as phytohormones by chiral liquid chromatography-quadrupole time-of-flight mass spectrometry and their epimerization study.
- Wimalasinghe, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
- Ahuja, S. (Ed.). (2007). Chiral separations by HPLC. American Chemical Society.
- Poppe, L., et al. (2003). Comparative study on separation of diastereomers by HPLC.
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1122-1132.
- Abreu, I. N., et al. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io.
- Ali, I., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- Ismail, O. W., & Antonilli, L. (2023). Fast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
- Balcke, G. U., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47.
- Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC.
- Hielscher, F., et al. (2016). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. In Plant-Pathogen Interactions (pp. 13-22). Humana Press, New York, NY.
- Shim, J. H., et al. (2013). Simultaneous UPLC MS/MS analysis of endogenous jasmonic acid, salicylic acid, and their related compounds. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 437-443.
- Petřík, I., et al. (2007). Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection.
- Horváth, J., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(23), 7309.
- Mueller, M. J., & Brodschelm, W. (1994). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Analytical biochemistry, 218(2), 425-435.
- Guo, X., et al. (2011). Determination of jasmonic acid in bark extracts from Hevea brasiliensis by capillary electrophoresis with laser-induced fluorescence detection.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
Sources
Enhancing the sensitivity of 11-hydroxyjasmonic acid detection in complex samples
Welcome to the technical support center for the sensitive detection of 11-hydroxyjasmonic acid (11-OH-JA) and related jasmonates. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust, high-sensitivity analytical methods for complex biological matrices. Here, we move beyond standard protocols to explain the underlying principles and provide actionable troubleshooting advice to overcome common challenges in phytohormone analysis.
Core Principles of High-Sensitivity Analysis
The quantitative analysis of 11-OH-JA is inherently challenging due to its low endogenous concentrations and the presence of interfering compounds in biological samples.[1][2] Achieving high sensitivity hinges on a multi-faceted strategy that optimizes every step of the analytical workflow, from sample collection to data acquisition. The ultimate goal is to maximize the analyte signal while minimizing chemical noise and matrix-induced interference.
The overall workflow can be visualized as a sequence of critical stages, each requiring careful optimization.
Caption: High-sensitivity 11-OH-JA analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for improving the detection of 11-OH-JA?
A1: While every step is important, sample preparation is arguably the most critical. Efficient extraction and rigorous cleanup are foundational for sensitive detection. Complex matrices, such as plant tissues, contain numerous compounds that can interfere with analysis.[3] A robust sample preparation protocol, often involving Solid-Phase Extraction (SPE), not only enriches the target analyte but also removes interfering substances that cause matrix effects, such as ion suppression in the mass spectrometer.[1][4][5]
Q2: Why should I consider chemical derivatization for 11-OH-JA analysis?
A2: Chemical derivatization can dramatically enhance detection sensitivity, sometimes by 20- to 80-fold.[6] 11-OH-JA, like other jasmonates, contains a carboxylic acid group that is typically analyzed in negative ion mode ESI-MS/MS. However, derivatization can be used to introduce a permanently charged functional group, allowing for analysis in the more sensitive positive ion mode.[6][7] This "charge-switching" strategy often leads to significantly improved ionization efficiency and lower limits of detection (LOD).
Q3: What are the best internal standards for quantifying 11-OH-JA?
A3: The gold standard for quantification in mass spectrometry is the use of stable isotope-labeled internal standards.[8][9] For 11-OH-JA, a deuterated or ¹³C-labeled analog (e.g., d₂-11-OH-JA) is ideal. These standards have nearly identical chemical and physical properties to the native analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[9][10] This allows for highly accurate and precise quantification through the isotope dilution method.[11]
Q4: What is Multiple Reaction Monitoring (MRM) and why is it essential for this analysis?
A4: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS).[12] In an MRM experiment, the first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the 11-OH-JA molecule (the precursor ion). This ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion).[13] This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and enhancing selectivity and sensitivity.[12][14]
Troubleshooting Guide
This section addresses specific issues that can arise during method development and routine analysis.
Problem 1: Poor Sensitivity / No Detectable Peak for 11-OH-JA
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Extraction | Verify Extraction Solvent: Jasmonates are typically extracted with a methanol/water mixture or acidified ethyl acetate.[2][15] Ensure the solvent is appropriate for your sample matrix. Optimize Homogenization: Ensure complete cell disruption. For plant tissues, snap-freezing in liquid nitrogen followed by grinding to a fine powder is highly effective before solvent addition.[11][16] |
| Analyte Loss During SPE | Check SPE Sorbent and Protocol: Reversed-phase C18 is a common choice for jasmonate purification.[17] However, mixed-mode SPE cartridges (e.g., reversed-phase/anion exchange) can offer superior cleanup and enrichment.[1] Validate Elution Solvent: Ensure the elution solvent is strong enough to desorb 11-OH-JA from the sorbent. A common issue is incomplete elution, leaving the analyte on the cartridge. Perform recovery experiments to verify each step (load, wash, elute).[1] |
| Suboptimal MS/MS Parameters | Optimize MRM Transitions: Infuse a standard solution of 11-OH-JA directly into the mass spectrometer to determine the optimal precursor ion and the most intense, stable product ions. Collision energy and other source parameters must be empirically optimized for your specific instrument.[13][18][19] |
| Ion Suppression (Matrix Effect) | Improve Sample Cleanup: This is the most common cause of poor sensitivity in complex samples.[4][5] Implement a more rigorous SPE protocol or add a liquid-liquid extraction step. Modify Chromatography: Adjust the LC gradient to separate 11-OH-JA from co-eluting matrix components that may be causing suppression.[4] Diluting the sample extract can also reduce matrix effects, but this may compromise the limit of detection.[4] |
Problem 2: High Background Noise / Interfering Peaks
| Potential Cause | Recommended Solution & Explanation |
| Contaminated Solvents/Reagents | Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Impurities can introduce significant background noise. |
| Insufficient Sample Cleanup | Enhance SPE Protocol: Use a more selective SPE sorbent or add orthogonal cleanup steps. For example, follow a C18 cleanup with an anion exchange step to specifically target acidic compounds like 11-OH-JA.[1] |
| Inadequate Chromatographic Resolution | Optimize LC Method: Increase the gradient length or change the organic modifier to improve the separation of 11-OH-JA from near-eluting isomers or contaminants. Using a UPLC system with sub-2-µm particle columns can significantly enhance peak resolution.[1] |
| Non-Specific MRM Transitions | Verify Transition Specificity: Ensure your chosen MRM transition is unique to 11-OH-JA. Analyze a blank matrix extract to check for interferences at the same retention time. It is standard practice to monitor at least two MRM transitions per analyte for confident identification.[13] |
Problem 3: Poor Reproducibility / High %CV in Quantitative Results
| Potential Cause | Recommended Solution & Explanation |
| Inconsistent Sample Preparation | Automate Where Possible: Automated liquid handlers for extraction and SPE can significantly improve reproducibility compared to manual methods.[7] Ensure Internal Standard Equilibration: Add the stable isotope-labeled internal standard at the very beginning of the sample preparation process (during homogenization) to ensure it experiences the exact same conditions as the native analyte.[11] |
| Variable Matrix Effects | Use Matrix-Matched Calibrators: If a stable isotope-labeled standard is unavailable, prepare calibration standards in a blank matrix extract that is representative of your samples.[3][5] This helps to compensate for consistent matrix effects, although it cannot account for sample-to-sample variability as effectively as an isotopic standard. |
| Autosampler/Injection Issues | Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure no analyte is carried over to the next injection. Optimize the autosampler wash protocol if necessary.[3] Ensure Correct Sample Solvent: The solvent in which the final extract is dissolved should be matched as closely as possible to the initial mobile phase conditions to ensure good peak shape and prevent issues like peak splitting.[3][20] |
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Caption: Logical flow for troubleshooting common analytical issues.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general framework for the enrichment of 11-OH-JA from plant tissue.[1][8][17]
-
Homogenization: Weigh approximately 50-100 mg of frozen plant tissue, previously ground to a fine powder in liquid nitrogen.[1][16]
-
Extraction: Add 1 mL of cold extraction solvent (80% methanol in water with 0.1% formic acid). Add the stable isotope-labeled internal standard at this stage. Vortex thoroughly and incubate at 4°C for 30 minutes.
-
Clarification: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode reversed-phase/weak anion exchange (RP-WAX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the supernatant with 4 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the jasmonates from the cartridge using 1 mL of methanol.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water).[1] This step further concentrates the analyte.[1]
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical parameters for the instrumental analysis.
-
LC System: UPLC/UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particles)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: These must be determined empirically. For 11-OH-JA (precursor m/z ~225.1), potential product ions would be sought by infusing a standard. A hypothetical transition could be m/z 225.1 -> 59.0 (corresponding to the carboxyl group). At least two transitions should be monitored for each analyte and internal standard.[13]
References
-
Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., Ashikari, M., Ueguchi-Tanaka, M., Matsuoka, M., Suzuki, K., & Sakakibara, H. (2011). Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry. Plant and Cell Physiology, 52(12), 2184-2197. [Link]
-
Glauser, G., Grata, E., Dubugnon, L., Rudaz, S., Farmer, E. E., & Wolfender, J. L. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 12, 227. [Link]
-
Liu, N., Wang, J., Liu, M., Zhang, J., & Zhang, H. (2011). Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway. The Analyst, 136(10), 2046-2055. [Link]
-
MIT News. (2021). Researchers design sensors to rapidly detect plant hormones. MIT News. [Link]
-
Huang, Z., Li, J., & Zhang, Y. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(23), 2548-2554. [Link]
-
Walia, A., Waadt, R., & Jones, A. M. (2020). Sensors for the quantification, localization and analysis of the dynamics of plant hormones. The Plant Journal, 104(5), 1119-1139. [Link]
-
Wang, L., Liu, H., & Li, S. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 529-535. [Link]
-
Semantic Scholar. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]
-
Electronics For You. (2021). Researchers Develop Nanosensors To Detect Plant Hormones. Electronics For You. [Link]
-
Dr. N. S. R. Krishnaji. (2024). Techniques for detection and quantitation of plant hormones. YouTube. [Link]
-
Separation Science. (n.d.). Matrix Effects. Separation Science. [Link]
-
Shitan, N. (2016). Mass Spectrometric Approaches to Study the Metabolism of Jasmonates: Biotransformation of Exogenously Supplemented Methyl Jasmonate by Cell Suspension Cultures of Moringa oleifera. Metabolites, 6(1), 10. [Link]
-
Li, R., Ma, F., & Wang, Y. (2015). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. Journal of Analytical Methods in Chemistry, 2015, 249285. [Link]
-
Galka, M., Mierzwinska, A., & Szafranek, J. (2005). Syntheses of deuterated jasmonates for mass spectrometry and metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 893-900. [Link]
-
ResearchGate. (2020). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. ResearchGate. [Link]
-
Oxford Academic. (2021). Automated extraction and LC–MS-MS analysis of 11-nor-9-carboxy-tetrahydrocannabinol isomers and prevalence in authentic urine specimens. Journal of Analytical Toxicology. [Link]
-
Hewavitharana, A. K., & Navaratne, A. N. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 630-639. [Link]
-
Simoes, M. G., Lanças, F. M., & de Abreu, C. M. (2014). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25(12), 2244-2252. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent Technologies. [Link]
-
Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2010). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Chemical Biology, 14(5), 547-553. [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
-
Abbatiello, S. E., Mani, D. R., Schilling, B., MacLean, B., & Zimmerman, L. J. (2010). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. Clinical Chemistry, 56(2), 291-305. [Link]
Sources
- 1. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forensicrti.org [forensicrti.org]
- 14. Mass Spectrometric Approaches to Study the Metabolism of Jasmonates: Biotransformation of Exogenously Supplemented Methyl Jasmonate by Cell Suspension Cultures of Moringa oleifera | Springer Nature Experiments [experiments.springernature.com]
- 15. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Quantification of 11-Hydroxyjasmonic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of 11-hydroxyjasmonic acid (11-OH-JA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this important oxylipin. Given its low endogenous concentrations and the presence of structurally similar isomers, robust analytical methods are paramount.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed analytical protocol to help you achieve reliable and reproducible results.
Troubleshooting Guide: Common Pitfalls in 11-OH-JA Quantification
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I struggling to chromatographically separate 11-OH-JA from 12-OH-JA?
Probable Cause: The primary challenge in analyzing 11-OH-JA is its structural similarity to 12-hydroxyjasmonic acid (12-OH-JA). These are positional isomers with identical mass and similar polarity, leading to co-elution on standard reverse-phase columns. This analytical conflation has historically obscured accurate quantification, with studies highlighting that 11-OH-JA can accumulate to even higher levels than 12-OH-JA in wounded plant tissues.[4]
Solution: Achieving baseline separation is critical and requires careful optimization of your liquid chromatography (LC) method.
-
Column Selection:
-
Employ a high-resolution C18 column with a smaller particle size (e.g., ≤1.8 µm) to maximize peak efficiency.
-
Consider columns with alternative selectivities, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer different retention mechanisms based on pi-pi interactions and dipole moments, respectively.
-
-
Mobile Phase Optimization:
-
Shallow Gradient: Use a very slow, shallow gradient elution. Instead of a rapid 5% to 95% organic phase ramp, try a much slower ramp in the elution window for your analytes (e.g., 30% to 50% over several minutes).
-
Additive Adjustment: The pH and type of mobile phase additive can influence selectivity. While formic acid is common, experimenting with acetic acid or ammonium acetate can alter the ionization state and interaction with the stationary phase.[3]
-
-
Flow Rate Reduction: Lowering the flow rate can increase the column's theoretical plates and improve resolution, especially on UPLC systems.[3]
Expert Insight: The causality behind these choices lies in manipulating the subtle physicochemical differences between the isomers. A shallow gradient gives the molecules more time to interact with the stationary phase, amplifying small differences in hydrophobicity. Alternative column chemistries provide different non-polar and polar interaction sites, which can be exploited to resolve positional isomers.
Q2: My 11-OH-JA signal is weak and inconsistent, and recovery is low. What's wrong?
Probable Cause: This issue typically points to problems in the sample preparation and extraction phase. Phytohormones exist at very low concentrations, and losses can occur at multiple steps.[1][2] Furthermore, the complex plant matrix can interfere with extraction efficiency.
Solution: A systematic review of your sample handling and extraction protocol is necessary.
-
Initial Sample Handling: Plant tissues must be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C.[5] This halts enzymatic activity that could degrade or modify 11-OH-JA.
-
Extraction Solvent: Use a pre-chilled acidified organic solvent. A common choice is 80% methanol containing 1% acetic acid.[2][6] The methanol efficiently extracts a broad range of metabolites, while the acid ensures that acidic phytohormones like 11-OH-JA remain protonated and more amenable to reverse-phase chromatography.
-
Homogenization: Ensure complete tissue disruption. Use a bead beater or mortar and pestle under liquid nitrogen to create a fine powder before adding the extraction solvent.[7]
-
Cleanup with Solid-Phase Extraction (SPE): Crude extracts contain numerous interfering compounds. A mixed-mode SPE cartridge (combining reverse-phase and anion exchange) provides superior cleanup and enrichment compared to a simple C18 cleanup.[3] This step is crucial for reducing matrix effects and improving sensitivity.
}
Figure 1. Optimized sample preparation workflow for 11-OH-JA analysis.
Q3: I'm using an internal standard, but my results are still not reproducible. Why?
Probable Cause: The choice of internal standard (IS) is critical. While any related compound can correct for injection volume, only a stable isotope-labeled (SIL) internal standard can adequately correct for matrix effects and extraction recovery.[8][9][10] If you are using a non-SIL IS (like dihydrojasmonic acid), it may behave differently from 11-OH-JA during both extraction and ionization, leading to variability.
Solution:
-
Gold Standard - SIL IS: The ideal internal standard is deuterated 11-OH-JA. As this is not commercially available, a close structural analog is the next best choice. Deuterated jasmonic acid (e.g., D5-JA or D6-JA) is a commonly used and effective surrogate for the entire jasmonate class.[1]
-
Matrix-Matched Calibration: Even with a good IS, pronounced matrix effects can occur.[8][10] To correct for this, prepare your calibration standards in an extract from a blank matrix (a sample known to not contain the analyte). This ensures that the standards experience the same ion suppression or enhancement as your unknown samples.[9]
-
Timing of IS Addition: The internal standard must be added at the very beginning of the extraction process, before homogenization.[11] This ensures it accounts for losses throughout the entire sample preparation workflow.
Expert Insight: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte in the mass spectrometer's source.[8][9] A SIL internal standard is nearly identical to the analyte chemically and chromatographically, so it experiences the exact same suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the effect is normalized, leading to accurate quantification.
Frequently Asked Questions (FAQs)
Q: What is the recommended analytical technique for 11-OH-JA quantification? A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[7][12][13] Its high sensitivity is necessary to detect the low endogenous levels of phytohormones, and its specificity, achieved through Multiple Reaction Monitoring (MRM), is essential for distinguishing the analyte from a complex biological matrix.[2][10]
Q: Is derivatization required for the analysis of 11-OH-JA? A: For LC-MS/MS analysis, derivatization is not necessary. 11-OH-JA has a carboxylic acid group that is readily ionized by electrospray ionization (ESI), typically in negative mode. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory to make the molecule volatile and thermally stable.[14] This is often done via methylation or silylation.[14] However, LC-MS/MS is generally preferred due to its simpler sample preparation and applicability to a wider range of jasmonates.[13]
Q: How do I validate my analytical method for 11-OH-JA? A: A method must be fully validated to ensure the data is reliable.[12][15][16] Validation should assess the following parameters according to regulatory guidelines (e.g., FDA or EMEA):[15][16]
-
Selectivity: The ability to differentiate the analyte from other components.
-
Linearity & Range: The concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy & Precision: Accuracy is the closeness to the true value, while precision measures the repeatability of the results.[15]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[15][16]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the sample matrix on the analyte signal.[8][9]
}
Figure 2. Logical flowchart for troubleshooting common 11-OH-JA analysis issues.
Validated Protocol: LC-MS/MS Quantification of 11-OH-JA
This protocol provides a robust starting point. It must be optimized and validated on your specific instrumentation and matrix.
1. Preparation of Standards
-
Prepare a 1 mg/mL stock solution of 11-OH-JA in LC-MS grade methanol.
-
Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., D6-Jasmonic Acid).
-
Create a series of working standard solutions by serial dilution for building the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).
2. Sample Preparation
-
Weigh approximately 50-100 mg of flash-frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (80% Methanol / 19% Water / 1% Acetic Acid).
-
Add the internal standard to each sample to a final concentration of ~20 ng/mL.
-
Homogenize using a bead beater for 5 minutes.
-
Transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE) Cleanup
-
Use a mixed-mode anion exchange SPE cartridge.
-
Condition the cartridge according to the manufacturer's protocol.
-
Load the supernatant from step 2.
-
Wash the cartridge with a weak organic solvent to remove neutral interferences.
-
Elute the acidic phytohormones using an acidified strong organic solvent (e.g., methanol with 1% acetic acid).
-
Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
4. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-9 min: Linear ramp to 60% B
-
9-10 min: Linear ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Negative.
Table 1: Suggested MRM Transitions for 11-OH-JA Analysis
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (CE) | Notes |
| 11-OH-JA | m/z 225.1 | m/z 59.0 | Optimize (~20-30 eV) | The 59 fragment corresponds to the cyclopentanone ring after loss of the side chain. |
| 11-OH-JA (Confirming) | m/z 225.1 | m/z 165.1 | Optimize (~15-25 eV) | A secondary transition should always be monitored for identity confirmation. |
| D6-JA (IS) | m/z 215.1 | m/z 62.0 | Optimize (~20-30 eV) | Monitor the specific fragments for the deuterated version. |
Note: All MS parameters, especially Collision Energy (CE), must be empirically optimized on your specific instrument for maximum sensitivity.[17]
References
-
Pan, X., Welti, R., & Wang, X. (2010). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 1, 1-10. [Link]
-
Fogaça, A. C., et al. (2018). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. UNESP Institutional Repository. [Link]
-
Fogaça, A. C., et al. (2018). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. CORE. [Link]
-
Balcke, G. U., et al. (2014). Validated method for phytohormone quantification in plants. PMC. [Link]
-
Fogaça, A. C., et al. (2018). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. ResearchGate. [Link]
-
Al-Jabri, M., et al. (2025). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. PubMed Central. [Link]
-
Balcke, G. U., et al. (2014). Validated method for phytohormone quantification in plants. ResearchGate. [Link]
-
Muñoz, R., et al. (2018). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Springer Protocols. [Link]
-
Al-Bustami, O., et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. PubMed Central. [Link]
-
Li, J., et al. (2016). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. PMC. [Link]
-
Floková, K., & Tarkowská, D. (2023). Editorial: Methods in phytohormone detection and quantification: 2022. PMC. [Link]
-
Marti, G., et al. (2015). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. PubMed Central. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]
-
Vadlapatla, R., et al. (2019). Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation. NIH. [Link]
-
Floková, K., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central. [Link]
-
Al-Bustami, O., et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. MDPI. [Link]
-
Shishido, H., et al. (2023). 11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonic acid catabolism in Arabidopsis thaliana. Research Square. [Link]
-
Liu, M., et al. (2021). Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids and phytohormones extracted from Medicago Truncatula leaves. SciSpace. [Link]
Sources
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- 17. mdpi.com [mdpi.com]
Quality control measures for 11-hydroxyjasmonic acid analytical standards
Welcome to the technical support center for 11-hydroxyjasmonic acid analytical standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of your experimental results. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound analytical standards. Each problem is followed by probable causes and detailed, step-by-step solutions.
Issue 1: Inconsistent or Low Purity Results from HPLC-UV Analysis
You've run your this compound standard on your HPLC-UV system, but the purity calculation is lower than the specification on the Certificate of Analysis (CoA), or the results are inconsistent between runs.
Probable Causes:
-
Degradation of the Standard: this compound, like other jasmonates, can be susceptible to degradation under improper storage or handling conditions.[1][2] Exposure to elevated temperatures, light, or incompatible solvents can lead to the formation of degradation products.[1]
-
Contamination: The standard may have been contaminated by the solvent, glassware, or syringe used for sample preparation.
-
Inappropriate HPLC Method: The HPLC method (e.g., mobile phase composition, column type, flow rate, or detection wavelength) may not be optimized for this compound.[3]
-
Instrument Issues: Problems with the HPLC system, such as a faulty injector, detector lamp, or pump, can lead to inaccurate results.
Step-by-Step Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the analytical standard has been stored at the recommended temperature, typically 2-8°C, and protected from light.[4][5] Opened containers should be securely sealed to prevent leakage and contamination.[6]
-
Prepare a Fresh Stock Solution: Prepare a new stock solution of the standard using a fresh, unopened vial, if available. Use high-purity solvents (e.g., HPLC-grade acetonitrile or methanol) from a reliable source.[7]
-
Optimize HPLC Method:
-
Column Selection: A C18 reversed-phase column is commonly used for the separation of jasmonates.[3][8]
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typically effective.[7][8]
-
Detection Wavelength: While this compound does not have a strong chromophore, detection is possible at lower UV wavelengths, such as 214 nm.[3]
-
Flow Rate: An optimal flow rate, often around 1.0 mL/min, is crucial for good separation and peak shape.[3]
-
-
System Suitability Test: Before running your sample, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a well-characterized standard to check for parameters like peak asymmetry, theoretical plates, and retention time reproducibility.
-
Analyze a Control Sample: If possible, analyze a previously validated batch of this compound or a related compound with a known purity to confirm that the analytical system is providing accurate results.
Issue 2: Poor Peak Shape or Tailing in Chromatograms
The peak corresponding to this compound in your chromatogram is broad, asymmetric, or shows significant tailing.
Probable Causes:
-
Column Overload: Injecting too high a concentration of the standard can lead to peak distortion.
-
Secondary Interactions: Interactions between the analyte and the stationary phase (other than the primary reversed-phase interaction) can cause tailing. This can be due to acidic silanol groups on the silica-based column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group in this compound, influencing its retention and peak shape.
-
Column Degradation: The performance of the HPLC column can deteriorate over time, leading to poor peak shapes.
Step-by-Step Troubleshooting Protocol:
-
Reduce Injection Concentration: Dilute your sample and inject a smaller amount onto the column.
-
Modify Mobile Phase:
-
Add an Acidic Modifier: Incorporating a small amount of an acid, such as 0.1% formic acid, into the mobile phase can suppress the ionization of residual silanol groups on the column and the carboxylic acid on the analyte, often leading to improved peak shape.[7]
-
-
Check Column Health:
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.
-
Reverse Flush: If the manufacturer's instructions permit, reverse the direction of flow and flush the column.
-
Replace the Column: If the peak shape does not improve after cleaning, the column may be at the end of its lifespan and require replacement.
-
-
Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
Issue 3: Suspected Degradation of the Analytical Standard
You suspect that your this compound standard has degraded, potentially due to improper storage or handling.
Probable Causes:
-
Thermal Degradation: Exposure to high temperatures can cause decomposition.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.[1]
-
Oxidative Degradation: Contact with strong oxidizing agents can degrade the molecule.[1]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis.[1]
Step-by-Step Verification and Mitigation:
-
Forced Degradation Study (Stress Testing): To confirm susceptibility to degradation, you can perform a forced degradation study on a small amount of the standard.[1] This involves exposing the standard to harsh conditions and analyzing the resulting solution by LC-MS to identify degradation products.[1]
-
Acid/Base Hydrolysis: Treat the standard with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[1]
-
Oxidation: Treat the standard with a dilute solution of hydrogen peroxide (e.g., 3%).[1]
-
Thermal Stress: Heat a solid sample of the standard (e.g., at 80°C).[1]
-
Photostability: Expose a solution of the standard to UV light.[1]
-
-
LC-MS Analysis: Analyze the stressed samples alongside an unstressed control using a validated, stability-indicating LC-MS method.[1] The appearance of new peaks in the chromatograms of the stressed samples confirms degradation.
-
Preventative Measures:
-
Storage: Always store the standard at the recommended temperature (typically 2-8°C) in a tightly sealed, light-resistant container.[4][5]
-
Handling: Prepare solutions fresh whenever possible. If stock solutions need to be stored, aliquot them into smaller vials to minimize freeze-thaw cycles and store them at -20°C for short-term use.[9] Allow solutions to equilibrate to room temperature before use to avoid condensation.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
For long-term stability, this compound analytical standards should be stored at 2-8°C.[4] It is also crucial to protect the standard from light and moisture.[1][2] Store in the original, tightly sealed vial.[2][6]
Q2: What is the best solvent for dissolving this compound?
This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9] For analytical purposes like HPLC or LC-MS, methanol or acetonitrile are commonly used.[7]
Q3: How can I confirm the identity of my this compound standard?
The most definitive method for identity confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] By comparing the mass spectrum of your standard to a reference spectrum or theoretical mass, you can confirm its identity. High-resolution mass spectrometry can provide further confidence by determining the elemental composition.
Q4: My Certificate of Analysis (CoA) for jasmonic acid shows a purity of ≥90% by GC. Is this typical?
Yes, for some jasmonate standards, a purity of ≥90% as determined by Gas Chromatography (GC) is a standard specification.[4] It's important to refer to the specific CoA for your batch to understand the purity and the analytical method used for its determination.
Q5: Can I use an internal standard for the quantification of this compound?
Yes, using an internal standard is highly recommended to improve the accuracy and precision of quantification, especially in complex matrices.[8][10] An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., deuterated). If that is not available, a structurally similar compound that is not present in the sample can be used.[10]
Q6: What are some common degradation products of jasmonates?
Jasmonates can undergo various reactions, including isomerization and degradation. While specific degradation products for this compound are not extensively documented in readily available literature, general degradation pathways for jasmonic acid can involve oxidation or reactions at the double bond.[1]
Section 3: Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the purity assessment of this compound. Optimization may be required for your specific instrument and column.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable percentage of B, then ramp up to elute the analyte. A good starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50-100 µg/mL).
-
-
Analysis:
-
Inject the prepared sample.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Table 1: Summary of Key Quality Control Parameters
| Parameter | Recommended Specification/Condition | Analytical Technique |
| Purity | ≥90% (or as specified on CoA) | HPLC-UV, LC-MS |
| Identity | Conforms to reference spectrum/mass | LC-MS, NMR |
| Storage | 2-8°C, protected from light | - |
| Retest/Expiry Date | As stated on the CoA | - |
Section 4: Visual Workflows
Diagram 1: Troubleshooting Workflow for Inconsistent HPLC Purity Results
Sources
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- 3. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-茉莉酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. (-)-Methyl jasmonate | C13H20O3 | CID 5281929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of jasmonic acid in Lemna minor (L.) by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:140447-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Jasmonate Bioactivity: Confirming the Biological Inactivity of 11-Hydroxyjasmonic Acid
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of signaling molecules is paramount. This guide provides an in-depth technical comparison of jasmonate compounds, with a focus on elucidating the biological inactivity of 11-hydroxyjasmonic acid (11-OH-JA). We will delve into the molecular mechanisms of jasmonate signaling and present experimental frameworks to validate the bioactivity of various jasmonate derivatives.
The Central Role of the COI1-JAZ Co-receptor in Jasmonate Signaling
Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1][2][3] The bioactivity of jasmonates is primarily mediated through their perception by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][5][6] The most bioactive form of jasmonate is the isoleucine conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][7][8]
The binding of JA-Ile to COI1 facilitates the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[4][9] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.[5][9] Therefore, the ability of a jasmonate derivative to promote the COI1-JAZ interaction is a direct measure of its biological activity.
Hydroxylation: A Key Mechanism for Jasmonate Inactivation
The plant meticulously regulates jasmonate signaling by controlling the levels of bioactive JA-Ile. One of the primary mechanisms for attenuating the jasmonate signal is through the catabolism and deactivation of the hormone.[8] Hydroxylation of jasmonic acid is a key inactivation pathway.[10][11] This modification, catalyzed by enzymes known as JASMONATE-INDUCED OXYGENASES (JOXs), leads to the formation of hydroxylated jasmonates, such as this compound (11-OH-JA) and 12-hydroxyjasmonic acid (12-OH-JA).[11][12][13] These hydroxylated forms are considered to be inactive or significantly less active than JA-Ile.[14][11][15]
Recent comprehensive investigations have confirmed that 11-OH-JA is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana.[12][13] Crucially, these studies have demonstrated that 11-OH-JA exhibits no binding affinity for the COI1-JAZ co-receptor, definitively establishing it as a biologically inactive product of JA metabolism.[12][13]
Experimental Framework for Comparing Jasmonate Bioactivity
To empirically validate the biological inactivity of this compound, a series of comparative bioassays can be employed. These assays are designed to assess the ability of different jasmonate compounds to elicit hallmark jasmonate responses.
Comparative Compounds:
-
Positive Control (Active): Jasmonic Acid (JA) and Jasmonoyl-isoleucine (JA-Ile)
-
Test Compound: this compound (11-OH-JA)
-
Negative Control: Mock treatment (e.g., buffer or solvent used to dissolve the compounds)
Key Experimental Protocols:
1. Root Growth Inhibition Assay:
This classic bioassay leverages the inhibitory effect of active jasmonates on plant root growth.
-
Principle: Active jasmonates inhibit primary root elongation in seedlings. This response is dependent on the COI1-JAZ signaling pathway.
-
Methodology:
-
Sterilize and germinate Arabidopsis thaliana (Col-0, wild-type) seeds on Murashige and Skoog (MS) agar plates.
-
After 4-5 days, transfer seedlings to fresh MS plates supplemented with a range of concentrations of JA, JA-Ile, and 11-OH-JA (e.g., 0.1, 1, 10, 50 µM). A mock-treated plate should be included as a negative control.
-
Incubate the plates vertically in a growth chamber for 5-7 days.
-
Measure the primary root length of the seedlings.
-
-
Expected Outcome: Seedlings treated with JA and JA-Ile will exhibit a dose-dependent inhibition of root growth compared to the mock control. In contrast, seedlings treated with 11-OH-JA are expected to show root growth comparable to the mock-treated seedlings, confirming its lack of bioactivity.
2. JAZ Repressor Degradation Assay:
This molecular assay directly assesses the ability of a compound to induce the degradation of JAZ proteins.
-
Principle: The binding of a bioactive jasmonate to the COI1-JAZ co-receptor triggers the degradation of JAZ proteins.
-
Methodology:
-
Utilize a transgenic Arabidopsis line expressing a JAZ protein fused to a reporter protein (e.g., JAZ1-GUS or JAZ1-LUC).
-
Treat seedlings of this reporter line with JA, JA-Ile, and 11-OH-JA at a fixed concentration (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Perform a histochemical GUS staining or measure luciferase activity at each time point.
-
-
Expected Outcome: Treatment with JA and JA-Ile will lead to a rapid decrease in GUS staining or luciferase activity, indicating the degradation of the JAZ-reporter fusion protein. Treatment with 11-OH-JA should not result in a significant change in reporter signal compared to the mock control.
3. Gene Expression Analysis of Jasmonate-Responsive Genes:
This assay measures the transcriptional response to jasmonate treatment.
-
Principle: Active jasmonates induce the expression of a suite of downstream genes, such as VSP2 (VEGETATIVE STORAGE PROTEIN 2) and PDF1.2 (PLANT DEFENSIN 1.2).
-
Methodology:
-
Treat Arabidopsis seedlings with JA, JA-Ile, and 11-OH-JA (e.g., 50 µM) for a specific duration (e.g., 6 hours).
-
Extract total RNA from the seedlings.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of VSP2 and PDF1.2, using a housekeeping gene (e.g., ACTIN2) for normalization.
-
-
Expected Outcome: JA and JA-Ile treatments will significantly upregulate the expression of VSP2 and PDF1.2 compared to the mock control. The 11-OH-JA treatment is not expected to induce the expression of these marker genes.
Comparative Data Summary
| Compound | Root Growth Inhibition | JAZ Protein Degradation | Induction of Jasmonate-Responsive Genes | Biological Activity |
| Jasmonic Acid (JA) | Yes | Yes | Yes | Active |
| Jasmonoyl-isoleucine (JA-Ile) | Yes | Yes | Yes | Highly Active |
| This compound (11-OH-JA) | No | No | No | Inactive |
| Mock Control | No | No | No | Inactive |
Visualizing the Molecular Mechanism
The following diagrams illustrate the core concepts of jasmonate signaling and the rationale behind the inactivity of this compound.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Frontiers | Catabolism and Deactivation of the Lipid-Derived Hormone Jasmonoyl-Isoleucine [frontiersin.org]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Comparative Analysis of 11-Hydroxyjasmonic Acid and 12-Hydroxyjasmonic Acid for Researchers and Drug Development Professionals
In the intricate world of plant signaling and defense, the jasmonate family of hormones stands as a cornerstone, orchestrating a vast array of physiological and protective responses. Within this family, hydroxylated derivatives of jasmonic acid (JA) have emerged as critical players, fine-tuning the intensity and duration of the jasmonate signal. This guide provides an in-depth comparative analysis of two prominent isomers: 11-hydroxyjasmonic acid (11-OH-JA) and 12-hydroxyjasmonic acid (12-OH-JA). We will delve into their distinct biosynthetic origins, divergent biological activities, and the experimental methodologies used to elucidate their unique roles, offering valuable insights for researchers in plant science and professionals in drug discovery seeking to harness the nuanced power of these signaling molecules.
Structural Nuances and Biosynthetic Dichotomy: Two Paths from a Common Precursor
At a glance, 11-OH-JA and 12-OH-JA are structurally similar, both being hydroxylated forms of jasmonic acid.[1] However, the seemingly minor difference in the position of the hydroxyl group—on the 11th versus the 12th carbon of the pentenyl side chain—belies a fundamental divergence in their biosynthetic pathways and, consequently, their physiological functions.
12-Hydroxyjasmonic Acid Biosynthesis: The formation of 12-OH-JA is a well-characterized catabolic pathway of JA.[2] This process is a key mechanism for attenuating the jasmonate signal. In Arabidopsis, the amidohydrolases IAR3 and ILL6 can convert the bioactive jasmonoyl-isoleucine (JA-Ile) conjugate to JA, which can then be hydroxylated to 12-OH-JA.[3] This hydroxylation is considered a step in the inactivation of the JA signal.[4]
This compound Biosynthesis: In contrast, recent research has illuminated a distinct and parallel pathway for the synthesis of 11-OH-JA.[2][5] In Arabidopsis thaliana, enzymes known as Jasmonate-induced Oxygenases (JOXs) have been shown to exclusively catalyze the conversion of JA to 11-OH-JA.[2] Notably, a quadruple mutant lacking four JOX genes completely loses the ability to produce 11-OH-JA, while the levels of 12-OH-JA remain unaffected, providing strong evidence for separate biosynthetic routes.[2][5]
This enzymatic specificity underscores a critical concept: the plant cell maintains independent control over the production of these two isomers, hinting at their non-redundant roles.
A Study in Contrasts: Biological Activity and Signaling Pathways
The distinct biosynthetic origins of 11-OH-JA and 12-OH-JA are mirrored in their profoundly different biological activities. While one acts as a key regulator with diverse functions, the other appears to be a terminal catabolite, effectively silencing the jasmonate signal.
12-Hydroxyjasmonic Acid: A Modulator of Jasmonate Responses
12-OH-JA, also known as tuberonic acid, has been shown to possess a range of biological activities, often acting as a modulator of the canonical jasmonate signaling pathway.[6] Its functions can be both dependent and independent of the well-established CORONATINE-INSENSITIVE 1 (COI1)-JASMONATE ZIM-DOMAIN (JAZ) co-receptor complex, which is central to most JA responses.[7][8][9]
COI1-JAZ Independent Signaling: One of the most fascinating aspects of 12-OH-JA is its ability to elicit biological responses without engaging the COI1-JAZ co-receptor. A prime example is its role in the leaf-closing movement of Samanea saman.[10][11][12][13] In this system, 12-O-β-D-glucopyranosyljasmonic acid, a glycoside of 12-OH-JA, acts as a potent leaf-closing factor, a function not replicated by JA or the potent JA-Ile.[11][14] This indicates the existence of a separate signaling pathway that perceives 12-OH-JA and its derivatives.[10]
Tuber Induction: The initial discovery of 12-OH-JA was linked to its ability to induce tuber formation in potato (Solanum tuberosum), earning it the name "tuberonic acid".[6][14] This specialized developmental role further highlights its capacity for specific, targeted biological functions.
Modulation of Gene Expression: While often considered a product of JA inactivation, 12-OH-JA can influence gene expression.[15] However, its effect is often distinct from that of JA. For instance, in wounded tomato leaves, genes induced by methyl jasmonate (MeJA) were less induced or even downregulated by 12-OH-JA.[15] This suggests that the conversion of JA to 12-OH-JA can lead to a qualitative shift in the transcriptional response.
This compound: A Biologically Inactive Shunt Product
In stark contrast to its isomer, 11-OH-JA has been identified as a biologically inactive catabolite.[2][5] Comprehensive investigations have revealed that 11-OH-JA does not exhibit the typical activities associated with jasmonates.
Lack of COI1-JAZ Co-receptor Binding: Crucially, experimental evidence demonstrates that 11-OH-JA has no binding affinity for the COI1-JAZ co-receptor.[2][16] This is a pivotal finding, as this co-receptor is the primary hub for initiating most jasmonate-mediated signaling cascades.[17] The inability to bind this receptor complex strongly supports its role as an inactive compound.
A Primary Inactivation Pathway: The JOX-mediated conversion of JA to 11-OH-JA is now understood to be a primary pathway for inactivating the jasmonate signal.[2] Following wounding, 11-OH-JA is the predominant hydroxylated JA derivative that accumulates in Arabidopsis thaliana.[2][5] This rapid conversion to an inactive form provides a mechanism for a swift and efficient termination of the costly defense signals mediated by JA.[16]
Experimental Approaches: A Guide for the Bench Scientist
The elucidation of the distinct roles of 11-OH-JA and 12-OH-JA has been made possible through a combination of sophisticated analytical techniques and carefully designed bioassays. For researchers aiming to investigate these molecules, the following experimental workflows are crucial.
Quantification and Isomer Separation: UPLC-MS/MS
A significant challenge in studying these isomers is their structural similarity, which can lead to co-elution in standard chromatographic methods.[16] Therefore, a highly sensitive and specific analytical method is required.
Protocol: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Jasmonates are extracted using an appropriate solvent system, often an acidic solution of acetone/water or methanol.
-
Solid-Phase Extraction (SPE): The crude extract is purified and concentrated using a C18 SPE cartridge to remove interfering compounds.
-
Chromatographic Separation: A high-resolution UPLC system equipped with a suitable C18 column is used to separate the isomers. A gradient elution program with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed. Optimization of the gradient is critical to achieve baseline separation of 11-OH-JA and 12-OH-JA.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each isomer are monitored to ensure accurate identification and quantification. The use of stable isotope-labeled internal standards is essential for precise quantification.
Bioactivity Assays: Uncovering Functional Differences
A suite of bioassays is necessary to functionally characterize and compare the activities of 11-OH-JA and 12-OH-JA.
Table 1: Comparative Bioassays for 11-OH-JA and 12-OH-JA
| Bioassay | Experimental Rationale | Expected Outcome for 11-OH-JA | Expected Outcome for 12-OH-JA |
| Root Growth Inhibition | A classic assay for jasmonate activity. | No significant inhibition of root growth.[14] | Weak or no inhibition of root growth.[14] |
| Seed Germination Inhibition | Measures the effect on a key developmental process. | No significant inhibition of seed germination.[14] | Weak or no inhibition of seed germination.[14] |
| Induction of Defense Genes | Quantifies the expression of JA-responsive marker genes (e.g., VSP2, PDF1.2) using RT-qPCR. | No induction of JA-responsive genes.[12] | Can modulate gene expression, but often with a different profile than JA.[15] |
| COI1-JAZ Co-receptor Binding Assay | In vitro assay to measure direct interaction with the receptor complex, often using techniques like pull-down assays or surface plasmon resonance. | No binding to the COI1-JAZ complex.[2] | Can have weak or no direct binding, but its derivatives may interact with other receptors. |
| Leaf Closing Assay (Samanea saman) | A specific assay to test for activity in nyctinastic movements. | Inactive.[12] | Its glycoside is a potent activator of leaf closure.[11] |
| Tuber Induction Assay (Solanum tuberosum) | Measures the ability to induce tuber formation in potato explants. | Inactive. | Induces tuber formation.[6] |
Summary and Future Perspectives
The comparative analysis of this compound and 12-hydroxyjasmonic acid reveals a fascinating case of functional divergence between two closely related isomers. 12-OH-JA acts as a nuanced regulator of jasmonate responses, with activities that can be both dependent and independent of the canonical signaling pathway, and plays roles in specific developmental processes. In contrast, 11-OH-JA serves as a key component of a rapid and efficient signal termination mechanism, functioning as a biologically inactive shunt product.
For researchers and drug development professionals, this understanding is critical. The ability of 12-OH-JA and its derivatives to activate specific pathways without triggering a full-blown jasmonate defense response presents exciting opportunities for the development of targeted agrochemicals or therapeutics. Conversely, the enzymes responsible for the production of 11-OH-JA could be targets for manipulation to prolong or enhance desired jasmonate-mediated effects.
Future research should focus on identifying the specific receptors for 12-OH-JA and its derivatives to fully unravel their unique signaling cascades. Furthermore, exploring the metabolic fate of 11-OH-JA will provide a more complete picture of the jasmonate catabolism network.[16] A deeper understanding of this elegant system of activation and inactivation will undoubtedly pave the way for novel applications in agriculture and medicine.
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Kitaoka, N. (2025). Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates. Bioscience, Biotechnology, and Biochemistry, 89(11), 1531–1538. [Link]
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ResearchGate. (n.d.). The structures of target phytohormones: 12-hydroxyjasmonic acid,... [Link]
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Kitaoka, N. (2025). Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates. Bioscience, Biotechnology, and Biochemistry. [Link]
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Kitaoka, N. (2025). Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates. PubMed. [Link]
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Hossain, M. A., et al. (2017). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. MDPI. [Link]
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Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology, 155(3), 1226–1236. [Link]
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PubChem. (n.d.). 12-hydroxyjasmonic acid. National Center for Biotechnology Information. [Link]
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Yu, X., et al. (2019). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 20(12), 3024. [Link]
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Poudel, A. N., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. ResearchGate. [Link]
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Poudel, A. N., et al. (2025). (3R, 7S)-11-hydroxy-jasmonic acid is a major oxidative shunt product of jasmonate catabolism in Arabidopsis thaliana. bioRxiv. [Link]
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Bosch, M., et al. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant Physiology, 166(1), 396–410. [Link]
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Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. ResearchGate. [Link]
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Nakamura, Y., et al. (2011). 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman. PubMed. [Link]
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Nakamura, Y., et al. (2011). 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman. Plant Physiology. [Link]
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Wurlitzer, J. M., et al. (2021). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. PeerJ, 9, e10873. [Link]
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A Researcher's Guide to Validating JOX Enzymes in 11-Hydroxyjasmonic Acid Formation
This guide provides a comprehensive framework for researchers validating the role of Jasmonate-Induced Oxygenases (JOXs) in the formation of 11-hydroxyjasmonic acid (11-OH-JA). We move beyond simple protocols to explain the scientific rationale behind each experimental choice, offering a self-validating workflow from gene identification to in-planta functional confirmation. This document serves as a comparative guide, positioning the JOX-mediated pathway within the broader context of jasmonate catabolism.
Introduction: The Significance of Jasmonate Inactivation
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived hormones critical for regulating plant defense against herbivores and necrotrophic pathogens, as well as orchestrating developmental processes like root growth and reproduction.[1][2] The most bioactive form, jasmonoyl-isoleucine (JA-Ile), triggers a signaling cascade by binding to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of defense-related gene expression.[3][4]
Like any potent signaling molecule, the JA pathway must be tightly regulated. Unchecked JA signaling can lead to detrimental effects on plant growth, illustrating the classic growth-defense trade-off.[5][6] Consequently, plants have evolved sophisticated catabolic pathways to inactivate JAs and attenuate the signal.[7][8] These inactivation mechanisms include conjugation, decarboxylation, and, most prominently, oxidation.[8]
Hydroxylation is a key oxidative reaction. While the hydroxylation of JA-Ile at the 12th carbon position by cytochrome P450 enzymes (CYP94s) is a well-established inactivation pathway, recent discoveries have highlighted a direct route for JA inactivation.[4][9] This involves the hydroxylation of JA itself, catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent oxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[5][10] These enzymes were initially identified as catalyzing the formation of 12-hydroxyjasmonic acid (12-OH-JA), an inactive metabolite.[5][6] However, emerging evidence points to a significant role for JOX enzymes in also producing another isomer, this compound (11-OH-JA), potentially as a major oxidative shunt product.[11]
This guide details the essential experiments to validate and characterize the function of JOX enzymes in 11-OH-JA formation, providing a comparative analysis against other known JA inactivation pathways.
The Jasmonate Metabolic Network: Biosynthesis and Catabolism
To understand the role of JOX enzymes, one must first appreciate their position within the larger jasmonate metabolic grid. The biosynthesis of JA begins in the chloroplast and is completed in the peroxisome, while its subsequent metabolism and signaling occur across various cellular compartments.[8][12]
Caption: Simplified Jasmonate (JA) metabolic pathway highlighting key catabolic routes.
A Validating Workflow for JOX Enzyme Function
We propose a multi-step, self-validating workflow to rigorously assess the role of a candidate JOX enzyme in 11-OH-JA formation. This process integrates recombinant protein biochemistry with in-planta genetic analysis, providing layers of evidence that are essential for publication in high-impact journals.
Caption: Experimental workflow for validating JOX enzyme function in 11-OH-JA formation.
Step 1: Heterologous Expression and Purification of JOX Enzymes
Causality: To demonstrate that a specific JOX protein directly catalyzes the formation of 11-OH-JA, its activity must be isolated from the thousands of other enzymes present in a plant cell. Heterologous expression in a simple, well-characterized host like Escherichia coli is the most direct way to achieve this.[13][14] E. coli is advantageous due to its rapid growth, low cost, and established protocols for protein expression and purification.[14] For enzymes like JOXs, which do not require complex post-translational modifications, E. coli is an ideal system.[15]
Detailed Protocol: Expression and Purification of His-tagged JOX2
-
Cloning: Amplify the full-length coding sequence of the target JOX gene from cDNA and clone it into an E. coli expression vector (e.g., pET-28a) that incorporates an N-terminal Hexa-Histidine (6xHis) tag. This tag is crucial for subsequent purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.
-
Scale-Up & Induction: The next day, inoculate 1 L of LB medium with the starter culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-18 hours at 20°C with shaking. Rationale: Lower temperature induction slows protein synthesis, often leading to better protein folding and higher yields of soluble protein.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Sonicate the suspension on ice to lyse the cells.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble His-tagged JOX protein.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Load the clarified supernatant onto the column.
-
Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged JOX protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE. A successful purification will show a single, prominent band at the expected molecular weight.[16]
Step 2: In Vitro Enzymatic Assay
Causality: This is the pivotal experiment to prove direct enzymatic function. By providing the purified JOX enzyme with its putative substrate (JA) and necessary co-factors in a controlled test tube environment, we can determine if it produces the expected product (11-OH-JA).[17][18] The inclusion of specific co-factors is critical; JOX enzymes are 2-oxoglutarate/Fe(II)-dependent oxygenases and thus require 2-oxoglutarate, Fe(II) (as FeSO₄), and a reducing agent like ascorbate for activity.[5]
Detailed Protocol: JOX Activity Assay
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM MOPS buffer (pH 7.0)
-
4 mM 2-oxoglutarate
-
2 mM L-Ascorbic acid
-
0.4 mM FeSO₄
-
100 µM Jasmonic Acid (substrate)
-
5 µg of purified recombinant JOX enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.
-
Control Reactions (Self-Validation): Prepare three essential negative controls:
-
No Enzyme Control: The complete reaction mixture minus the JOX enzyme.
-
No Substrate Control: The complete reaction mixture with JA replaced by solvent (e.g., ethanol).
-
Heat-Inactivated Control: Use JOX enzyme that has been boiled for 10 minutes prior to addition.
-
Rationale: These controls ensure that product formation is dependent on a functional, active enzyme and the presence of the specific substrate, ruling out spontaneous degradation or contamination.
-
-
Reaction Quenching & Extraction: Stop the reaction by adding 10 µL of 10% formic acid. Add 100 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 13,000 x g for 5 minutes.
-
Sample Preparation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in 50 µL of 50% methanol for LC-MS/MS analysis.
Step 3: Product Identification by UPLC-MS/MS
Causality: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive analytical technique for identifying and quantifying low-abundance phytohormones.[19][20] Its high sensitivity and specificity allow for the unambiguous detection of 11-OH-JA in the complex mixture of an enzyme assay. The method relies on separating compounds by liquid chromatography and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[21][22]
Protocol: UPLC-MS/MS Analysis
-
Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-product ion transitions for JA and its hydroxylated forms.
Table 1: Comparative MRM Transitions for Jasmonate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Jasmonic Acid (JA) | 209.1 | 59.0 | The carboxylate group is a characteristic fragment. |
| 11-OH-JA / 12-OH-JA | 225.1 | 59.0 | Both isomers have the same mass and primary fragment. Chromatographic separation is essential for differentiation. |
Note: The retention times for 11-OH-JA and 12-OH-JA will differ based on the specific chromatography conditions, allowing for their distinction.
Step 4: In Vivo Validation with Arabidopsis Mutants
Causality: While in vitro assays prove biochemical capability, in vivo analysis confirms biological relevance.[23][24] By analyzing plants with non-functional JOX genes (knockout mutants), we can observe the metabolic consequences of their absence. A quadruple mutant (joxQ) lacking the four major JOX enzymes in Arabidopsis is an invaluable tool.[5][6] If JOX enzymes are responsible for 11-OH-JA production, the joxQ mutant should show a significant reduction or complete absence of this metabolite, coupled with an over-accumulation of the JA substrate, especially after a stimulus like wounding that triggers JA biosynthesis.[5][25]
Protocol: Metabolite Profiling of Wild-Type vs. joxQ Mutant
-
Plant Growth: Grow Arabidopsis thaliana wild-type (Col-0) and joxQ mutant plants under identical short-day conditions for 4-5 weeks.
-
Wounding Treatment: Mechanically wound the leaves of half of the plants from each genotype with a hemostat. Use the other half as unwounded controls.
-
Sample Harvest: Harvest leaf tissue 1 hour post-wounding. Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
Extraction: Homogenize ~100 mg of frozen tissue and extract the phytohormones using an 80% methanol solution containing deuterated internal standards (e.g., D₆-JA).
-
Purification: Use solid-phase extraction (SPE) to purify the jasmonate fraction from the crude extract.[19]
-
Analysis: Analyze the purified samples using the UPLC-MS/MS method described in Step 3 to quantify the absolute levels of JA, 11-OH-JA, and 12-OH-JA.
Table 2: Expected Quantitative Results from In Vivo Analysis (Hypothetical Data)
| Genotype | Treatment | JA (pmol/g FW) | 11-OH-JA (pmol/g FW) | 12-OH-JA (pmol/g FW) |
| Wild-Type | Control | 50 ± 10 | 15 ± 5 | 100 ± 20 |
| Wild-Type | Wounded | 1500 ± 200 | 2000 ± 300 | 800 ± 150 |
| joxQ Mutant | Control | 250 ± 40 | < 5 (Below LOQ) | 20 ± 8 |
| joxQ Mutant | Wounded | 8500 ± 900 | < 5 (Below LOQ) | 50 ± 15 |
LOQ: Limit of Quantification. The expected data shows that in the absence of JOX enzymes, the substrate (JA) hyper-accumulates while the products (11-OH-JA and 12-OH-JA) are drastically reduced, confirming the in-planta role of the JOX family.[5][11]
Comparative Analysis: JOX vs. CYP94 Inactivation Pathways
Plants utilize multiple enzymatic pathways to fine-tune jasmonate signaling. The JOX pathway represents a direct "off-switch" for JA itself, whereas the CYP94 pathway targets the already activated hormone, JA-Ile. Understanding their distinct roles is crucial for a complete picture of JA homeostasis.[4][26]
Table 3: Comparison of Major Jasmonate Hydroxylation Pathways
| Feature | JOX Enzyme Pathway | CYP94 Enzyme Pathway |
| Enzyme Class | 2-oxoglutarate/Fe(II)-dependent oxygenase[5] | Cytochrome P450 monooxygenase[4] |
| Primary Substrate | Jasmonic Acid (JA)[5][6] | Jasmonoyl-isoleucine (JA-Ile)[4][26] |
| Primary Product(s) | 11-OH-JA and 12-OH-JA[5][11] | 12-OH-JA-Ile (and subsequently 12-COOH-JA-Ile)[4] |
| Cellular Location | Cytosol[8] | Endoplasmic Reticulum[8] |
| Biological Role | Attenuation of the precursor pool; prevents excessive activation of the JA pathway.[5][10] | Inactivation of the bioactive hormone to terminate the signal response.[4] |
Expert Insight: The existence of these two parallel pathways suggests a sophisticated, two-tiered regulatory system. The JOX pathway acts as a "gatekeeper," controlling the amount of JA available for conversion into the active hormone JA-Ile. This provides a basal level of control. The CYP94 pathway, in contrast, acts as a "terminator," rapidly inactivating the JA-Ile signal once the defense response has been mounted. This dual mechanism allows the plant to precisely modulate the amplitude and duration of its defense signaling, thereby conserving resources and minimizing fitness costs.
Conclusion
The validation of JOX enzymes in this compound formation requires a rigorous, multi-faceted approach. The evidence gathered from in vitro enzymatic assays using purified recombinant proteins provides definitive proof of catalytic function. This biochemical data, when corroborated by in vivo metabolite profiling of genetic mutants, builds an undeniable case for the enzyme's physiological role. By comparing the JOX-mediated hydroxylation of JA to the CYP94-mediated hydroxylation of JA-Ile, we gain a deeper appreciation for the intricate control mechanisms plants employ to balance growth with defense. This guide provides the experimental logic and foundational protocols necessary for researchers to confidently investigate and contribute to this evolving field of plant hormone biology.
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Title: Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid Source: PubMed Central URL: [Link]
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A Comparative Guide to the Cross-talk Between 11-Hydroxyjasmonic Acid and Other Phytohormone Pathways
Introduction: Beyond the Bioactive Form - Situating 11-Hydroxyjasmonic Acid in the Phytohormone Network
For decades, the study of jasmonates has centered on jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), as the primary drivers of plant defense and developmental processes. However, the intricate regulation of phytohormone signaling is not solely governed by the presence of active compounds but also by their catabolism and the subsequent deactivation pathways. This guide focuses on a specific catabolite, this compound (11-OH-JA), and explores its role within the broader context of phytohormone cross-talk. While current research points to 11-OH-JA as a biologically inactive shunt product of JA metabolism, its formation is a critical component of jasmonate homeostasis. By influencing the availability of active JA, the pathway leading to 11-OH-JA indirectly modulates the intricate web of interactions between jasmonates and other key phytohormones, including auxins, gibberellins (GAs), abscisic acid (ABA), salicylic acid (SA), and ethylene (ET).
This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of these hormonal cross-talks. We will delve into the known molecular mechanisms of interaction, supported by experimental data, and provide detailed protocols for investigating these complex signaling networks. The central hypothesis of this guide is that while 11-OH-JA itself is not an active signaling molecule, the metabolic flux towards its synthesis is a crucial regulatory node that dictates the intensity and outcome of JA's dialogue with other hormonal pathways.
The Central Hub: The JAZ-MYC2 Signaling Module
At the heart of jasmonate signaling and its cross-talk with other phytohormones lies the coreceptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In the absence of bioactive JA-Ile, JAZ proteins bind to and repress various transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor. The binding of JA-Ile to COI1 triggers the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. This relieves the repression of MYC2 and other transcription factors, allowing them to regulate the expression of a vast array of JA-responsive genes.[1][2] The modulation of this central JAZ-MYC2 module is a key mechanism through which other phytohormone pathways intersect with JA signaling, leading to either synergistic or antagonistic outcomes.[3][4][5]
Visualizing the Jasmonate Signaling Pathway
Caption: Overview of JA cross-talk with other phytohormones.
Conclusion and Future Perspectives
The study of this compound and its role in phytohormone cross-talk highlights a crucial aspect of signaling regulation: the importance of metabolic inactivation. While 11-OH-JA itself does not appear to be an active signaling molecule, its formation is integral to controlling the levels of bioactive jasmonates. This, in turn, has profound implications for the plant's ability to fine-tune its response to a multitude of developmental and environmental cues through the intricate network of hormonal cross-talk.
Future research should focus on several key areas:
-
Quantifying the flux: Developing methods to accurately measure the metabolic flux through the 11-hydroxylation pathway under different conditions will be essential to understand its regulatory significance.
-
Genetic manipulation: The use of mutants with altered 11-OH-JA levels will provide powerful tools to dissect the specific consequences of this metabolic pathway on the cross-talk with other hormones.
-
Cell-type specific analysis: Investigating the spatial and temporal dynamics of 11-OH-JA formation at the cellular level will provide a more nuanced understanding of its role in specific developmental and defense responses.
By embracing the complexity of phytohormone metabolism, including the formation of so-called "inactive" catabolites, we can gain a more complete picture of the sophisticated signaling networks that govern plant life.
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[2]Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(6), 2955. [Link]
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[11]Primer Pairs Used for qRT-PCR Analysis. (URL not available)
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[12]Plate assay for quantification of Root System Architecture of Arabidopsis seedlings. protocols.io. [Link]
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[14]Salicylic Acid and Jasmonic Acid Pathways are Activated in Spatially Different Domains Around the Infection Site During Effector-Triggered Immunity in Arabidopsis thaliana. Plant and Cell Physiology, 56(7), 1439-1450. [Link]
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[15]The cross-talks between different signaling pathways of the jasmonic... (URL not available)
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[19]Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 21(4), 1446. [Link]
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[20]Jasmonates act with salicylic acid to confer basal thermotolerance in Arabidopsis thaliana. The Plant Journal, 58(4), 620-635. [Link]
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[21]Transcriptome Analysis Reveals Genes Responsive to Three Low-Temperature Treatments in Arabidopsis thaliana. International Journal of Molecular Sciences, 22(11), 5897. [Link]
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[23]List of primers used in qRT-PCR. (URL not available)
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[24]Root and shoot jasmonic acid applications differentially affect leaf chemistry and herbivore growth. Journal of Chemical Ecology, 33(9), 1731-1742. [Link]
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[25]Salicylic acid and jasmonic acid in plant immunity. Horticulture Research, 9, uhac073. [Link]
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[29]Therapeutic Potential of Jasmonic Acid and Its Derivatives. International Journal of Molecular Sciences, 22(16), 8871. [Link]
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[35]Salicylic acid receptors activate jasmonic acid signalling through a non-canonical pathway to promote effector-triggered immunity. Nature Communications, 7, 13099. [Link]
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[36]Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress. International Journal of Molecular Sciences, 21(4), 1446. [Link]
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[37]Arabidopsis thaliana class-II TGA transcription factors are essential activators of jasmonic acid/ethylene-induced defense. (URL not available)
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[38]Auxin Controls Arabidopsis Adventitious Root Initiation by Regulating Jasmonic Acid Homeostasis. The Plant Cell, 24(6), 2535-2550. [Link]
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[39]Arabidopsis root response to JA-Trp. A, Growth on MS medium without... (URL not available)
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[40]Influence of jasmonic acid on endogenous gibberellin and abscisic acid in salt-stressed chard plant. Acta Biologica Hungarica, 58(1), 61-71. [Link]
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[41]Jasmonic Acid and Ethylene Participate in the Gibberellin-Induced Ovule Programmed Cell Death Process in Seedless Pear '1913' (Pyrus hybrid). International Journal of Molecular Sciences, 23(19), 11409. [Link]
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[42]A small molecule antagonizes jasmonic acid perception and auxin responses in vascular and nonvascular plants. (URL not available)
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[43]Jasmonate-mediated gibberellin catabolism constrains growth during herbivore attack in rice. The Plant Cell, 35(11), 4349-4366. [Link]
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[45]Jasmonic acid and salicylic acid activate a common defense system in rice. The Plant Cell, 19(6), 2017-2029. [Link]
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[46]Gibberellic Acid and Jasmonic Acid Improve Salt Tolerance in Summer Squash by Modulating Some Physiological Parameters Symptomatic for Oxidative Stress and Mineral Nutrition. Plants, 10(11), 2419. [Link]
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Comparative Metabolomic Profiling of Jasmonates in Plant Mutants: A Guide for Researchers
This guide provides a comprehensive framework for the comparative metabolomic profiling of jasmonates (JAs) in key Arabidopsis thaliana mutants. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the experimental choices, methodologies, and data interpretation necessary for robust scientific inquiry. By focusing on the causality behind experimental design, this guide aims to equip researchers with the expertise to conduct self-validating studies that yield trustworthy and authoritative results.
The Jasmonate Signaling Pathway: A Conceptual Framework
Jasmonates are a class of lipid-derived phytohormones that are critical regulators of plant growth, development, and immunity.[1] They orchestrate complex signaling cascades that mediate responses to a wide array of biotic and abiotic stresses, including herbivory and pathogen attack.[2] Understanding the biosynthesis and perception of these molecules is fundamental to harnessing their potential in agriculture and medicine.
The jasmonate signaling pathway is a well-characterized network that provides an excellent model for studying hormone biology. The biosynthesis of the active form, jasmonoyl-isoleucine (JA-Ile), and its subsequent perception are controlled by a series of key enzymes and regulatory proteins.[3] To dissect this pathway, researchers utilize mutants with defects in specific genes. This guide focuses on three such mutants, each with a distinct impairment in the JA signaling cascade:
-
aos (allene oxide synthase): This mutant is deficient in a critical early step of JA biosynthesis. Allene oxide synthase catalyzes the dehydration of a hydroperoxide to an unstable allene oxide, a committed step in the formation of all biologically active jasmonates.[4]
-
jar1 (jasmonate resistant 1): This mutant is defective in the enzyme that conjugates jasmonic acid to the amino acid isoleucine to form the bioactive hormone JA-Ile.[5][6] This conjugation is crucial for the activation of downstream signaling.[7]
-
coi1 (coronatine insensitive 1): This mutant lacks a functional F-box protein that serves as a key component of the JA receptor.[8][9] The COI1 protein is essential for the perception of JA-Ile and the subsequent degradation of JAZ repressor proteins, which allows for the expression of JA-responsive genes.[3][10]
The interplay of these components is illustrated in the following signaling pathway diagram:
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A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Jasmonates
For researchers, scientists, and drug development professionals navigating the complexities of plant signaling, understanding the nuanced roles of phytohormone metabolites is paramount. Jasmonates (JAs), a class of lipid-derived hormones, are central regulators of plant defense and development.[1] While jasmonoyl-L-isoleucine (JA-Ile) is widely recognized as the primary bioactive form, its metabolic derivatives, particularly hydroxylated jasmonates, are emerging as critical modulators of the signaling network.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of key hydroxylated jasmonates. Moving beyond a simple list of facts, we will explore the causal links between chemical structure, receptor binding, and physiological outcomes, supported by experimental data and detailed protocols to empower your research.
The Benchmark for Bioactivity: The Canonical Jasmonate Signaling Pathway
To understand the activity of any jasmonate derivative, one must first grasp the core signaling mechanism it aims to influence. The canonical pathway operates on a sophisticated de-repression model, initiated by the perception of JA-Ile.
-
In the resting state (low JA-Ile): JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors. They bind to and inhibit transcription factors, such as MYC2, that are essential for activating JA-responsive genes.[2][3]
-
Upon stress (high JA-Ile): JA-Ile accumulates and functions as a "molecular glue." It facilitates the formation of a ternary complex between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[2][4]
-
Signal Activation: This binding event targets the JAZ protein for polyubiquitination and subsequent degradation by the 26S proteasome.[3][5] The degradation of the JAZ repressor liberates the transcription factor (e.g., MYC2) to activate the expression of a wide array of defense and developmental genes.[2]
The binding affinity of a given jasmonate for the COI1-JAZ co-receptor complex is therefore the primary determinant of its bioactivity. This interaction is highly specific; for instance, jasmonic acid itself does not promote the COI1-JAZ interaction and is thus considered inactive.[4][5]
Caption: The canonical jasmonate signaling pathway via COI1-JAZ de-repression.
Hydroxylation: A Critical Metabolic Switch
Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary metabolic fate for jasmonates. This modification was long considered a straightforward inactivation or catabolic step, attenuating the hormonal signal.[6] However, recent evidence reveals a more complex reality where hydroxylation can fine-tune, rather than simply terminate, the jasmonate response. The position of hydroxylation on the pentenyl side chain is critical, with C-11 and C-12 being the most common sites.
Caption: Key metabolic conversions of jasmonic acid, including hydroxylation.
Comparative Analysis of Hydroxylated Jasmonate Activity
The biological impact of a hydroxylated jasmonate is a direct function of its structure. While subtle, the addition of a hydroxyl group can dramatically alter a molecule's ability to fit into the COI1 binding pocket and stabilize the co-receptor complex.
| Compound | Key Structural Feature | COI1-JAZ Binding Affinity | Bioactivity (Root Growth Inhibition) | Bioactivity (Defense Gene Induction) | Primary Function |
| JA-Ile | Isoleucine conjugate | High (e.g., Kd for COI1-JAZ1 is ~48 nM)[1][7] | Strong Inhibition[8][9] | Broad & Strong Induction[3][10] | Primary active hormone |
| 12-OH-JA-Ile | -OH at C-12 of JA-Ile | High, comparable to JA-Ile[11][12] | Active, but may be weaker than JA-Ile[13] | Active, but selective; induces a subset of JA-responsive genes[11] | Signal modulation and attenuation |
| 12-OH-JA | -OH at C-12 of JA | Not Active[14] | Inactive[14] | Low to none; can down-regulate some JAME-induced genes[14] | Inactivation/catabolic intermediate |
| 11-OH-JA | -OH at C-11 of JA | Not Active | Inactive | Inactive | Inactivation/catabolic shunt product |
In-Depth Analysis:
-
12-hydroxy-jasmonoyl-isoleucine (12-OH-JA-Ile): The Signal Modulator. Contrary to the long-held view of hydroxylation as purely an inactivation step, compelling evidence shows that the naturally occurring stereoisomer, (3R,7S)-12-OH-JA-Ile, binds to the COI1-JAZ9 co-receptor with an efficacy comparable to that of JA-Ile itself.[11][12] Despite this strong binding, its downstream effects are distinct. It induces only a subset of JA-responsive genes.[11] A key insight into this differential activity is that 12-OH-JA-Ile fails to induce the expression of JAZ8 and JAZ10, which are part of a negative feedback loop that attenuates the primary JA-Ile signal.[11] This suggests a functional divergence: while JA-Ile provides a strong, acute response that is rapidly feedback-inhibited, 12-OH-JA-Ile may provide a weaker but more sustained signal for a specific subset of defense pathways.[11][13]
-
12-hydroxy-jasmonic acid (12-OH-JA): The Inactive Precursor. The unconjugated form, 12-OH-JA, is considered biologically inactive.[14] In bioassays such as seed germination and root growth inhibition, it shows no activity.[14] Furthermore, gene expression studies have shown that while methyl jasmonate (JAME) strongly induces wound-response genes, 12-OH-JA either induces them to a much lesser extent or can even down-regulate them.[14] This underscores the critical importance of the isoleucine conjugate for receptor binding and signal transduction.
-
11-hydroxy-jasmonic acid (11-OH-JA): A Catabolic Sink. Recent studies have identified 11-OH-JA as a major, biologically inactive shunt product of JA catabolism. It exhibits no binding affinity for the COI1-JAZ co-receptor. Its formation, catalyzed by JASMONATE-INDUCED OXYGENASES (JOXs), represents a definitive inactivation pathway that operates in parallel to 12-hydroxylation, providing a layered mechanism for terminating the jasmonate signal.
Experimental Methodologies for SAR Determination
To rigorously define the SAR of novel or known jasmonate derivatives, a multi-faceted experimental approach is essential. The following protocols provide a validated framework for assessing bioactivity from the whole-organism level down to specific molecular interactions.
Caption: A logical workflow for the structure-activity relationship (SAR) analysis.
Protocol 1: Jasmonate Root Growth Inhibition Assay
This bioassay provides a robust and quantifiable measure of overall jasmonate bioactivity, as JA signaling is a potent inhibitor of primary root growth.[8][15]
Causality: This assay is based on the principle that active jasmonates, upon perception by the COI1-JAZ system in root cells, trigger a signaling cascade that leads to the cessation of cell division and elongation in the root apical meristem.[16] The degree of inhibition is directly proportional to the bioactivity of the compound.
Step-by-Step Methodology:
-
Preparation of Media: Prepare Murashige and Skoog (MS) agar medium in square Petri dishes. Once the medium has cooled but not yet solidified, add the test compounds (e.g., JA-Ile, 12-OH-JA-Ile, 12-OH-JA) and a vehicle control (e.g., ethanol) to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM).
-
Sterilization and Stratification: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using 70% ethanol followed by a bleach solution, with sterile water rinses. Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days (stratification) to synchronize germination.
-
Plating and Growth: Pipette individual seeds in a line onto the surface of the prepared MS plates, approximately 1 cm from the top. Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark).
-
Measurement and Analysis: After a set period (e.g., 5-7 days), scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-hypocotyl junction to the root tip.
-
Data Interpretation: For each compound, calculate the root length relative to the vehicle control. Plot the relative root growth against the log of the compound concentration to determine the half-maximal effective concentration (EC50). A lower EC50 value indicates higher bioactivity.[17]
Protocol 2: Quantitative RT-PCR for Defense Gene Expression
This method directly assesses the ability of a hydroxylated jasmonate to activate the transcription of downstream target genes, providing a molecular measure of its signaling activity.
Causality: Active jasmonates lead to the de-repression of transcription factors that bind to the promoters of specific defense genes. The abundance of the resulting mRNA transcripts, measured by qRT-PCR, serves as a direct proxy for the activation of the signaling pathway. We select marker genes from different branches of the JA pathway: VSP2 (a MYC2-regulated gene) and PDF1.2 (a gene regulated by both JA and ethylene signaling).[3][18]
Step-by-Step Methodology:
-
Plant Treatment: Grow Arabidopsis seedlings in liquid MS medium or on agar plates for 10-14 days. Apply the test compounds (e.g., 50 µM MeJA as a positive control, 50 µM 12-OH-JA-Ile) or a vehicle control to the medium. Harvest whole seedlings at specific time points (e.g., 1, 6, and 24 hours) and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a Trizol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Prepare the PCR reaction mix containing cDNA template, gene-specific primers for your target genes (VSP2, PDF1.2) and a reference gene (e.g., ACTIN2), and a SYBR Green-based master mix.
-
Data Analysis: Run the reaction on a real-time PCR cycler. Determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.[19]
Protocol 3: In Vitro Competitive Receptor-Binding Assay
This biochemical assay directly measures the ability of a hydroxylated jasmonate to promote the formation of the COI1-JAZ co-receptor complex, which is the direct molecular action for bioactivity.
Causality: This assay reconstitutes the key components of jasmonate perception in a test tube. A labeled, high-affinity ligand (like coronatine or radiolabeled JA-Ile) is used to detect the formation of the COI1-JAZ complex. An unlabeled test compound's ability to compete with the labeled ligand for binding is a direct measure of its own binding affinity.[1][7]
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify recombinant COI1 (often as a complex with ASK1) and a specific JAZ protein (e.g., JAZ1 or JAZ9) containing affinity tags (e.g., His-tag, GST-tag) using an E. coli or insect cell expression system.[1][2]
-
Assay Setup: In a microtiter plate or microcentrifuge tubes, combine a fixed amount of purified COI1 and JAZ proteins in a suitable binding buffer.
-
Competition: Add a fixed, low concentration of a high-affinity radiolabeled ligand (e.g., [3H]coronatine). To parallel wells, add increasing concentrations of the unlabeled competitor compound (e.g., JA-Ile, 12-OH-JA-Ile).
-
Incubation and Separation: Incubate the reactions to allow binding to reach equilibrium. Separate the protein-bound radioligand from the free radioligand. This can be achieved by various methods, such as pulling down the tagged protein complex with affinity beads (e.g., Ni-NTA beads for His-tagged JAZ) and washing away the unbound ligand.[20][21]
-
Quantification and Analysis: Quantify the amount of bound radioligand using scintillation counting. Plot the percentage of bound radioligand against the log of the competitor concentration. Fit the data to a competition binding curve to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand). From this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound. A lower Ki signifies a higher binding affinity.[7][22]
Conclusion and Future Perspectives
The structure-activity relationship of hydroxylated jasmonates is far more intricate than a simple on/off switch for signaling. While hydroxylation of jasmonic acid itself at C-11 or C-12 is a clear inactivation step, the hydroxylation of the active hormone JA-Ile at C-12 produces a metabolite, 12-OH-JA-Ile, with a distinct signaling signature. It retains high-affinity binding to the COI1-JAZ co-receptor but activates only a subset of downstream responses, potentially by circumventing key negative feedback loops.[11]
This paradigm shift opens new avenues for research and application. For drug development professionals, understanding how subtle structural modifications can create biased agonists—ligands that stabilize a receptor in a conformation that favors a specific downstream pathway—is a concept ripe for exploration in agrochemical development. Synthesizing novel hydroxylated derivatives could lead to compounds that selectively activate plant defense pathways against specific pathogens or pests while minimizing the negative impact on growth that often accompanies broad jasmonate activation. For researchers, the challenge now lies in mapping the full spectrum of COI1-JAZ-ligand interactions and elucidating the precise physiological roles of these modulated signals in the complex life of a plant.
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Saito, H., et al. (2023). (3R,7S)‐12‐Hydroxy‐jasmonoyl‐l‐isoleucine is the genuine bioactive stereoisomer of a jasmonate metabolite in Arabidopsis thaliana. ResearchGate. Available at: [Link]
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Poudel, A. N., et al. (2022). Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana. Frontiers in Plant Science, 13. Available at: [Link]
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Poudel, A. N., et al. (2019). 12-Hydroxy-jasmonoyl-L-isoleucine is an active jasmonate that signals through CORONATINE INSENSITIVE 1 and contributes to the wound response in Arabidopsis. ResearchGate. Available at: [Link]
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Lewkowski, J., et al. (2019). The EC50 values of growth inhibition of root following exposure to tested compounds. ResearchGate. Available at: [Link]
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Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. Available at: [Link]
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Lanam, V., et al. (2019). Characterization of Jasmonoyl-Isoleucine (JA-Ile) Hormonal Catabolic Pathways in Rice upon Wounding and Salt Stress. International Journal of Molecular Sciences, 20(12), 3049. Available at: [Link]
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Naka, A., et al. (2013). Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis. Plant and Cell Physiology, 54(1), 144-157. Available at: [Link]
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Sheard, L. B., et al. (2010). COI1–ASK1 and JAZ proteins form a high-affinity jasmonate co-receptor. ResearchGate. Available at: [Link]
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Miersch, O., et al. (2008). Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling. New Phytologist, 177(1), 114-127. Available at: [Link]
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Takaoka, Y., et al. (2020). Affinity heatmaps of coronatine stereoisomers on COI1-JAZ co-receptors of A. thaliana and S. lycopersicum. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Invitro Binding Assay Protocol. University of Pennsylvania. Available at: [Link]
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Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. Available at: [Link]
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Song, S., et al. (2023). Jasmonate-regulated root growth inhibition and root hair elongation. Journal of Experimental Botany, 74(4), 1176-1185. Available at: [Link]
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Abadía, J., et al. (2021). Transcriptomics Reveals Fast Changes in Salicylate and Jasmonate Signaling Pathways in Shoots of Carbonate-Tolerant Arabidopsis thaliana under Bicarbonate Exposure. International Journal of Molecular Sciences, 22(3), 1133. Available at: [Link]
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Song, S., et al. (2022). Jasmonate-regulated root growth inhibition and root hair elongation. SciSpace. Available at: [Link]
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Clarke, S. M., et al. (2009). Jasmonates act with salicylic acid to confer basal thermotolerance in Arabidopsis thaliana. New Phytologist, 182(1), 175-187. Available at: [Link]
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Yasgar, A., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. ACS Pharmacology & Translational Science, 5(9), 834-848. Available at: [Link]
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Staswick, P. E., et al. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840. Available at: [Link]
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Melotto, M., et al. (2008). A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein. The Plant Journal, 55(6), 979-988. Available at: [Link]
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Weits, D. A., et al. (2019). Jasmonate Signalling Contributes to Primary Root Inhibition Upon Oxygen Deficiency in Arabidopsis thaliana. International Journal of Molecular Sciences, 20(24), 6253. Available at: [Link]
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Fich, E. A., & Lumba, S. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
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Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Publications. Available at: [Link]
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Laha, D., et al. (2015). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Springer Nature Experiments. Available at: [Link]
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Li, Y., et al. (2022). Identification and Characterization of Jasmonic Acid Biosynthetic Genes in Salvia miltiorrhiza Bunge. International Journal of Molecular Sciences, 23(16), 9390. Available at: [Link]
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Dębski, H., et al. (2021). Therapeutic Potential of Jasmonic Acid and Its Derivatives. International Journal of Molecular Sciences, 22(16), 8437. Available at: [Link]
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Santiago, J., & Hothorn, M. (2018). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. The Plant Cell, 30(5), 954-973. Available at: [Link]
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Zander, M., et al. (2010). Arabidopsis thaliana class-II TGA transcription factors are essential activators of jasmonic acid/ethylene-induced defense. The Plant Journal, 61(2), 200-210. Available at: [Link]
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Spoel, S. H., et al. (2003). NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol. The Plant Cell, 15(3), 760-770. Available at: [Link]
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A Comparative In Silico Docking Guide: Probing the Interaction of 11-Hydroxyjasmonic Acid with the COI1 Receptor
This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of 11-hydroxyjasmonic acid with its primary receptor, CORONATINE INSENSITIVE 1 (COI1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative framework that evaluates the binding of this compound against other relevant jasmonates. By understanding the nuances of these interactions at a molecular level, researchers can gain deeper insights into jasmonate signaling and explore potential avenues for the development of novel therapeutics.
Introduction: The Significance of Jasmonate Signaling and In Silico Docking
Jasmonates are a class of lipid-derived phytohormones that play critical roles in a plant's life cycle, orchestrating responses to both developmental cues and environmental stresses[1][2][3]. A key player in the jasmonate signaling pathway is the F-box protein CORONATINE INSENSITIVE 1 (COI1), which functions as a crucial component of a co-receptor complex for the bioactive form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile)[2][4][5][6]. The interaction between JA-Ile and the COI1-JAZ co-receptor complex triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to the activation of downstream gene expression[1][3][7].
This compound is a naturally occurring derivative of jasmonic acid. Understanding its binding affinity and interaction patterns with the COI1 receptor is crucial for elucidating its specific biological role. In silico molecular docking has emerged as a powerful and cost-effective computational technique to predict and analyze the binding of small molecules to macromolecular targets at an atomic level[8]. This approach allows for the rapid screening of compounds and provides valuable insights into the binding modes and affinities that drive ligand-receptor recognition[8].
This guide will provide a detailed, step-by-step protocol for performing in silico docking of this compound with the COI1 receptor. Furthermore, to provide a robust scientific context, we will compare its docking performance with three other key molecules:
-
Jasmonic Acid: The precursor to many bioactive jasmonates.
-
Jasmonoyl-L-isoleucine (JA-Ile): The most well-characterized bioactive form of jasmonate.
-
Coronatine (COR): A bacterial phytotoxin that acts as a potent molecular mimic of JA-Ile[4][9].
By comparing the docking scores and interaction patterns of these molecules, we can hypothesize about the relative bioactivity of this compound and the structural determinants of its interaction with the COI1 receptor.
Experimental Workflow: A Step-by-Step Guide to In Silico Docking
The following protocol outlines the complete workflow for the in silico docking of this compound and its comparators with the COI1 receptor using widely accessible and validated software.
Diagram of the In Silico Docking Workflow
Caption: A flowchart illustrating the key stages of the in silico docking protocol.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations[10][11][12].
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results[13][14][15][16][17].
-
PubChem and RCSB Protein Data Bank (PDB): For obtaining ligand and protein structures.
Detailed Protocol
Step 1: Receptor and Ligand Preparation
-
Receptor Structure Acquisition: Download the crystal structure of the Arabidopsis thaliana COI1 protein in complex with coronatine and a JAZ1 peptide from the RCSB Protein Data Bank (PDB ID: 3OGM)[18].
-
Receptor Preparation:
-
Load the PDB file (3OGM.pdb) into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands and peptides (in this case, coronatine and the JAZ peptide).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in the PDBQT format (e.g., 3OGM_receptor.pdbqt). The PDBQT format includes atomic charges and atom types required by AutoDock Vina.
-
-
Ligand Structure Acquisition:
-
Ligand Preparation:
-
For each ligand, use AutoDock Tools to:
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format (e.g., 11OH_JA.pdbqt, JA.pdbqt, JA_Ile.pdbqt, COR.pdbqt).
-
-
Step 2: Docking Simulation
-
Grid Box Definition:
-
Load the prepared receptor (3OGM_receptor.pdbqt) into AutoDock Tools.
-
Define a grid box that encompasses the known binding site of coronatine in the crystal structure. This ensures that the docking search is focused on the relevant active site. A grid box size of approximately 25 x 25 x 25 Å is a reasonable starting point.
-
Record the center coordinates and dimensions of the grid box.
-
-
Configuration File Creation:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example configuration is as follows:
-
Repeat this for each ligand by changing the ligand parameter.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line using the configuration file:
-
This will perform the docking calculation and generate an output file (output.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (log.txt) summarizing the results.
-
Step 3: Analysis and Visualization of Results
-
Analysis of Binding Energies:
-
The primary output to compare is the binding affinity (in kcal/mol) for the top-ranked pose of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
-
Visualization of Binding Poses:
-
Use PyMOL or UCSF Chimera to visualize the docked poses of each ligand within the COI1 binding site[13][14][15][16][17].
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor. This provides insights into the molecular basis of binding.
-
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities of this compound and the selected comparator ligands with the COI1 receptor.
| Ligand | PubChem CID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | 140447-14-9 (example) | -X.X | Arg349, Ser373, Tyr444 |
| Jasmonic Acid | 5281166 | -Y.Y | Arg349, Ser373 |
| Jasmonoyl-L-isoleucine | 11966292 (example) | -Z.Z | Arg349, Ser373, Tyr444, Arg85 |
| Coronatine | 91681 | -A.A | Arg349, Ser373, Tyr444, Arg85 |
Note: The binding affinity values and key interacting residues are hypothetical and would be determined from the actual docking experiment.
The results of the in silico docking are expected to show that coronatine and JA-Ile have the highest binding affinities, consistent with their known high bioactivity[4]. The binding affinity of this compound can then be compared to these benchmarks. A binding affinity closer to that of JA-Ile would suggest that this compound may also be a potent activator of the COI1-dependent signaling pathway. Conversely, a significantly weaker binding affinity might indicate a different biological role or a lower potency.
Analysis of the binding poses in PyMOL will reveal the specific amino acid residues in the COI1 binding pocket that form interactions with each ligand. It is anticipated that the carboxyl group of all jasmonates will form crucial hydrogen bonds with key residues in the binding pocket, such as Arginine and Serine residues. The additional hydroxyl group in this compound may form an additional hydrogen bond, potentially influencing its binding affinity and specificity.
The Jasmonate Signaling Pathway
To better understand the context of this in silico study, it is essential to visualize the jasmonate signaling pathway.
Diagram of the Jasmonate Signaling Pathway
Caption: A simplified diagram of the core jasmonate signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the in silico investigation of this compound's interaction with the COI1 receptor. The comparative approach, benchmarking against known bioactive jasmonates, offers a scientifically rigorous method for generating hypotheses about its potential biological activity.
The findings from these in silico studies should be considered predictive and serve as a foundation for further experimental validation. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to experimentally determine the binding affinities and validate the computational predictions. Furthermore, in planta assays can be used to assess the biological activity of this compound and its effects on jasmonate-responsive gene expression.
By integrating computational and experimental approaches, a comprehensive understanding of the role of this compound in plant biology can be achieved, potentially uncovering new facets of the intricate jasmonate signaling network.
References
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Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. (2020, October 10). Retrieved from [Link]
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PubChem. (n.d.). Coronatine. Retrieved from [Link]
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PubChem. (n.d.). (+/-)-Jasmonic Acid-9,10-d2. Retrieved from [Link]
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PubChem. (n.d.). (3S,7R)-iso-jasmonic acid. Retrieved from [Link]
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PubChem. (n.d.). (+)-Jasmonic acid. Retrieved from [Link]
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PubChem. (n.d.). Jasmonic acid. Retrieved from [Link]
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PubChem. (n.d.). Coronatine, from Pseudomonas syringae pv Glycinea, >95% (HPLC). Retrieved from [Link]
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PubChem. (n.d.). Coronarin E. Retrieved from [Link]
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PubChem. (n.d.). Coronarin A. Retrieved from [Link]
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- Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220-2236.
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Safety Operating Guide
Navigating the Disposal of 11-Hydroxyjasmonic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. While 11-hydroxyjasmonic acid, a key oxylipin involved in plant defense and development, is a valuable tool in research, its proper disposal is a critical and often overlooked aspect of laboratory management.[1][2][3][4] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Foundational Principles: Risk Assessment and Chemical Profile
Key Characteristics of Jasmonic Acid Derivatives:
| Property | Description | Rationale for Disposal Protocol |
| Chemical Class | Organic Acid | Organic acids require specific disposal protocols and should not be poured down the drain without neutralization.[9][10] They can be corrosive and react with other chemicals. |
| Physical State | Typically a solid or oil | The physical state will influence the choice of waste container and spill cleanup procedures. |
| Solubility | Varies; often soluble in organic solvents like ethanol and acetone. | Solvent-contaminated waste must be segregated as flammable organic waste.[10] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. | Improper mixing of waste can lead to violent reactions, heat generation, or the release of hazardous gases.[5][11] |
| Toxicity | Generally considered to have low acute toxicity, but should be handled with care as with all laboratory chemicals.[6][7] | Minimizing exposure through appropriate Personal Protective Equipment (PPE) is essential. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should follow a systematic workflow to ensure safety and compliance. This process begins from the moment the chemical is used and ends with its final removal from the laboratory.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[9][11] From the outset of your experiment, use separate, clearly labeled waste containers for different types of waste.
-
Solid Waste:
-
Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that have come into direct contact with this compound.
-
Procedure: Place these items in a designated, sealed plastic bag or a labeled, puncture-resistant container.[10]
-
-
Aqueous Solutions:
-
Low-Concentration Solutions: For dilute aqueous solutions of this compound, neutralization may be an option only if permitted by your institution and local regulations.[12][13][14]
-
Neutralization Protocol (for authorized personnel only):
-
Work in a well-ventilated fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the acidic solution while stirring.[15]
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Once neutralized, the solution may be eligible for drain disposal, followed by flushing with copious amounts of water. Always confirm this with your institution's Environmental Health and Safety (EHS) department.
-
-
-
Organic Solvent Solutions:
-
Solutions in Flammable Solvents: If this compound is dissolved in solvents like ethanol, methanol, or acetone, this waste stream is classified as flammable organic waste.[10]
-
Procedure: Collect in a designated, properly labeled, and sealed container for flammable liquids. Do not mix with other waste types, especially oxidizers.[16]
-
Step 2: Waste Collection and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Container Selection: Use containers that are compatible with the chemical waste. For organic acids and solvents, glass or high-density polyethylene (HDPE) containers are generally suitable.[11][12] Ensure the container has a secure, screw-top lid.[9]
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations
-
The primary hazard(s) (e.g., "Organic Acid," "Flammable")
-
The date the waste was first added to the container
-
Your name and laboratory information
-
Step 3: Temporary Storage in the Laboratory
Store waste containers in a designated and secure secondary containment area, such as a chemical waste cabinet. This area should be away from general lab traffic and incompatible materials.[9][12]
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your Institution's EHS Department: Schedule a pickup for your hazardous waste. They will provide guidance on specific packaging requirements for transport and will manage the ultimate disposal through a licensed hazardous waste contractor.[6][9]
-
Never dispose of this compound waste in the regular trash or pour it down the drain without proper neutralization and authorization. [10][13]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal Workflow for this compound
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity and safety. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of environmental health or personal safety. Always prioritize consultation with your institution's safety professionals to remain compliant with all local, state, and federal regulations.[6]
References
-
Australian National Botanic Gardens. (2019, January 25). Safe use of plant growth hormones. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. Organic Acid SOP. Retrieved from [Link]
-
Massachusetts Institute of Technology. Procedure for disposing of hazardous waste. Retrieved from [Link]
-
bioWORLD. (2017, April 11). Jasmonic Acid Safety Data Sheet. Retrieved from [Link]
-
MDPI. Therapeutic Potential of Jasmonic Acid and Its Derivatives. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
UC Davis Safety Services. (2019, November 12). Guidelines for Plant-Based Research. Retrieved from [Link]
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PubMed Central. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Retrieved from [Link]
-
National Institutes of Health. Plant Hormones. Methods and Protocols, 2nd edn. Retrieved from [Link]
-
PLANT HORMONES. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Guidelines for Properly Storing and Handling Hormone Samples in an Endocrinology Lab. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. Retrieved from [Link]
-
EHSO Manual 2025-2026. Retrieved from [Link]
-
PeerJ. (2021, February 5). Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. Retrieved from [Link]
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Navigating the Safe Handling of 11-Hydroxyjasmonic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 11-hydroxyjasmonic acid. While specific safety data for this particular derivative may be limited, a comprehensive understanding of its parent compound, jasmonic acid, and related derivatives, coupled with established laboratory safety protocols, allows for a robust and cautious approach to its handling.
Understanding the Hazard: A Conservative Approach
Jasmonic acid and its derivatives are a class of plant hormones with increasing interest in their therapeutic potential.[1][2] While some safety data sheets (SDS) for jasmonic acid classify it as non-hazardous[3], others for similar compounds indicate potential for skin and eye irritation.[4][5][6] Given this variability and the absence of specific data for this compound, a conservative approach that assumes potential irritant properties is the most prudent course of action to ensure personnel safety.
Core Principles of Protection: A Multi-Layered Strategy
Effective protection when handling any chemical, including this compound, relies on a multi-layered strategy that encompasses not just the PPE itself, but also safe work practices and proper disposal. The following sections detail the essential PPE, procedural guidance for its use, and a clear workflow for safe handling from preparation to disposal.
Recommended Personal Protective Equipment
A thorough hazard assessment is the cornerstone of determining the necessary PPE for any laboratory procedure.[7][8] For handling this compound, the following PPE is recommended to minimize exposure and ensure safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols, which may cause eye irritation.[7] |
| Face shield (when handling larger quantities or there is a significant splash risk) | Provides an additional layer of protection for the entire face.[8][9] | |
| Hand Protection | Disposable nitrile gloves | Offers protection against incidental skin contact.[8] For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[10][11] |
| Footwear | Closed-toe shoes | Prevents injuries from spills or dropped objects.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict procedural workflow is critical for minimizing risk. The following steps outline the process for safely preparing, handling, and disposing of this compound.
Donning Personal Protective Equipment
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Don chemical splash goggles. If a significant splash risk exists, wear a face shield over the goggles.
-
Gloves: Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves are intact and cover the cuffs of the lab coat.
Handling this compound
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential aerosols.[12]
-
Good Laboratory Practices: Avoid eating, drinking, or smoking in the laboratory.[13] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Spill Management: In the event of a spill, use an inert absorbent material to contain it.[3] Collect the absorbed material in a suitable, closed container for disposal.[3] Ensure proper ventilation and wear appropriate PPE during cleanup.
Doffing Personal Protective Equipment
-
Gloves: Remove gloves first, turning them inside out as you pull them off to avoid contact with any contaminants. Dispose of them in the designated waste container.
-
Face Shield/Goggles: Remove eye and face protection.
-
Lab Coat: Remove your lab coat, turning the sleeves inside out as you remove it to prevent the spread of any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., absorbent from a spill) in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in the appropriate laboratory waste stream.
Visualizing the Workflow for Safe Handling
To provide a clear and easily understandable overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and their personal well-being.
References
- Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681-697.
- Li, M., et al. (2021).
- bioWORLD. (2018, July 26).
- Ratajczak, K., et al. (2021).
- Czapka, A., & Kieda, C. (2021). Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes. International Journal of Molecular Sciences, 22(10), 5205.
- Sigma-Aldrich. (2025, November 6).
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
- Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Sigma-Aldrich. (2025, November 6).
-
Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Cayman Chemical. (2023, October 3).
- Sigma-Aldrich. (2024, September 7).
- Cayman Chemical. (2024, April 8).
- Cayman Chemical. (2025, June 11). Safety Data Sheet: (±)-Jasmonic Acid methyl ester.
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- 3. bmsci.com [bmsci.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
